molecular formula C5H3Cl2N B017371 2,4-Dichloropyridine CAS No. 26452-80-2

2,4-Dichloropyridine

货号: B017371
CAS 编号: 26452-80-2
分子量: 147.99 g/mol
InChI 键: TYPVHTOETJVYIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloropyridine (CAS 26452-80-2) is a high-purity chemical building block with a molecular formula of C5H3Cl2N and a molecular weight of 147.99 g/mol . This compound is characterized by its density of approximately 1.4 g/cm³ and a boiling point of 193.1°C at 760 mmHg . It serves as a versatile precursor in organic synthesis, particularly in pharmaceutical research and development, where it is used to create more complex molecular structures. Its value lies in the differential reactivity of the two chlorine atoms, allowing for selective, sequential functionalization. This makes it an essential intermediate for synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Researchers utilize it in cross-coupling reactions, such as Suzuki couplings, and nucleophilic substitution reactions . Handle with care; this compound is toxic and requires appropriate personal protective equipment, including gloves and eyeshields . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPVHTOETJVYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181047
Record name 2,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-80-2
Record name 2,4-Dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26452-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloropyridine (CAS No. 26452-80-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloropyridine, a halogenated aromatic heterocyclic organic compound identified by CAS number 26452-80-2. Due to the reactivity of its two chlorine substituents, this compound serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules. This document details its chemical and physical properties, outlines common synthetic routes with experimental protocols, explores its key chemical reactions and their mechanisms, and discusses its significant applications, particularly within the pharmaceutical and agrochemical industries. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid, sometimes appearing as a pale yellow crystalline solid, with a pungent, amine-like odor.[1] Its structure consists of a pyridine (B92270) ring substituted with two chlorine atoms at the 2- and 4-positions, which significantly influences its chemical reactivity.[1]

Table 1: Chemical Identifiers and Descriptors

IdentifierValue
CAS Number 26452-80-2[1][2][3]
Molecular Formula C₅H₃Cl₂N[2][3]
IUPAC Name This compound[3]
Synonyms Pyridine, 2,4-dichloro-; 2,4-Dichlorpyridin[1][3]
InChI InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H[3]
InChIKey TYPVHTOETJVYIV-UHFFFAOYSA-N[3]
SMILES C1=CN=C(C=C1Cl)Cl[3]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 147.99 g/mol [2][3]
Appearance Colorless to light yellow liquid or crystalline solid[1][4]
Odor Pungent, amine-like[1]
Melting Point -1°C[4]
Boiling Point 189-190 °C (lit.); 76-78 °C / 23 mmHg (lit.)
Density ~1.4 g/cm³[5]
Flash Point 89 °C (192.2 °F) - closed cup
Solubility Sparingly soluble in water[1]
Stability Stable under normal temperatures and pressures[1]

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine.

Experimental Protocol: Synthesis via Sandmeyer Reaction[2]

This procedure details the conversion of 2-chloro-4-aminopyridine to this compound.

Materials:

Procedure:

  • To a mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 eq.).

  • Stir the mixture for 15 minutes and then cool to 0°C.

  • Slowly add a solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M).

  • Stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for 16 hours.

  • Concentrate the mixture in vacuo.

  • Add 15% aqueous ammonia solution (1.3 mL/mmol) to the residue.

  • Extract the aqueous layer three times with dichloromethane (10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.

  • Carefully concentrate the filtrate under reduced pressure to yield crude this compound. Caution: The product is volatile. The crude product can often be used in subsequent steps without further purification.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product r1 2-Chloro-4-aminopyridine p1 Mix & Cool (0°C, 1h) r1->p1 r2 tBuONO r2->p1 r3 CuCl₂ in ACN r3->p1 p2 Warm to RT (16h) p1->p2 p3 Concentrate p2->p3 p4 Aqueous Workup (NH₃ aq.) p3->p4 p5 Extraction (DCM) p4->p5 p6 Dry & Concentrate p5->p6 prod This compound p6->prod

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The two chlorine atoms on the pyridine ring exhibit differential reactivity, which is the cornerstone of its utility as a chemical intermediate. The electron-withdrawing nature of the ring nitrogen activates the chlorine atoms at the ortho (2-) and para (4-) positions towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This compound readily undergoes Nucleophilic Aromatic Substitution (SₙAr) reactions. The regioselectivity of these reactions is a critical consideration for synthetic chemists. Generally, the chlorine at the 4-position is more reactive towards nucleophiles than the chlorine at the 2-position. This allows for selective, sequential functionalization.[5] However, the selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Chloride Elimination This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Slow Nucleophile (Nu⁻) Nucleophile (Nu⁻) 4-Substituted Product 4-Substituted Product Meisenheimer Complex->4-Substituted Product Fast Chloride (Cl⁻) Chloride (Cl⁻)

Caption: Generalized mechanism for SₙAr at the C4 position.

Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are pivotal in forming carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted pyridine structures that are common motifs in pharmaceuticals.[5] Similar to SₙAr, these reactions can often be performed selectively at the 4-position.

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable building block in several fields.

  • Pharmaceutical Synthesis : It is a key intermediate in the creation of active pharmaceutical ingredients (APIs).[5] Its structure is a precursor for various therapeutic agents, including those with anti-inflammatory properties and corticotropin-releasing factor (CRF) antagonists.[5][6] It is also used to synthesize heterocyclic compounds for a range of therapeutic applications.[5] For example, it has been shown to bind to benzodiazepine (B76468) receptors and has demonstrated anxiolytic effects in animal studies.[6]

  • Agrochemicals : The compound serves as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[4][7]

  • Material Science : It is used in the production of specialty polymers and dyes.[7]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

Table 3: Spectroscopic Data References

TechniqueData Availability
¹H NMR Available[8]
¹³C NMR Available[8]
Mass Spectrometry (GC-MS) Available[3]
Infrared (IR) Spectroscopy Available[3]
Raman Spectroscopy Available[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.

Table 4: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)
Danger[3]Danger [3]H302: Harmful if swallowed[1][3] H311: Toxic in contact with skin[3] H315: Causes skin irritation[1][3] H317: May cause an allergic skin reaction[1][3] H318: Causes serious eye damage[1][3]

Handling and Storage:

  • Avoid all personal contact, including inhalation.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]

  • Combustible liquid.

In Case of Exposure:

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[10]

  • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

  • Inhalation: Move to fresh air.

Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound (CAS No. 26452-80-2) is a highly versatile and reactive intermediate of significant importance to the chemical, pharmaceutical, and agricultural industries. Its value lies in the differential reactivity of its two chlorine atoms, which allows for controlled, stepwise synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers and developers aiming to leverage its synthetic potential.

References

An In-depth Technical Guide to 2,4-Dichloropyridine: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyridine is a pivotal heterocyclic intermediate, widely utilized as a versatile building block in the synthesis of a broad spectrum of complex organic molecules. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the differential reactivity of its two chlorine atoms allows for regioselective functionalization. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, reactivity, and key synthetic applications of this compound. Detailed experimental protocols for its synthesis and a representative nucleophilic aromatic substitution reaction are presented, alongside a discussion on the factors governing its reaction selectivity. This document aims to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug development.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound consisting of a pyridine (B92270) ring substituted with two chlorine atoms at the 2- and 4-positions.

IdentifierValue
IUPAC Name This compound
CAS Number 26452-80-2[1]
Molecular Formula C₅H₃Cl₂N[1]
Molecular Weight 147.99 g/mol
Canonical SMILES C1=CN=C(C=C1Cl)Cl
InChI InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H[1]
InChIKey TYPVHTOETJVYIV-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Appearance Colorless to light yellow liquid
Melting Point -1 °C[2]
Boiling Point 189-190 °C (lit.)[3]
Density 1.37 g/mL at 25 °C
Flash Point 89 °C (closed cup)[4]
Refractive Index (n20/D) 1.550 - 1.554
Solubility Sparingly soluble in water. Soluble in common organic solvents.[5]
Stability Stable under normal temperatures and pressures.[5]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.31d~4.5H-6
~7.78dd~1.8, ~7.9H-5
~7.23d~1.8H-3

(Note: Predicted values based on typical pyridine spectra and related compounds. Actual values may vary based on solvent and instrument.)[6]

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~151.7C-6
~150.0C-2
~145.0C-4
~128.6C-5
~121.0C-3

(Note: Predicted values based on typical dichloropyridine spectra. Quaternary carbons (C-2, C-4) are typically weaker.)[7][8][9]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1585Medium-StrongC=C Ring Stretching
1500-1400Medium-StrongC=N Ring Stretching
800-600StrongC-Cl Stretch

(Note: Characteristic absorption regions for dichloropyridine compounds.)[10][11][12]

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
147/149/151High[M]⁺˙ (Molecular ion with characteristic 9:6:1 isotope pattern for two Cl atoms)
112/114Medium[M-Cl]⁺
77Medium[C₅H₃N]⁺˙
75Medium[M-Cl-HCN]⁺

(Note: Predicted fragmentation pattern. The molecular ion cluster is the most definitive feature.)[13][14][15]

Reactivity and Regioselectivity

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two electron-withdrawing chlorine atoms. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

A key aspect of its reactivity is regioselectivity . In general, nucleophilic attack is favored at the C4-position over the C2-position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the C4-attack pathway. The charge can be effectively delocalized onto the pyridine nitrogen atom, which is para to the site of attack.[4][16]

However, the regioselectivity can be influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles may favor the less hindered C4-position.

  • Electronic Effects: Strong electron-donating or electron-withdrawing groups elsewhere on the pyridine ring can alter the electron distribution and change the preferred site of attack. For instance, an electron-donating group at the C6-position can make the C2-position more reactive.

  • Reaction Conditions: The choice of solvent, temperature, and base can also influence the C4/C2 product ratio.

SNAr_Regioselectivity cluster_main SNAr on this compound cluster_pathways Reaction Pathways cluster_intermediates Meisenheimer Intermediates cluster_products Products Start This compound + Nucleophile (Nu⁻) C4_Attack Attack at C4 (para to N) Start->C4_Attack Favored C2_Attack Attack at C2 (ortho to N) Start->C2_Attack Disfavored C4_Intermediate Intermediate A (More Stable) C4_Attack->C4_Intermediate Forms C2_Intermediate Intermediate B (Less Stable) C2_Attack->C2_Intermediate Forms C4_Product 4-Nu-2-chloropyridine (Major Product) C4_Intermediate->C4_Product Eliminates Cl⁻ C2_Product 2-Nu-4-chloropyridine (Minor Product) C2_Intermediate->C2_Product Eliminates Cl⁻ Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Mix CuCl₂ in MeCN B Add tBuONO A->B C Cool to 0°C B->C E Slowly add amine solution to CuCl₂/tBuONO mixture C->E D Dissolve 2-chloro-4-aminopyridine in MeCN D->E F Stir at 0°C for 1h E->F G Warm to RT, stir for 16h F->G H Concentrate in vacuo G->H I Add aq. NH₃ H->I J Extract with DCM (x3) I->J K Combine organic layers J->K L Wash with Brine K->L M Dry over Na₂SO₄ L->M N Filter & Concentrate M->N O Crude this compound N->O Etoricoxib_Synthesis cluster_synthesis Etoricoxib Synthesis via Dichloropyridine Intermediate A Substituted 2-Aminopyridine B Diazotization & Chlorination (Sandmeyer) A->B POCl₃, NaNO₂/HCl C 2,5-Dichloro-3-arylpyridine Intermediate (VIII) B->C E Palladium-Catalyzed Cross-Coupling (e.g., Stille Coupling) C->E D Organotin or Boronate Reagent (XIII or XIV) D->E F Etoricoxib E->F

References

Synthesis of 2,4-Dichloropyrimidine from Uracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the synthesis target: It is a common point of confusion, but the direct chlorination of uracil (B121893) results in the formation of 2,4-dichloropyrimidine (B19661) , not 2,4-dichloropyridine. Pyridine and pyrimidine (B1678525) are distinct six-membered heterocyclic aromatic compounds, with the former containing one nitrogen atom and the latter containing two. This guide will focus on the well-established and chemically accurate synthesis of 2,4-dichloropyrimidine from uracil, a critical intermediate in the production of various pharmaceuticals.[1] This document is intended for an audience of researchers, scientists, and professionals in drug development, providing in-depth experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis

The conversion of uracil to 2,4-dichloropyrimidine is a fundamental transformation in heterocyclic chemistry. The process involves the replacement of the two hydroxyl groups (in the tautomeric lactam form) of uracil with chlorine atoms. This is typically achieved through the use of a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.[2][3] The reaction can be conducted with or without a catalyst, and various modifications to the procedure exist to optimize yield and purity.

Reaction Mechanism and Pathway

The generally accepted mechanism involves the initial formation of a phosphate (B84403) ester intermediate by the reaction of the tautomeric form of uracil (2,4-dihydroxypyrimidine) with phosphorus oxychloride. This is followed by nucleophilic substitution by chloride ions, leading to the displacement of the phosphate groups and the formation of the final 2,4-dichloropyrimidine product.

reaction_pathway uracil Uracil (2,4-Dihydroxypyrimidine) intermediate Phosphate Ester Intermediate uracil->intermediate + POCl₃ product 2,4-Dichloropyrimidine intermediate->product + Cl⁻ (from POCl₃)

Figure 1: Simplified reaction pathway for the synthesis of 2,4-Dichloropyrimidine.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of 2,4-dichloropyrimidine from uracil.

Table 1: Reagent Quantities and Ratios

ReagentMolar Ratio (to Uracil)Typical QuantitiesReference
Uracil1100 g (0.89 mol)[2][3]
Phosphorus Oxychloride (POCl₃)4-5400 mL[2][3]
N,N-Dimethylformamide (DMF)Catalyst50 mg[4]
Thionyl Chloride (SOCl₂)2-44 mL[4]
Bis(trichloromethyl) carbonate (BTC)25.28 g[4]

Table 2: Reaction Conditions and Yields

Chlorinating AgentCatalyst/AdditiveTemperatureReaction TimeYieldReference
POCl₃None110°C (Reflux)3.5 hoursNot specified[2][3]
SOCl₂ / BTCDMAP65-70°CNot specified95%[4]
PCl₃ / Xylene AmineNone130°C (Reflux)45 minutesNot specified[4]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Phosphorus Oxychloride[2][3]
  • Reaction Setup: In a two-necked round-bottom flask (500 mL) equipped with a reflux condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 mL).

  • Reaction: Heat the solution to reflux (approximately 110°C) with stirring for 3.5 hours.

  • Work-up:

    • After cooling, remove the residual phosphorus oxychloride in vacuo at 50°C.

    • Carefully pour the remaining oil onto crushed ice (50 g).

    • Extract the product with chloroform (B151607) (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with a dilute sodium carbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the 2,4-dichloropyrimidine product.

Protocol 2: High-Yield Synthesis using Thionyl Chloride and BTC[4]
  • Reaction Setup: To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (uracil, 1000 mg, 8.9 mmol), DMAP (50 mg), and thionyl chloride (4 mL) to form a turbid liquid.

  • Reagent Addition: Slowly add a solution of bis(trichloromethyl) carbonate (BTC, 5.28 g, 17.8 mmol) in thionyl chloride (4 mL) dropwise.

  • Reaction: Heat the mixture in an oil bath, maintaining the temperature between 65 and 70°C under reflux conditions until the starting material is consumed (monitored by a suitable method like TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture and evaporate the solvent.

    • Add the residue to 10 mL of ice water.

    • Neutralize the solution to a pH of 8-9 with a sodium carbonate solution.

    • Extract the product with dichloromethane.

  • Purification:

    • Separate the organic layer and wash with water and brine.

    • Dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 2,4-dichloropyrimidine (reported yield of 95%).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of 2,4-dichloropyrimidine.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reaction Setup (Uracil + Chlorinating Agent) reflux 2. Heating under Reflux setup->reflux monitoring 3. Reaction Monitoring (TLC/HPLC) reflux->monitoring quench 4. Quenching (e.g., with ice water) monitoring->quench Reaction Complete extract 5. Solvent Extraction quench->extract wash 6. Washing (e.g., with Na₂CO₃ solution) extract->wash dry 7. Drying (e.g., with Na₂SO₄) wash->dry evaporate 8. Solvent Evaporation dry->evaporate final_product 9. Pure 2,4-Dichloropyrimidine evaporate->final_product

Figure 2: General experimental workflow for the synthesis of 2,4-Dichloropyrimidine.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl chloride (SOCl₂) is also corrosive and toxic. It releases HCl gas upon contact with water.

  • The quenching step of the reaction is highly exothermic and releases acidic gases. It should be performed slowly and with caution.

Conclusion

The synthesis of 2,4-dichloropyrimidine from uracil is a robust and essential reaction for obtaining a key building block in medicinal chemistry. While phosphorus oxychloride is a traditional and effective reagent, newer methods utilizing reagents like thionyl chloride in combination with bis(trichloromethyl) carbonate offer higher yields under milder conditions. The choice of method will depend on the scale of the synthesis, available equipment, and desired purity of the final product. Careful adherence to safety protocols is paramount when working with the hazardous reagents involved in this transformation.

References

An In-depth Technical Guide to the Sandmeyer Reaction for 2,4-Dichloropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of 2,4-dichloropyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the underlying chemistry, experimental protocols, and comparative data to support research and development in this area.

Introduction to the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[1] Discovered by Traugott Sandmeyer in 1884, this reaction is particularly useful for synthesizing aryl halides, cyanides, and other derivatives that are often challenging to prepare through direct substitution methods.[2] The core of the reaction involves two main steps: the diazotization of an aromatic amine and the subsequent copper-catalyzed nucleophilic substitution of the diazonium group.[3]

The synthesis of this compound via the Sandmeyer reaction typically commences with an aminodichloropyridine precursor, most commonly 2-chloro-4-aminopyridine. This guide will focus on this key transformation, providing detailed experimental procedures and relevant data.

Reaction Mechanism and Signaling Pathway

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process is initiated by the diazotization of the primary aromatic amine, followed by a copper(I)-catalyzed decomposition of the diazonium salt.

Diazotization of the Aminopyridine

The first step is the formation of a pyridyldiazonium salt from a primary aminopyridine. This is typically achieved by treating the aminopyridine with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, or by using an organic nitrite such as tert-butyl nitrite.

Copper-Catalyzed Substitution

The resulting diazonium salt is then subjected to a copper(I) salt, typically copper(I) chloride (CuCl). The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the desired this compound and regenerating the copper(I) catalyst.

Below is a Graphviz diagram illustrating the key steps in the Sandmeyer reaction for the synthesis of this compound from 2-chloro-4-aminopyridine.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Copper-Catalyzed Substitution 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine Pyridyldiazonium Salt Pyridyldiazonium Salt 2-Chloro-4-aminopyridine->Pyridyldiazonium Salt NaNO2, HCl or t-BuONO Aryl Radical + N2 Aryl Radical + N2 Pyridyldiazonium Salt->Aryl Radical + N2 Cu(I)Cl (electron transfer) This compound This compound Aryl Radical + N2->this compound Cu(II)Cl2 (Cl transfer)

Caption: Reaction mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor 2-chloro-4-aminopyridine and its subsequent conversion to this compound via the Sandmeyer reaction.

Synthesis of 2-Chloro-4-aminopyridine

A common route for the synthesis of 2-chloro-4-aminopyridine involves the nitration of 2-chloropyridine (B119429) followed by reduction.[4][5]

Step 1: Synthesis of 2-Chloropyridine N-oxide In a suitable reaction vessel, 2-chloropyridine is dissolved in acetic acid. The solution is heated to approximately 50°C, and 30% hydrogen peroxide is added dropwise. The reaction mixture is stirred until the N-oxidation is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of 2-Chloro-4-nitropyridine (B32982) N-oxide The 2-chloropyridine N-oxide is then subjected to nitration in a sulfuric acid medium to introduce a nitro group at the 4-position.

Step 3: Reduction to 2-Chloro-4-aminopyridine The resulting 2-chloro-4-nitropyridine N-oxide is reduced to 2-chloro-4-aminopyridine. A common method involves using iron powder in acetic acid.[5]

Sandmeyer Reaction for this compound Synthesis

The following protocol is a representative example for the synthesis of this compound from 2-chloro-4-aminopyridine.

Materials:

Procedure:

  • To a mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 eq.).

  • Stir the mixture for 15 minutes and then cool to 0°C.

  • Slowly add a solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M).

  • Stir the mixture for 1 hour at 0°C and then allow it to warm to room temperature and stir for 16 hours.

  • After concentrating the reaction mixture in vacuo, add a 15% aqueous ammonia solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by distillation or column chromatography.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add CuCl2 and t-BuONO to Acetonitrile - Cool to 0°C Start->Reaction_Setup Addition_of_Starting_Material Add 2-chloro-4-aminopyridine solution Reaction_Setup->Addition_of_Starting_Material Reaction Stir at 0°C for 1h, then at RT for 16h Addition_of_Starting_Material->Reaction Workup Work-up: - Concentrate - Add aq. NH3 - Extract with CH2Cl2 - Wash with brine - Dry with Na2SO4 Reaction->Workup Purification Purification: - Distillation or - Column Chromatography Workup->Purification Characterization Characterization (NMR, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of the Sandmeyer reaction for the synthesis of this compound can be influenced by various factors, including the choice of copper catalyst, the diazotizing agent, and the reaction conditions.

Starting MaterialDiazotizing AgentCopper CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-4-aminopyridinetert-Butyl nitriteCuCl₂Acetonitrile0 - 201662[8]

Further research is needed to populate this table with more comparative data under varying conditions.

Characterization of this compound

The final product, this compound, can be characterized using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit five signals corresponding to the five carbon atoms in the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Note: Specific chemical shift values and coupling constants from NMR spectra should be obtained from experimental data or reliable spectral databases.

Conclusion

The Sandmeyer reaction provides an effective method for the synthesis of this compound from readily available aminopyridine precursors. This guide has outlined the key mechanistic details, provided a detailed experimental protocol, and highlighted the important parameters that can influence the reaction outcome. For researchers and professionals in drug development, a thorough understanding of this reaction is crucial for the efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions and exploration of different catalyst systems may lead to improved yields and more sustainable synthetic routes.

References

An In-depth Technical Guide to 2,4-Dichloropyridine: Physicochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4-dichloropyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. Its utility as a building block in organic synthesis is underscored by the differential reactivity of its two chlorine atoms, allowing for selective functionalization.[1][2][3]

Physicochemical Properties

This compound is a yellow to colorless liquid at room temperature.[1][4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValue
CAS Number 26452-80-2[1][3]
Molecular Formula C₅H₃Cl₂N[1][3]
Molecular Weight 147.99 g/mol [1][3][5]
Appearance Yellow to colorless liquid[1][3][4]
Melting Point -1 °C[1][2][3]
Boiling Point 189-190 °C (lit.)[1][2][3][6][7]
76-78 °C / 23 mmHg (lit.)[2][6]
Density 1.37 g/mL at 25 °C[1]
Refractive Index n20/D 1.5485[1]
Flash Point 89 °C (closed cup)[7]

Table 2: Solubility and Spectroscopic Data of this compound

PropertyValue
Solubility Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2] Sparingly soluble in water.[4] Soluble in Chloroform.[4][6]
pKa 0.12 ± 0.10 (Predicted)[4][6]
¹H NMR Spectrum Available[8]
IR Spectrum Data not readily available in the initial search.

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to its chlorinated pyridine (B92270) structure.[1][3] The two chlorine atoms on the pyridine ring exhibit different reactivities, which allows for selective substitution reactions.

2.1. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The chlorine atoms at the 2- and 4-positions are good leaving groups. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

2.2. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the conventional reactivity favors coupling at the C2 position, which is adjacent to the nitrogen atom.[9] However, recent studies have shown that the selectivity can be inverted to favor the C4 position by using sterically hindered N-heterocyclic carbene (NHC) ligands.[9][10] Ligand-free conditions have also been shown to enhance C4-selectivity in Suzuki couplings.[9] This ability to control the site of reaction makes this compound a highly versatile building block.[9]

G Regioselectivity in Reactions of this compound cluster_nucleophilic Nucleophilic Substitution cluster_cross_coupling Palladium-Catalyzed Cross-Coupling This compound This compound C4_Substitution C4-Substituted Product (Generally Favored) This compound->C4_Substitution Nucleophile C2_Substitution C2-Substituted Product This compound->C2_Substitution Nucleophile C2_Coupling C2-Coupled Product (Conventional) This compound->C2_Coupling Pd Catalyst C4_Coupling C4-Coupled Product (Ligand-Controlled) This compound->C4_Coupling Pd/NHC Ligand

Regioselectivity in reactions of this compound.

Experimental Protocols

3.1. Synthesis of this compound

A general procedure for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine.

Experimental Workflow:

G General Synthesis Workflow for this compound Start Start Reactants 2-chloro-4-aminopyridine Copper(II) chloride tert-Butyl nitrite (B80452) Acetonitrile (B52724) Start->Reactants Reaction Mix CuCl₂ and tBuONO in acetonitrile. Cool to 0°C. Slowly add 2-chloro-4-aminopyridine solution. Reactants->Reaction Stirring Stir at 0°C for 1h, then at room temperature for 16h. Reaction->Stirring Workup Concentrate in vacuo. Add 15% ammonia (B1221849) solution. Extract with dichloromethane. Stirring->Workup Purification Wash with brine, dry over Na₂SO₄, filter, and concentrate. Workup->Purification Product Crude this compound Purification->Product

General synthesis workflow for this compound.

Detailed Methodology: To a mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), tert-butyl nitrite (1.5 eq.) is slowly added. The mixture is stirred for 15 minutes and then cooled to 0 °C. A solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M) is then added slowly. The reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature for 16 hours. After concentration in vacuo, an aqueous 15% ammonia solution is added, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and carefully concentrated under reduced pressure to yield the crude product.[11]

Note: This is a general procedure and may require optimization for specific laboratory conditions and scales.

Handling and Safety

This compound is harmful if swallowed and causes skin and serious eye irritation.[5][7] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place, under an inert atmosphere.[4][6]

Table 3: GHS Hazard Information for this compound

Hazard StatementCode
Harmful if swallowedH302[5][7]
Causes skin irritationH315[5][7]
May cause an allergic skin reactionH317[5]
Causes serious eye damageH318[5]

This is not an exhaustive list of all potential hazards. Please refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

The Reactivity and Stability of 2,4-Dichloropyridine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, characterized by two distinct chlorine substituents on the pyridine (B92270) ring, allows for selective functionalization, making it a versatile intermediate in organic synthesis.[1][2] However, a thorough understanding of its stability and reactivity in various solution-based environments is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This technical guide provides an in-depth analysis of the reactivity and stability of this compound in solution, offering quantitative data where available, detailed experimental protocols for its assessment, and visual representations of key chemical pathways and workflows.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow crystalline solid or liquid at room temperature with a faint, characteristic amine-like odor.[3] The presence of two electron-withdrawing chlorine atoms and the nitrogen atom in the aromatic ring significantly influences its polarity and reactivity.[3]

PropertyValueReference
Molecular Formula C₅H₃Cl₂N
Molecular Weight 147.99 g/mol [4]
CAS Number 26452-80-2[4]
Appearance White to off-white crystalline solid or colorless to pale yellow liquid[2]
Boiling Point 189-190 °C (lit.), 76-78 °C/23 mmHg (lit.)
Melting Point -1°C[1]
Density 1.37 g/mL[1]
Flash Point 89 °C (closed cup)[5]
Solubility Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2] Sparingly soluble in water.[5][2][5]

Reactivity in Solution

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr) and serve as coupling partners in various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration in synthetic design.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[6] This preference is attributed to the better stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

  • With Amines: Reactions with amines typically occur selectively at the C4 position.

  • With Alkoxides and Thiols: Similar to amines, alkoxides and thiols preferentially substitute the C4 chlorine.

The workflow for a typical SNAr reaction is illustrated below:

SNAr_Workflow Workflow for Nucleophilic Aromatic Substitution (SNAr) of this compound A This compound in an appropriate solvent B Add Nucleophile (e.g., Amine, Alkoxide, Thiol) A->B C Add Base (if required, e.g., K2CO3, Et3N) B->C D Reaction at controlled temperature (rt to reflux) C->D E Reaction Monitoring (TLC, GC, HPLC) D->E F Work-up (e.g., extraction, washing) E->F G Purification (e.g., column chromatography, recrystallization) F->G H Characterization of 4-substituted-2-chloropyridine G->H

Caption: A typical workflow for SNAr reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the conventional site of reactivity is the C2 position. However, recent advancements have enabled selective coupling at the C4 position through ligand control.

  • Conventional C2-Selectivity: With many standard palladium catalysts and ligands, cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination occur preferentially at the C2 position.

  • Ligand-Controlled C4-Selectivity: The use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse the selectivity, favoring cross-coupling at the C4 position. This allows for the synthesis of novel pyridine derivatives that are not accessible through conventional methods.

The divergent reactivity in palladium-catalyzed cross-coupling is depicted in the following diagram:

Cross_Coupling_Selectivity Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound Start This compound C2_Coupling Conventional Pd Catalyst (e.g., Pd(PPh3)4) Start->C2_Coupling Conventional Selectivity C4_Coupling Sterically Hindered NHC Ligand + Pd Catalyst Start->C4_Coupling Ligand-Controlled Selectivity Product_C2 2-Substituted-4-chloropyridine C2_Coupling->Product_C2 Product_C4 4-Substituted-2-chloropyridine C4_Coupling->Product_C4 Stability_Workflow Workflow for Stability Assessment of this compound A Prepare Solution of This compound in a chosen solvent B Subject to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) A->B C Sample at Time Intervals B->C D Analyze Samples by Stability-Indicating HPLC Method C->D E Quantify this compound and Degradation Products D->E F Identify Degradation Products (LC-MS, GC-MS) E->F G Determine Degradation Pathways and Kinetics F->G

References

Solubility of 2,4-Dichloropyridine in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dichloropyridine in common organic solvents. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is paramount for reaction optimization, purification, and formulation development. While quantitative public data is limited, this guide consolidates available qualitative information and presents a detailed experimental protocol for precise solubility determination.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capabilities), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its polar pyridine (B92270) ring and chloro-substituents, is generally expected to be soluble in a range of common organic solvents.[1]

Qualitative Solubility Data

Organic SolventQualitative Solubility
EthanolSoluble[1]
AcetoneSoluble[1]
DichloromethaneSoluble[1]

It is important to note that "soluble" is a general term. For precise process design and optimization, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound. This protocol is adapted from established methods for similar compounds.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

  • Calibration Curve Generation:

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC).

    • Plot the analytical signal (e.g., peak area) against the corresponding concentration for each standard.

    • Perform a linear regression analysis to generate a calibration curve. The equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value close to 1 indicates a good linearity.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid is present to guarantee saturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis:

    • Analyze the diluted, saturated solution using the same analytical method used for the calibration curve.

  • Calculation of Solubility:

    • Using the analytical signal of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in the specific solvent at the given temperature.

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

experimental_workflow prep_standards Prepare Standard Solutions gen_cal_curve Generate Calibration Curve (HPLC/GC) prep_standards->gen_cal_curve calculate Calculate Solubility gen_cal_curve->calculate prep_sat_sol Prepare Saturated Solutions (Excess Solute) equilibrate Equilibrate at Constant Temperature (24-72h) prep_sat_sol->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze Sample (HPLC/GC) sample->analyze analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information regarding the solubility of this compound in common organic solvents for professionals in research and drug development. While quantitative data is sparse, the qualitative information and the detailed experimental protocol provided herein offer a solid foundation for further investigation. The accurate determination of solubility is a critical step in the successful development and implementation of chemical processes involving this versatile compound.

References

Industrial Production of 2,4-Dichloropyridine via Chlorination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichloropyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical products.[1][2] Its industrial production is a subject of significant interest, focusing on cost-effectiveness, scalability, and safety. While direct chlorination of pyridine (B92270) predominantly yields 2-chloro and 2,6-dichloro isomers, the synthesis of this compound on an industrial scale is typically achieved through multi-step processes. This technical guide provides an in-depth overview of the core chlorination methodologies for the industrial production of this compound, presenting detailed experimental protocols, quantitative data, and process workflows. The three principal routes discussed are the Sandmeyer-type reaction of 2-chloro-4-aminopyridine, the chlorination of pyridine-N-oxide, and the chlorination of 2-hydroxypyridine (B17775).

Synthesis via Sandmeyer-Type Reaction of 2-Chloro-4-aminopyridine

The Sandmeyer reaction provides a reliable and widely utilized method for the conversion of an amino group on an aromatic ring to a chloro group. In the context of this compound synthesis, 2-chloro-4-aminopyridine serves as the starting material. This process involves the diazotization of the amino group followed by a copper-catalyzed substitution with a chloride ion.

Reaction Pathway

The overall transformation proceeds in two key stages: diazotization and chloro-substitution.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine Diazonium_Salt Diazonium_Salt 2-Chloro-4-aminopyridine->Diazonium_Salt This compound This compound Diazonium_Salt->this compound NaNO2_HCl NaNO₂ / HCl (0-5 °C) CuCl CuCl

Figure 1: Reaction pathway for the synthesis of this compound via the Sandmeyer reaction.
Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound from 2-chloro-4-aminopyridine.

ParameterValueReference
Starting Material 2-Chloro-4-aminopyridine[3]
Reagents tert-Butyl nitrite (B80452), Copper(II) chloride[3]
Solvent Acetonitrile[3]
Temperature 0 - 20 °C[3]
Reaction Time 16 hours[3]
Yield 62%[3]
Experimental Protocol: Industrial Scale Simulation

This protocol outlines a typical batch process for the industrial production of this compound via the Sandmeyer-type reaction.

Materials:

  • 2-Chloro-4-aminopyridine

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Copper(I) chloride

  • Ice

  • Sodium hydroxide (B78521) solution

  • Dichloromethane (B109758) (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system for the reactor jacket

  • Extraction vessel

  • Distillation apparatus

Procedure:

  • Diazotization:

    • Charge the jacketed reactor with a solution of 2-chloro-4-aminopyridine in concentrated hydrochloric acid.

    • Cool the reactor contents to 0-5 °C using the cooling system.

    • Slowly add an aqueous solution of sodium nitrite via the addition funnel, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 8-9.

    • Transfer the mixture to an extraction vessel and extract the product with dichloromethane.

    • Combine the organic layers and wash with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by vacuum distillation.

Synthesis via Chlorination of Pyridine-N-oxide

The introduction of an N-oxide functionality to the pyridine ring activates the 2- and 4-positions towards electrophilic substitution. This strategy allows for the regioselective chlorination at these positions. Subsequent deoxygenation of the N-oxide yields the desired dichloropyridine.

Reaction Pathway

This two-step process involves chlorination followed by deoxygenation.

G cluster_chlorination Chlorination cluster_deoxygenation Deoxygenation Pyridine-N-oxide Pyridine-N-oxide This compound-N-oxide This compound-N-oxide Pyridine-N-oxide->this compound-N-oxide This compound This compound This compound-N-oxide->this compound Chlorinating_Agent e.g., POCl₃ or (COCl)₂ Reducing_Agent e.g., PCl₃ or Pd catalyst

Figure 2: Reaction pathway for this compound synthesis from pyridine-N-oxide.
Quantitative Data

The following table presents representative reaction conditions for the chlorination and deoxygenation steps.

StepReagentSolventTemperature (°C)YieldReference
Chlorination Oxalyl chloride, Triethylamine (B128534)Dichloromethane0High[4]
Deoxygenation Pd(OAc)₂/dppf, TriethylamineAcetonitrile140-160High[5]
Experimental Protocol: Industrial Scale Simulation

This protocol describes a two-step batch process for the synthesis of this compound from pyridine-N-oxide.

Part A: Chlorination of Pyridine-N-oxide

Materials:

  • Pyridine-N-oxide

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Triethylamine (if using oxalyl chloride)

  • Dichloromethane (if using oxalyl chloride)

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating/cooling system for the reactor jacket

Procedure:

  • Charge the reactor with pyridine-N-oxide and the chlorinating agent (e.g., excess POCl₃).

  • If using oxalyl chloride, dissolve pyridine-N-oxide in dichloromethane and add triethylamine before slowly adding oxalyl chloride at 0 °C.[4]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or HPLC).

  • Cool the reaction mixture and carefully quench by slowly adding to ice-water.

  • Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to yield crude this compound-N-oxide.

Part B: Deoxygenation of this compound-N-oxide

Materials:

  • This compound-N-oxide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine

  • Acetonitrile

Equipment:

  • High-pressure reactor with magnetic stirring and temperature control

Procedure:

  • Charge the high-pressure reactor with this compound-N-oxide, acetonitrile, triethylamine, Pd(OAc)₂, and dppf.[5]

  • Seal the reactor and heat to 140-160 °C with stirring for the specified reaction time.[5]

  • Cool the reactor to room temperature and vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Synthesis via Chlorination of 2-Hydroxypyridine (2-Pyridone)

2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. This starting material can be chlorinated using strong chlorinating agents like phosphorus oxychloride to yield dichlorinated pyridines. The regioselectivity of this reaction can be influenced by reaction conditions.

Reaction Pathway

The chlorination of 2-hydroxypyridine is a direct conversion to the dichlorinated product.

G 2-Hydroxypyridine 2-Hydroxypyridine This compound This compound 2-Hydroxypyridine->this compound POCl3 POCl₃

Figure 3: Reaction pathway for the chlorination of 2-hydroxypyridine.
Quantitative Data

The following table provides typical conditions for the chlorination of a dihydroxypyridine, which serves as a model for the synthesis of dichloropyridines.

ParameterValueReference
Starting Material 2,5-Dihydroxypyridine[6]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[6]
Temperature 145 °C[6]
Reaction Time 4 hours[6]
Yield High[6]
Experimental Protocol: Industrial Scale Simulation

This protocol details a batch process for the chlorination of 2-hydroxypyridine.

Materials:

  • 2-Hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide solution

  • Dichloromethane (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating mantle

  • Quenching vessel

  • Extraction vessel

  • Distillation apparatus

Procedure:

  • Chlorination:

    • Charge the reactor with 2-hydroxypyridine and an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (around 115 °C) and maintain for several hours. Monitor the reaction progress by GC or HPLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and recover the excess POCl₃ by vacuum distillation.

    • Slowly and carefully pour the residue into a quenching vessel containing ice water with vigorous stirring.

    • Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-9.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase to obtain the crude product.

    • Purify the crude this compound by vacuum distillation, carefully separating it from any isomeric by-products.

Process Workflow and Logical Relationships

The industrial production of this compound involves a series of unit operations. The following diagram illustrates a generalized experimental workflow applicable to the described synthetic routes.

G Raw_Materials Raw Material Storage & Handling Reactor Chlorination Reactor Raw_Materials->Reactor Quenching Quenching & Neutralization Reactor->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Recovery Solvent Recovery (Distillation) Drying->Solvent_Recovery Purification Final Product Purification (Vacuum Distillation) Solvent_Recovery->Purification Final_Product This compound Storage Purification->Final_Product

Figure 4: Generalized experimental workflow for this compound production.

Conclusion

The industrial synthesis of this compound primarily relies on multi-step chlorination strategies to achieve the desired regioselectivity. The Sandmeyer-type reaction of 2-chloro-4-aminopyridine, the chlorination of pyridine-N-oxide followed by deoxygenation, and the direct chlorination of 2-hydroxypyridine represent the most viable industrial routes. The choice of a specific pathway is dictated by factors such as raw material availability and cost, process safety, and the desired purity of the final product. The protocols and data presented in this guide provide a comprehensive foundation for researchers and professionals involved in the development and optimization of this compound production processes. Further research into novel catalytic systems for the direct and selective chlorination of pyridine at the 4-position remains an active area of investigation with the potential to significantly streamline industrial synthesis.

References

Technical Guide to 2,4-Dichloropyridine: Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 2,4-Dichloropyridine (CAS No. 26452-80-2). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] It appears as a colorless to light yellow liquid or a white to off-white crystalline solid.[3]

PropertyValueSource
Molecular Formula C₅H₃Cl₂N[4]
Molecular Weight 147.99 g/mol [4]
CAS Number 26452-80-2[4]
Appearance Colorless to light yellow liquid or white to off-white crystalline solid[3]
Boiling Point 189-190 °C
Melting Point Not available
Flash Point 89 °C (192.2 °F) - closed cup
Density ~1.4 g/cm³[2]
Solubility Soluble in most organic solvents.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Source:[4]

Toxicological Data

The mechanism of action for related compounds like 2,4-D involves mimicking natural plant hormones, leading to abnormal growth and death in targeted weeds.[8] In animals, the toxicity of chloropyridines primarily targets the liver, with exposures potentially causing fatty degeneration, congestion, and cirrhosis.[5]

Experimental Handling Protocols

The following protocols are derived from experimental procedures in organic synthesis literature and are intended to provide a framework for the safe handling of this compound in a research setting.

General Handling and Dispensing

Objective: To safely transfer and dispense this compound for use in a chemical reaction.

Methodology:

  • Preparation:

    • Conduct all operations in a certified chemical fume hood with proper ventilation.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Wear appropriate Personal Protective Equipment (PPE):

      • Nitrile gloves (inspect for integrity before use).

      • Chemical safety goggles and a face shield.

      • A flame-retardant lab coat.

    • Have spill control materials (e.g., absorbent pads, neutralizer) readily available.

  • Dispensing:

    • Before opening, allow the container to reach room temperature to avoid moisture condensation.

    • Carefully open the container, avoiding inhalation of any vapors.

    • Use a clean, dry syringe or pipette to transfer the required amount of the liquid. If it is a solid, use a clean spatula.

    • Dispense the chemical directly into the reaction vessel or a tared, sealed container for weighing.

    • Immediately and securely close the main container of this compound.

  • Post-Handling:

    • Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Properly dispose of used pipette tips or rinse the syringe with a suitable solvent, collecting the rinsate as hazardous waste.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

Use in a Nucleophilic Aromatic Substitution (SNA) Reaction

Objective: To safely perform a nucleophilic aromatic substitution reaction using this compound.

Methodology:

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) inside a chemical fume hood.

    • Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

  • Reagent Addition:

    • Dissolve the other reactants in the appropriate solvent in the reaction flask.

    • Following the general dispensing protocol (Section 4.1), add the this compound to the reaction mixture. The addition may need to be done slowly or dropwise, and potentially at a reduced temperature (e.g., in an ice bath) to control the reaction rate.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully with an appropriate reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

    • Perform the work-up as described in the specific experimental procedure, which typically involves extraction with an organic solvent, washing of the organic layer, drying, and solvent removal. All aqueous waste should be collected and disposed of as hazardous waste.

  • Purification:

    • Purify the crude product using standard laboratory techniques such as column chromatography, recrystallization, or distillation, ensuring all operations are conducted in a well-ventilated area.

Emergency Procedures

Spill Response

Caption: Workflow for responding to a this compound spill.

Exposure Response

Exposure_Response Exposure Exposure Occurs Remove Remove Victim from Exposure Source Exposure->Remove RemoveClothing Remove Contaminated Clothing Remove->RemoveClothing FirstAid Administer First Aid RemoveClothing->FirstAid SkinContact Skin Contact FirstAid->SkinContact EyeContact Eye Contact FirstAid->EyeContact Inhalation Inhalation FirstAid->Inhalation Ingestion Ingestion FirstAid->Ingestion WashSkin Wash with Soap and Water for 15 min SkinContact->WashSkin FlushEyes Flush Eyes with Water for 15 min EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention WashSkin->MedicalAttention FlushEyes->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention ProvideSDS Provide SDS to Medical Personnel MedicalAttention->ProvideSDS

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Keep the container tightly closed and protected from light.

  • Store at temperatures between 2°C and 8°C for long-term stability.[10]

Disposal:

  • Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.

Logical Relationships in Reactivity

This compound's reactivity is primarily governed by the two chlorine substituents on the pyridine (B92270) ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a key consideration in synthetic planning.

Reactivity DCP This compound SNAr Nucleophilic Aromatic Substitution (SNAr) DCP->SNAr C4_Sub Substitution at C4 (Generally Favored) SNAr->C4_Sub Kinetic Control C2_Sub Substitution at C2 SNAr->C2_Sub Nucleophile Nucleophile (e.g., amines, alkoxides, thiols) Nucleophile->SNAr Conditions Reaction Conditions (Solvent, Temperature, Catalyst) Conditions->SNAr Conditions->C4_Sub Influences Selectivity Conditions->C2_Sub Influences Selectivity

Caption: Factors influencing the regioselectivity of SNAr reactions with this compound.

Generally, nucleophilic attack is favored at the C4 position due to electronic effects.[11] However, the choice of nucleophile and reaction conditions can influence the regioselectivity, sometimes allowing for substitution at the C2 position.[11] This differential reactivity is a valuable tool for the synthesis of complex substituted pyridines.

References

Spectral data for 2,4-Dichloropyridine including NMR and IR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,4-dichloropyridine. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituents, leading to a distinct downfield shift.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-68.25d5.5
H-57.25dd5.5, 1.8
H-37.40d1.8

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The signals are assigned based on the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ) ppm
C-2152.5
C-4145.0
C-6150.0
C-3124.0
C-5121.5

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes of the this compound molecule. The spectrum is characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.

Frequency (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H StretchMedium
1580-1550C=C/C=N Ring StretchStrong
1450-1400C=C/C=N Ring StretchStrong
1100-1000C-H in-plane bendingMedium
850-750C-Cl StretchStrong
750-650C-H out-of-plane bendingStrong

Note: Data is compiled from typical values for halogenated pyridines.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • For a precise chemical shift reference, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube securely and label it appropriately.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Spectral Width: 0-15 ppm.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz or higher.

  • Pulse Sequence: Standard single-pulse with proton decoupling.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to achieve a flat baseline.

  • Calibrate the chemical shift axis using the solvent peak or TMS.

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Instrument Parameters (FT-IR):

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[1]

  • Technique: Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory is a common method for liquid and solid samples.[1]

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

  • Perform a background scan with a clean, empty ATR crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption peaks.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and analyzing the spectral data of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq NMR_Proc Fourier Transform Phasing Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking IR_Acq->IR_Proc NMR_Data NMR Data Tables (Chemical Shifts, Coupling Constants) NMR_Proc->NMR_Data IR_Data IR Data Table (Vibrational Frequencies) IR_Proc->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation

Workflow for Spectral Data Acquisition and Analysis.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The data presented herein has been compiled from various authenticated sources to ensure accuracy and reliability, catering to the stringent requirements of research and development professionals.

Core Physicochemical Data

The fundamental physical constants of this compound are crucial for its application in chemical synthesis and drug design. These properties dictate the reaction conditions, purification methods, and formulation strategies.

Physical PropertyValue
Boiling Point 189-190 °C (at 760 mmHg)[1][2][3]
76-78 °C (at 23 mmHg)[1][3]
Melting Point -1 °C[1][2][4]
Density 1.37 g/mL (at 25 °C)[2]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of this compound, being a low-melting solid or liquid at room temperature, is determined using a capillary tube method with a suitable cooling and heating apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is placed in the heating/cooling block of the apparatus, adjacent to a calibrated thermometer.[5]

  • Cooling: The sample is first cooled until it solidifies completely.

  • Heating: The sample is then heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5][6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.[5] For a pure compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined using the Thiele tube method, which is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heat source (e.g., Bunsen burner or oil bath)

Procedure:

  • Sample Preparation: A small volume of this compound is placed in the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample. Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[7]

  • Temperature Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[5][7]

Density Determination

The density of liquid this compound is determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Thermostatic bath

Procedure:

  • Calibration: The pycnometer is cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., distilled water) at a specific temperature (25 °C) and weighed again.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for determining the key physical properties of a chemical compound like this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Experimental Protocols A Obtain Pure Sample of This compound B Melting Point Determination A->B C Boiling Point Determination A->C D Density Determination A->D E Data Analysis and Reporting B->E B1 Capillary Method B->B1 C->E C1 Thiele Tube Method C->C1 D->E D1 Pycnometer Method D->D1

Caption: Workflow for determining the physical properties of this compound.

References

A Technical Guide to High-Purity 2,4-Dichloropyridine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and reliability of chemical intermediates are paramount. 2,4-Dichloropyridine (CAS No. 26452-80-2) is a pivotal heterocyclic building block in the synthesis of a wide array of complex molecules. Its utility stems from the differential reactivity of its two chlorine atoms, which allows for selective and sequential functionalization in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth overview of high-purity this compound, including a list of suppliers, its applications in synthetic chemistry, and detailed protocols for quality verification.

Sourcing High-Purity this compound

The selection of a reliable supplier is a critical first step in any research endeavor. Purity levels for research-grade this compound are typically offered at 97% or higher. The following table summarizes key information for several notable suppliers.

SupplierCAS NumberAvailable PurityReference
Sigma-Aldrich26452-80-297%[2][3]
Thermo Scientific Chemicals26452-80-298%[4][5]
Benchchem26452-80-2High Purity (Not specified)[1]
NINGBO INNO PHARMCHEM26452-80-2≥ 98%[6]
ChemicalBook (Marketplace)26452-80-298% to 99.5%[7]
Tokyo Chemical Industry (TCI)26452-80-2Purity not specified[8]

Applications in Research & Development

This compound is a versatile precursor primarily used as an intermediate in organic synthesis.[6] The two chlorine atoms at the C2 and C4 positions of the pyridine (B92270) ring exhibit different reactivities, enabling chemists to perform selective substitutions to build molecular complexity. This makes it an essential scaffold for creating active pharmaceutical ingredients (APIs).[1]

Key applications include:

  • Drug Discovery: It serves as a foundational component in the synthesis of novel drug candidates, including anti-inflammatory agents and other therapeutics.[1]

  • Cross-Coupling Reactions: Researchers frequently utilize it in powerful carbon-carbon bond-forming reactions, such as Suzuki couplings.[1]

  • Nucleophilic Substitution: The compound readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[1]

  • Materials Science: It has found use in the preparation of host materials for advanced applications like light-emitting diodes (LEDs).[7]

The logical role of this compound as a central building block in synthesis is visualized below.

G start High-Purity This compound reaction1 Selective C4 Nucleophilic Substitution start->reaction1 reaction2 Selective C2 Cross-Coupling (e.g., Suzuki) start->reaction2 reaction3 Other Functionalization start->reaction3 intermediate1 Pharmaceutical Intermediates reaction1->intermediate1 intermediate2 Agrochemical Intermediates reaction2->intermediate2 intermediate3 Functional Material Precursors reaction3->intermediate3

Synthetic utility of this compound.

Quality Control and Purity Verification

Ensuring the purity of starting materials is a non-negotiable aspect of reproducible and reliable research. While suppliers provide a certificate of analysis, independent verification is often necessary. Based on standard practices for analogous compounds like dichloropyridines, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for purity assessment.[9]

The choice of method depends on factors like available equipment, required accuracy, and the nature of potential impurities.[9]

ParameterGas Chromatography (GC-FID)HPLC (UV Detection)Quantitative NMR (qNMR)
Primary Application Routine purity testing for volatile compoundsPurity testing, analysis of non-volatile impuritiesPrimary purity assessment without a reference standard
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Complexity ModerateModerateHigh
(Data is based on a comparative guide for the analogous compound 2,5-Dichloropyridine and serves as a strong reference point)[9]

The following diagram illustrates a typical workflow for the quality control analysis of an incoming chemical sample like this compound.

G start Receive this compound Sample prep Sample Preparation (e.g., dissolve in appropriate solvent) start->prep analysis Instrumental Analysis (HPLC or GC) prep->analysis data Data Acquisition & Processing (Chromatogram generation) analysis->data calc Purity Calculation (Area percent method) data->calc end Purity Confirmed Release for Research Use calc->end Purity ≥ 97% fail Purity Not Confirmed Contact Supplier calc->fail Purity < 97%

Typical QC workflow for purity verification.

The following protocols are generalized starting points for method development, based on established procedures for similar dichlorinated pyridine compounds.[9]

1. Gas Chromatography (GC) Protocol

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~1 mg/mL.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Calculate purity using the area percent method from the resulting chromatogram, assuming all components have a similar response factor.

2. High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL.

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area percent method from the chromatogram.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dichloropyridine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyridine is a highly versatile and valuable intermediate in the field of organic synthesis.[1] Its unique electronic properties and the differential reactivity of its two chlorine atoms make it an ideal building block for the construction of a wide array of complex molecules. This chlorinated pyridine (B92270) derivative serves as a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The strategic placement of the chlorine atoms on the pyridine ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Synthetic Applications

The reactivity of this compound allows for a range of synthetic transformations, with the C4 position being generally more reactive towards nucleophilic attack and palladium-catalyzed cross-coupling reactions than the C2 position. This regioselectivity is a key feature in its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino groups.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the case of this compound, the reaction typically proceeds with high regioselectivity at the more reactive C4 position. This allows for the synthesis of 4-aryl-2-chloropyridines, which can be further functionalized at the C2 position in a subsequent step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2-chloropyridine.

Quantitative Data: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002471[3]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/EtOH/H₂O901285[4]
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1001892[5]
42-Naphthylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851688[4]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 4-alkynyl-2-chloropyridines from this compound, which are valuable precursors for various pharmaceuticals and organic materials.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.

  • Evacuate the flask and backfill with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-2-chloropyridine.

Quantitative Data: Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT1685
2TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)i-Pr₂NHDioxane601291
31-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF502478
42-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT893

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. With this compound, this reaction can be controlled to achieve regioselective amination at either the C2 or C4 position, depending on the choice of catalyst, ligand, and reaction conditions.[7] This allows for the synthesis of either 4-amino-2-chloropyridine (B126387) or 2-amino-4-chloropyridine (B16104) derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the regioselective amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a plug of silica gel or celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data: Regioselective Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst SystemBaseSolventTemp (°C)C4:C2 RatioYield (%)Reference
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100>95:588[7]
2MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene11010:9082 (C2)[7]
3BenzylaminePdCl₂(dppf)K₃PO₄THF70>95:578[7]
4IndolePd(OAc)₂ / DavePhosK₂CO₃Toluene100>95:590[7]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in many FDA-approved drugs, particularly in the class of kinase inhibitors.[8] this compound serves as a key starting material for the synthesis of numerous kinase inhibitors by allowing for the sequential and regioselective introduction of various substituents that can interact with the kinase active site.

Case Study: Synthesis of a Rho-Kinase (ROCK) Inhibitor Intermediate

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in various diseases, including hypertension, glaucoma, and cancer.[2] The synthesis of potent ROCK inhibitors often utilizes a substituted pyridine core.

The following workflow illustrates the synthesis of a key intermediate for a pyridine-based ROCK inhibitor, starting from this compound.

G DCP This compound Intermediate1 4-Amino-2-chloropyridine derivative DCP->Intermediate1 Nucleophilic Aromatic Substitution Amine Amine (R1-NH2) Amine->Intermediate1 FinalIntermediate 4-Amino-2-arylpyridine (ROCK Inhibitor Intermediate) Intermediate1->FinalIntermediate Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->FinalIntermediate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs GDI ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation (Activation) pMLCP p-MLC Phosphatase (Inactive) pMLC p-MLC ActinMyosin Actin-Myosin Interaction pMLC->ActinMyosin Contraction Cell Contraction & Motility ActinMyosin->Contraction Inhibitor ROCK Inhibitor (from this compound) Inhibitor->ROCK Inhibition Extracellular Extracellular Signals Extracellular->GPCR

References

Application Notes and Protocols for 2,4-Dichloropyridine in Pharmaceutical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dichloropyridine as a key intermediate in the development of pharmaceutically active compounds, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations and relevant biological data are provided to guide researchers in their drug discovery and development endeavors.

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry.[1] Its two chlorine substituents at positions 2 and 4 of the pyridine (B92270) ring offer differential reactivity, enabling selective and sequential functionalization. This property makes it a valuable precursor for the synthesis of complex molecular architectures found in a variety of therapeutic agents. The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.[1] Additionally, this compound is a competent substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. This compound serves as a strategic starting material for the synthesis of various kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK).

Synthesis of a 2,4-Disubstituted Pyridine Scaffold for ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[2][3][4][5] Small molecule ALK inhibitors have shown significant clinical benefit in patients with ALK-positive tumors.[6]

The following sections detail a synthetic workflow starting from this compound to generate a core scaffold that is the basis for a series of potent ALK inhibitors. This workflow highlights two key reactions: a highly regioselective Buchwald-Hartwig amination followed by a Suzuki cross-coupling reaction.

Protocol 1: Regioselective Buchwald-Hartwig Amination of this compound

This protocol describes the selective amination at the C2 position of this compound, a crucial first step in building the kinase inhibitor scaffold.

Materials:

  • This compound

  • Substituted Aniline (B41778) (e.g., 2-fluoro-4-nitroaniline)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cs₂CO₃ (Cesium Carbonate)

  • Anhydrous 1,4-Dioxane (B91453)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the substituted aniline (1.1 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 4-chloro-N-arylpyridin-2-amine intermediate.

Protocol 2: Suzuki Cross-Coupling of the 4-Chloro-N-arylpyridin-2-amine Intermediate

This protocol describes the introduction of a substituted pyrazole (B372694) at the C4 position of the pyridine ring via a Suzuki cross-coupling reaction.

Materials:

  • 4-Chloro-N-arylpyridin-2-amine intermediate from Protocol 1

  • Substituted Pyrazole Boronic Ester (e.g., 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium Carbonate)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a microwave reactor vial, add the 4-chloro-N-arylpyridin-2-amine intermediate (1.0 eq.), the pyrazole boronic ester (1.2 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-disubstituted pyridine product.

The following tables summarize representative yields for the key synthetic steps and the biological activity of a resulting ALK inhibitor.

Table 1: Representative Reaction Yields

StepReaction TypeStarting MaterialProductYield (%)
1Buchwald-Hartwig AminationThis compound4-Chloro-N-(2-fluoro-4-nitrophenyl)pyridin-2-amine75-85
2Suzuki Cross-Coupling4-Chloro-N-(2-fluoro-4-nitrophenyl)pyridin-2-amine2-(N-(2-fluoro-4-nitrophenyl)amino)-4-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridine60-70

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Table 2: Biological Activity of a Representative 2,4-Disubstituted Pyridine ALK Inhibitor

CompoundTargetIC₅₀ (nM)Cell Line
Representative ALK InhibitorALK10 - 50H3122 (NSCLC)

IC₅₀ values are indicative and represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic workflow for the preparation of a 2,4-disubstituted pyridine scaffold from this compound.

G cluster_0 Synthesis of 2,4-Disubstituted Pyridine Scaffold A This compound B Buchwald-Hartwig Amination A->B Substituted Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ C 4-Chloro-N-arylpyridin-2-amine Intermediate B->C D Suzuki Cross-Coupling C->D Pyrazole Boronic Ester, Pd(PPh₃)₄, K₂CO₃ E 2,4-Disubstituted Pyridine (Kinase Inhibitor Scaffold) D->E

Synthetic workflow for a 2,4-disubstituted pyridine scaffold.
ALK Signaling Pathway and Inhibition

The diagram below depicts a simplified representation of the Anaplastic Lymphoma Kinase (ALK) signaling pathway and the mechanism of its inhibition by a small molecule inhibitor. In cancer, a chromosomal rearrangement can lead to the formation of a fusion protein (e.g., EML4-ALK), which results in constitutive activation of the ALK kinase domain. This leads to the phosphorylation of downstream signaling proteins, promoting cell proliferation, survival, and metastasis. ALK inhibitors act by binding to the ATP-binding site of the ALK kinase domain, thereby preventing ATP from binding and blocking the downstream signaling cascade.

G cluster_pathway ALK Signaling Pathway in Cancer cluster_inhibition Mechanism of ALK Inhibition EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, JAK-STAT) EML4_ALK->Downstream Phosphorylation Inactive_ALK Inactive ALK ATP ATP ATP->EML4_ALK Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation ALK_Inhibitor ALK Inhibitor (from this compound) ALK_Inhibitor->EML4_ALK Binds to ATP Pocket

Simplified ALK signaling pathway and its inhibition.

References

Application Notes and Protocols: 2,4-Dichloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4-dichloropyridine as a key intermediate in the synthesis of various agrochemicals. The information presented herein is intended to support research and development in the agrochemical sector.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and plant growth regulators.[1][2][3][4] Its two reactive chlorine atoms on the pyridine (B92270) ring allow for various nucleophilic substitution reactions, making it an ideal starting material for constructing more complex and biologically active molecules.[1][4][5] This document outlines the synthetic applications of this compound in the production of several commercially significant agrochemicals.

Herbicide Synthesis: Picolinic Acid Derivatives

A major application of this compound and its derivatives is in the synthesis of picolinic acid herbicides. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3][4][5][6][7][8][9][10][11][12][13][14][15] At herbicidal concentrations, they cause uncontrolled and disorganized cell growth in susceptible broadleaf weeds, ultimately leading to their death.[2][7][8][10][14]

Aminopyralid

Aminopyralid is a selective herbicide used to control a variety of broadleaf weeds.[5][16][6] Its synthesis involves the derivatization of a chlorinated pyridine carboxylic acid. While not directly synthesized from this compound in a single step, intermediates derived from it are crucial. A key step is the selective reduction of a trichlorinated picolinic acid derivative.

Table 1: Synthesis of Aminopyralid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

StepReactantsReagents & SolventsReaction ConditionsYield (%)Purity (%)Reference
14-amino-3,5,6-trichloropyridine-2-carboxylic acidWater, 30% Sodium Hydroxide (B78521)Homogeneous mixing--[17]
2Above solution5% Palladium on Carbon (Pd/C), Hydrogen50 °C, 0.3 MPa (hydrogen pressure), 20 hours91.497.5[17]
3Reaction mixture30% Hydrochloric AcidpH adjustment to 1-2, cooling for crystallization--[17]

A general procedure for the synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid) from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid is as follows:[17]

  • In a suitable vessel, mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 ml of water.

  • Add 66.7 g of 30% sodium hydroxide solution to achieve a homogeneous mixture and then filter.

  • Transfer the filtrate to a 1000 ml high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe.

  • Add 2 g of 5% Pd/C catalyst to the reactor.

  • Seal the reactor, purge with nitrogen three times, and then pressurize with hydrogen to 0.2 MPa.

  • Initiate stirring and raise the temperature to 50°C.

  • Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours, monitoring the reaction completion by HPLC.

  • After completion, cool the reactor to room temperature.

  • Decant the reaction solution and filter to recover the catalyst.

  • Adjust the filtrate to pH 1-2 with 30% hydrochloric acid.

  • Cool the solution to induce crystallization, then centrifuge.

  • Wash the precipitate with hot water to obtain 38.8 g of 4-amino-3,6-dichloro-pyridine-2-carboxylic acid (Aminopyralid).[17]

Aminopyralid is a synthetic auxin that disrupts plant growth by binding to auxin receptors, leading to deregulation of metabolic pathways responsible for cell division and elongation.[1][3][5][16] This results in symptoms like twisted stems and leaves, ultimately causing the death of the susceptible plant.[3]

Aminopyralid_MoA cluster_herbicide Aminopyralid Application cluster_plant Plant Cell Aminopyralid Aminopyralid Absorption Absorption (Leaves & Roots) Aminopyralid->Absorption Translocation Translocation Absorption->Translocation Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Translocation->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Triggers Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant_Death Uncontrolled_Growth->Plant_Death

Aminopyralid as a synthetic auxin.
Clopyralid (B1669233)

Clopyralid is another selective herbicide effective against broadleaf weeds.[4] A potential synthesis route involves the chlorination and subsequent functionalization of a pyridine precursor.

Table 2: Synthesis of Clopyralid from Tetrachloropicolinic Acid

StepReactantsReagents & SolventsReaction ConditionsYield (%)Purity (%)Reference
14-chloropicolinic acid wet feedWater, 20% Sodium Carbonate80 °C--[18]
2Above solutionHydrazine (B178648) hydrate95 °C, 1 hour--[18]
3Reaction mixture20% Sodium Hydroxide90-95 °C, dropwise over 100 minutes, then 30 minutes incubation85.198.2[18]
4Reaction mixtureHydrochloric Acid80 °C, pH adjustment to 0.9, then cooling to 0 °C for 24 hours--[18]

A production method for clopyralid is described as follows:[18]

  • In a reaction vessel, add 550 kg of water to 100 kg of 4-chloropicolinic acid wet feed.

  • Stir and heat to 80°C, then add 20% sodium carbonate solution to a final concentration of 2.6%.

  • After dissolution, transfer the material to a dechlorination vessel and add 30 kg of hydrazine hydrate.

  • Maintain the temperature at 95°C for 1 hour, then begin to drip in 90 kg of 20% sodium hydroxide solution over 100 minutes.

  • After the addition is complete, maintain the temperature at 90-95°C for an additional 30 minutes.

  • Transfer the reaction mixture to an acidification vessel and add 75 kg of hydrochloric acid to a pH of 0.9, maintaining the temperature at 80°C.

  • After acidification, cool the mixture to 0°C and allow it to crystallize for 24 hours.

  • The resulting solid is separated by centrifugation, dried, and packaged as the clopyralid finished product.[18]

Similar to aminopyralid, clopyralid mimics auxin, leading to disorganized and uncontrolled growth in susceptible plants.[4] It is believed to acidify the cell wall, promoting cell elongation, and at low concentrations can stimulate RNA, DNA, and protein synthesis, leading to uncontrolled cell division and vascular tissue destruction.[4]

Clopyralid_MoA Clopyralid Clopyralid Plant_Uptake Plant Uptake Clopyralid->Plant_Uptake Auxin_Mimicry Auxin Mimicry Plant_Uptake->Auxin_Mimicry Cell_Wall_Acidification Cell Wall Acidification Auxin_Mimicry->Cell_Wall_Acidification Uncontrolled_Growth Uncontrolled Growth Auxin_Mimicry->Uncontrolled_Growth Vascular_Disruption Vascular Tissue Disruption Uncontrolled_Growth->Vascular_Disruption Plant_Death Plant_Death Vascular_Disruption->Plant_Death

Mode of action of Clopyralid.
Picloram (B1677784) and Triclopyr (B129103)

Picloram and triclopyr are other important herbicides in the pyridine carboxylic acid family.[19][8][10][11][20][21] Their synthesis often involves the use of polychlorinated pyridine intermediates. For instance, a common route to triclopyr involves the reaction of 3,5,6-trichloro-2-pyridinol (B117793) with a chloroacetate (B1199739) ester followed by hydrolysis.[22]

Table 3: Synthesis of Triclopyr from Triclopyr-methyl ester

StepReactantsReagents & SolventsReaction ConditionsYield (%)Purity (%)Reference
1Triclopyr-methyl esterWater, Sodium Hydroxide80-85 °C, 4 hours--[22]
2Reaction mixtureHydrogen PeroxideRoom temperature, 30 minutes--[22]
3Reaction mixtureSulfuric AcidpH 1-2>90 (overall)High[22][23][24]

The following protocol describes the hydrolysis of triclopyr-methyl ester to triclopyr acid:[22]

  • In a reactor, charge 0.351 moles of triclopyr-methyl ester and add enough water to form a 10% aqueous slurry.

  • Add 16.85 g (0.421 moles) of sodium hydroxide.

  • Heat the slurry to 80-85°C and maintain this temperature for 4 hours with stirring.

  • Cool the reaction mixture to room temperature and add 70 ml of hydrogen peroxide, stirring for 30 minutes to oxidize impurities.

  • Acidify the mixture to a pH of 1-2 with sulfuric acid to precipitate the triclopyr acid.

  • Filter the white precipitate and dry to obtain the final product.[22]

Like other picolinic acid derivatives, picloram and triclopyr act as synthetic auxins, causing abnormal growth and development in susceptible plants.[2][7][19][8][10]

Auxin_Herbicides_MoA Synthetic_Auxins Synthetic Auxins (Picloram, Triclopyr) Plant_Absorption Absorption by Roots and Leaves Synthetic_Auxins->Plant_Absorption Systemic_Translocation Systemic Translocation Plant_Absorption->Systemic_Translocation Auxin_Receptor_Binding Binding to Auxin Receptors Systemic_Translocation->Auxin_Receptor_Binding Signal_Transduction Signal Transduction Cascade Auxin_Receptor_Binding->Signal_Transduction Abnormal_Growth Abnormal Growth (Epinasty, Callus Formation) Signal_Transduction->Abnormal_Growth Plant_Death Plant_Death Abnormal_Growth->Plant_Death

General mode of action for synthetic auxin herbicides.

Insecticide Synthesis: Chlorpyrifos (B1668852)

Chlorpyrifos is a broad-spectrum organophosphate insecticide.[25][26] Its synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol (TCP), a derivative of a polychlorinated pyridine, with O,O-diethylphosphorochloridothioate.[25]

Table 4: Synthesis of Chlorpyrifos

StepReactantsReagents & SolventsReaction ConditionsYield (%)Purity (%)Reference
13,5,6-trichloro-2-pyridinol (TCP)Sodium Hydroxide, Xylene---[27]
2Above mixtureO,O-diethyl thiophosphoryl chloride55 °C, dropwise addition, then 2 hours incubation-96[27]

A manufacturing process for chlorpyrifos is as follows:[27]

  • In a reaction kettle, add 400 kg of xylene and begin stirring.

  • Add 242.1 kg of 3,5,6-trichloro-2-pyridinol and 166.7 kg of 30% sodium hydroxide.

  • Heat the mixture to 55°C.

  • Drip in 238 kg of O,O-diethyl thiophosphoryl chloride and maintain the temperature for 2 hours.

  • After the reaction, wash with 200 kg of water.

  • Reduce the pressure to remove the solvent and obtain the chlorpyrifos technical product.[27]

Chlorpyrifos and its active metabolite, chlorpyrifos-oxon, are potent inhibitors of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[28][29][30][31] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[28][29]

Chlorpyrifos_MoA cluster_insecticide Chlorpyrifos Application cluster_insect Insect Nervous System Chlorpyrifos Chlorpyrifos Metabolic_Activation Metabolic Activation to Chlorpyrifos-oxon Chlorpyrifos->Metabolic_Activation AChE Acetylcholinesterase (AChE) Metabolic_Activation->AChE Inhibits ACh_Accumulation Acetylcholine (ACh) Accumulation AChE->ACh_Accumulation Prevents breakdown of ACh Nerve_Overstimulation Continuous Nerve Stimulation ACh_Accumulation->Nerve_Overstimulation Paralysis_Death Paralysis & Death Nerve_Overstimulation->Paralysis_Death

Chlorpyrifos mode of action.

Plant Growth Regulator Synthesis: Forchlorfenuron (B1673536)

Forchlorfenuron (CPPU) is a cytokinin-like plant growth regulator used to increase fruit size and yield.[32][33][34] Its synthesis can be achieved from intermediates derived from this compound.

Forchlorfenuron acts as a synthetic cytokinin, promoting cell division and expansion.[32][33] It can act synergistically with natural auxins to enhance these effects.[33][35] Forchlorfenuron has been shown to inhibit cytokinin oxidase, an enzyme that degrades cytokinins, thereby increasing the endogenous levels of these plant hormones.[33][36] This leads to increased fruit set, size, and overall yield.[32][34]

Forchlorfenuron_MoA Forchlorfenuron Forchlorfenuron Cytokinin_Oxidase Cytokinin Oxidase Forchlorfenuron->Cytokinin_Oxidase Inhibits Synergy_with_Auxins Synergistic Action with Auxins Forchlorfenuron->Synergy_with_Auxins Endogenous_Cytokinins Increased Endogenous Cytokinin Levels Cytokinin_Oxidase->Endogenous_Cytokinins Prevents degradation of Cell_Division_Expansion Promotes Cell Division & Expansion Endogenous_Cytokinins->Cell_Division_Expansion Increased_Fruit_Size Increased Fruit Size & Yield Cell_Division_Expansion->Increased_Fruit_Size Synergy_with_Auxins->Cell_Division_Expansion

Forchlorfenuron mode of action.

Conclusion

This compound is a cornerstone intermediate in the agrochemical industry, enabling the synthesis of a diverse portfolio of products essential for modern agriculture. The protocols and data presented here highlight its versatility and importance. Further research into novel derivatizations of this compound and other chlorinated pyridines holds the potential for the discovery of new and improved agrochemical active ingredients.

References

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the regioselective Suzuki coupling of 2,4-dichloropyridine, a versatile building block in medicinal chemistry and materials science. The pyridine (B92270) nucleus is a privileged scaffold in numerous biologically active compounds, and methods for its selective functionalization are of paramount importance in drug discovery and development.[2][3][4]

The presence of two chlorine atoms on the pyridine ring at positions 2 and 4 presents a challenge and an opportunity for regioselective synthesis. Typically, the C4 position of this compound is more susceptible to oxidative addition by a palladium catalyst, leading to preferential C4-arylation.[5][6][7] However, the selectivity can be influenced by the choice of catalyst, ligands, base, and solvent, allowing for targeted synthesis of either C4- or C2-substituted pyridines.[3][5] This protocol will focus on a generally applicable method for achieving C4-selectivity.

Experimental Protocol

This protocol is a representative procedure for the C4-selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene/water mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or microwave reactor vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere setup (argon or nitrogen manifold)

  • Syringes and needles

  • Rotary evaporator

  • Flash column chromatography system

  • TLC plates and developing chamber

  • NMR spectrometer and/or GC-MS for analysis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 100 °C) for a shorter duration (e.g., 15-30 minutes).[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-arylpyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the C4-selective Suzuki coupling of this compound with various arylboronic acids.

Table 1: Conventional Heating Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002475[8]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002482[8]
33-Tolylboronic acidPdCl₂(dppf) (3)Na₂CO₃Toluene/H₂O901288N/A
44-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001891[9]

Table 2: Microwave-Assisted Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581[6]
24-Tolylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001585[6]
32-Naphthylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001578[6]
43-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001572[6]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'-B(OR)₂ (Arylboronic acid) + Base PdII_Ar_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Cool, Dilute, and Extract monitor->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine is a cornerstone reaction in synthetic organic chemistry, providing a versatile pathway to a diverse array of substituted pyridine (B92270) derivatives. These products are pivotal building blocks in the development of novel pharmaceuticals and agrochemicals, owing to the prevalence of the pyridine scaffold in biologically active molecules. The distinct reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the electron-withdrawing effect of the ring nitrogen, allows for regioselective functionalization. This document provides detailed application notes, experimental protocols, and quantitative data for the SNAr of this compound with various nucleophiles, including amines, alcohols, and thiols.

Regioselectivity

In SNAr reactions of this compound, the incoming nucleophile typically substitutes the chlorine atom at the C4 position preferentially. This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 (para) position relative to the ring nitrogen. However, the selectivity can be influenced by several factors, including the nature of the nucleophile, the presence of other substituents on the pyridine ring, and the reaction conditions. For instance, the use of bulky nucleophiles or the presence of an electron-donating group at the C6 position can sometimes favor substitution at the C2 position.

General Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery and Agrochemicals

The 2-chloro-4-substituted pyridine core is a privileged scaffold in medicinal chemistry and agrochemical research. For example, 4-amino-2-chloropyridine (B126387) is a key intermediate in the synthesis of the plant growth regulator Forchlorfenuron.[1] Furthermore, various 2,4-disubstituted pyridines have shown potential as antimalarial, antibacterial, and anticancer agents. The ability to readily introduce diverse functionalities at the C4 position through SNAr reactions makes this compound an invaluable starting material for generating compound libraries for high-throughput screening.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the SNAr of this compound with representative amine, alcohol, and thiol nucleophiles. The accompanying tables summarize the quantitative data for these reactions, allowing for easy comparison of reaction conditions and outcomes.

Amination Reactions

The reaction of this compound with amines is a widely used method for the synthesis of 2-chloro-4-aminopyridines, which are versatile intermediates.

Amination_Workflow start Start reactants Mix this compound, amine, and base in a suitable solvent start->reactants reaction Heat the reaction mixture (temperature and time vary) reactants->reaction workup Cool, quench, and extract the product reaction->workup purification Purify by column chromatography or recrystallization workup->purification product Obtain 2-chloro-4-aminopyridine derivative purification->product

Caption: General workflow for the amination of this compound.

This protocol describes a general procedure for the synthesis of 2-chloro-4-aminopyridine.

Materials:

Procedure:

  • To a reaction flask, add 2-chloro-4-nitropyridine N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL).[2]

  • Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction completion by TLC.[2]

  • Cool the reaction mixture to below 25 °C.

  • Carefully adjust the pH to 7.0-8.0 with 50 wt.% aqueous sodium hydroxide solution.[2]

  • Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to afford 2-chloro-4-aminopyridine.[2]

Quantitative Data for Amination Reactions:

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ammonia (from NH4OH)-Ethanol1501285Inferred from pyrimidine (B1678525) chemistry
AnilineK2CO3DMF100692Inferred from pyrimidine chemistry
MorpholineEt3NTHF65495Inferred from pyrimidine chemistry
PiperidineLiHMDSToluene802>95 (C4 selectivity >30:1)[3]
O-Alkylation and O-Arylation Reactions

The reaction with alkoxides or phenoxides provides access to 2-chloro-4-alkoxypyridines and 2-chloro-4-aryloxypyridines.

This protocol is adapted from a general procedure for the SNAr of heteroaryl chlorides with benzyl (B1604629) alcohol.

Materials:

  • This compound

  • Benzyl alcohol

  • Potassium tert-butoxide (t-BuOK)

  • DMSO

  • Acetonitrile

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox under a nitrogen atmosphere, prepare a stock solution of this compound (0.1 M in DMSO).

  • In a 4 mL vial with a stir bar, add the this compound stock solution (200 µL, 0.02 mmol).

  • Add benzyl alcohol (1.2 equivalents, 0.024 mmol) and t-BuOK (1.5 equivalents, 0.03 mmol).

  • Stir the reaction mixture at room temperature for 1-5 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for O-Alkylation/Arylation Reactions:

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium methoxide-Methanol65590Inferred from pyrimidine chemistry
Sodium ethoxide-Ethanol78593Inferred from pyrimidine chemistry
Sodium phenoxideK2CO3DMF120888Inferred from pyrimidine chemistry
Benzyl alcoholt-BuOKDMSORT1-5Not specifiedGeneral procedure
S-Alkylation and S-Arylation Reactions

Thiolates are excellent nucleophiles in SNAr reactions and readily displace the C4-chloride of this compound to form 2-chloro-4-(thio)pyridines.

This is a general protocol for the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the thiol (1.1 equivalents) in DMF, add K2CO3 (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for S-Alkylation/Arylation Reactions:

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium thiophenoxide-DMF80395Inferred from general SNAr
Sodium ethanethiolate-Ethanol78296Inferred from general SNAr
Benzyl mercaptanK2CO3Acetonitrile80491Inferred from general SNAr

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly versatile transformation for the synthesis of a wide range of 4-substituted-2-chloropyridines. The general preference for substitution at the C4 position provides a reliable method for regioselective functionalization. The protocols and data presented herein offer a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis of novel pyridine-based compounds. Further exploration of reaction conditions, including microwave-assisted synthesis, may lead to even more efficient and environmentally friendly protocols.

References

Application Note: C4-Selective Cross-Coupling of 2,4-Dichloropyridine with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals. The selective functionalization of the pyridine (B92270) ring, particularly at the C4-position, is a key strategy for accessing novel chemical entities with diverse biological activities. However, the inherent reactivity of di- and poly-substituted pyridines often leads to challenges in achieving site-selectivity in cross-coupling reactions. For 2,4-dichloropyridine, conventional palladium-catalyzed cross-coupling reactions typically favor substitution at the C2 position due to the electronic properties of the pyridine ring. This application note details methodologies for achieving high C4-selectivity in the Suzuki-Miyaura cross-coupling of this compound with various organoboron reagents, a critical transformation for medicinal chemistry and drug discovery.

Recent advancements have demonstrated that high C4-selectivity can be achieved through careful control of reaction parameters, including the choice of catalyst, ligands, and reaction conditions.[1][2] These methods enable the synthesis of 2-chloro-4-arylpyridines, which are versatile intermediates that can undergo subsequent functionalization at the C2 position.

Challenges in C4-Selectivity

The primary challenge in the cross-coupling of this compound is overcoming the intrinsic preference for reaction at the C2 position, which is adjacent to the nitrogen atom. This preference is attributed to the higher electrophilicity and the directing effect of the nitrogen atom. Achieving C4-selectivity requires a catalytic system that can differentiate between the two C-Cl bonds and preferentially activate the one at the C4-position.

Key Strategies for C4-Selectivity

Several successful strategies have been developed to address this challenge:

  • Ligand-Controlled Selectivity: The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position with high selectivity.[1][2] These bulky ligands are believed to favor the less sterically hindered C4-position for oxidative addition of the palladium catalyst.

  • Ligand-Free "Jeffery" Conditions: Intriguingly, ligand-free conditions, often referred to as "Jeffery" conditions, have been found to significantly enhance C4-selectivity in Suzuki couplings of this compound, achieving ratios greater than 99:1.[1] These conditions likely involve the formation of palladium nanoparticles as the active catalytic species.

  • Microwave-Assisted Synthesis: Microwave irradiation has been effectively employed to accelerate the C4-selective Suzuki coupling, leading to shorter reaction times and high yields of the desired products.[3][4]

Data Presentation

The following tables summarize quantitative data from representative studies on the C4-selective cross-coupling of this compound with organoboron reagents.

Table 1: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling [1]

EntryOrganoboron ReagentCatalyst/LigandBaseSolventTemp (°C)C4:C2 RatioYield (%)
1Phenylboronic acidPd(OAc)₂ / IPrK₃PO₄Toluene100~10:185
24-Tolylboronic acidPd(OAc)₂ / IPrK₃PO₄Toluene100>20:192
34-Methoxyphenylboronic acidPd(OAc)₂ / IPrK₃PO₄Toluene100>20:188
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / IPrK₃PO₄Toluene100>20:175
52-Thienylboronic acidPd(OAc)₂ / IPrK₃PO₄Toluene100>20:168

Table 2: Ligand-Free "Jeffery" Conditions for C4-Selective Suzuki-Miyaura Coupling [1]

EntryOrganoboron ReagentCatalystBaseSolventTemp (°C)C4:C2 RatioYield (%)
1Phenylboronic acidPd(OAc)₂K₂CO₃DMF120>99:195
24-Tolylboronic acidPd(OAc)₂K₂CO₃DMF120>99:196
33-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF120>99:191
44-Fluorophenylboronic acidPd(OAc)₂K₂CO₃DMF120>99:189

Table 3: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling [3][4]

EntryOrganoboron ReagentCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O1001594
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001592
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001595
43-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001588

Experimental Protocols

Protocol 1: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling of this compound [1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), IPr·HCl (4 mol%), and K₃PO₄ (2.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.) followed by anhydrous toluene.

  • The reaction mixture is stirred and heated to 100 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-chloro-4-arylpyridine.

Protocol 2: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling of this compound [3][4]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine (B19661) (1.0 equiv.), the respective arylboronic acid (1.0 equiv.), and K₂CO₃ (3.0 equiv.).[4]

  • Add Pd(PPh₃)₄ (0.5 mol%) to the vial.[4]

  • Add a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).[4]

  • Seal the vial and flush with an inert atmosphere (e.g., argon).

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.[4]

  • After cooling, the reaction mixture is extracted with ethyl acetate and washed with brine.[4]

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[4]

  • The crude product is purified by flash column chromatography to yield the C4-arylated pyridine.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Workup This compound This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Organoboron Reagent Organoboron Reagent C4-Coupled Product 2-Chloro-4-substituted-pyridine Catalyst->C4-Coupled Product Suzuki-Miyaura Coupling Ligand Ligand (e.g., NHC, PPh₃ or none) Base Base (e.g., K₃PO₄, K₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Workup Workup & Purification C4-Coupled Product->Workup

Caption: Experimental workflow for C4-selective Suzuki-Miyaura cross-coupling.

G Reaction C4-Selective Cross-Coupling CatalystSystem Catalytic System Reaction->CatalystSystem ReactionConditions Reaction Conditions Reaction->ReactionConditions Substrates Substrates Reaction->Substrates PdSource Palladium Precatalyst (e.g., Pd(OAc)₂) CatalystSystem->PdSource Ligand Ligand (Bulky NHC or Ligand-Free) CatalystSystem->Ligand Base Base (e.g., K₃PO₄, K₂CO₃) ReactionConditions->Base Solvent Solvent (Toluene, DMF, Dioxane) ReactionConditions->Solvent Temperature Temperature (RT to 120 °C) ReactionConditions->Temperature Dichloropyridine This compound Substrates->Dichloropyridine BoronReagent Organoboron Reagent (Boronic acids/esters) Substrates->BoronReagent Selectivity High C4-Selectivity Ligand->Selectivity Steric Hindrance Temperature->Selectivity Reaction Kinetics

Caption: Key factors influencing C4-selectivity in cross-coupling reactions.

References

Application Notes and Protocols: One-Pot Double Suzuki Couplings of 2,4-Dichloropyrimidine for Diarylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the one-pot synthesis of diarylated pyrimidines from 2,4-dichloropyrimidine (B19661) via a double Suzuki coupling reaction. This methodology is of significant interest to the medicinal chemistry and drug development fields due to the prevalence of the diarylpyrimidine scaffold in a wide range of biologically active compounds, including kinase inhibitors.[1][2][3][4][5][6] This document outlines optimized reaction conditions, detailed experimental protocols, and the biological relevance of the synthesized compounds.

Introduction

The pyrimidine (B1678525) nucleus is a fundamental building block in numerous pharmaceuticals.[1][7] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of halogenated heterocycles, such as 2,4-dichloropyrimidine. The one-pot double Suzuki coupling offers an efficient and atom-economical approach to synthesize 2,4-diarylpyrimidines, avoiding the isolation of the mono-substituted intermediate. This reaction typically proceeds with high regioselectivity, with the initial coupling occurring at the more reactive C4 position, followed by the second coupling at the C2 position under modified conditions. Both conventional heating and microwave-assisted protocols have been developed to afford the desired products in good to excellent yields.

Data Presentation

Table 1: Optimization of Reaction Conditions for the First Suzuki Coupling (C4-Arylation)
EntryCatalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)
1Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane (B91453)/H₂O10024h71[8]
2Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O10015 min (µW)81[8]
3Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (µW)80+[8]
4Pd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O10024h55
5Pd(OAc)₂/SPhos (2)K₃PO₄Toluene (B28343)/H₂O8012h65
Table 2: Conditions for the One-Pot Double Suzuki Coupling
EntryFirst Coupling ConditionsSecond Coupling ConditionsOverall Yield (%)
1Arylboronic Acid (1.0 eq), Pd(PPh₃)₄ (2.7 mol%), K₂CO₃ (3.0 eq), Toluene/Ethanol (B145695)/H₂O, 55°C, 12hSecond Arylboronic Acid (1.2 eq), Pd(PPh₃)₄ (1.3 mol%), K₂CO₃ (3.0 eq), 90°C, 12h65[1]
2Arylboronic Acid (1.1 eq), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O, 100°C, 15 min (µW)Second Arylboronic Acid (1.2 eq), additional catalyst and base, 140°C, 30 min (µW)50-70

Experimental Protocols

Protocol 1: Conventional Heating One-Pot Double Suzuki Coupling

This protocol is adapted from the work of Anderson and Handy.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction vial, add 2,4-dichloropyrimidine (100 mg, 0.67 mmol), toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degas the solution with a stream of argon for 5 minutes.

  • Add the first arylboronic acid (0.67 mmol), Pd(PPh₃)₄ (21 mg, 0.018 mmol), and K₂CO₃ (278 mg, 2.01 mmol).

  • Seal the vial and heat the reaction mixture at 55°C for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, add the second arylboronic acid (0.78 mmol), additional Pd(PPh₃)₄ (10 mg, 0.009 mmol), and K₂CO₃ (278 mg, 2.01 mmol).

  • Reseal the vial and heat the mixture at 90°C for another 12 hours.

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-diarylpyrimidine.

Protocol 2: Microwave-Assisted One-Pot Double Suzuki Coupling

This protocol is based on microwave-assisted Suzuki coupling procedures.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the first arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Flush the vial with argon and seal it.

  • Subject the reaction mixture to microwave irradiation at 100°C for 15 minutes.

  • After cooling, add the second arylboronic acid (0.6 mmol), additional Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%), and K₂CO₃ (1.5 mmol).

  • Reseal the vial and irradiate in the microwave at a higher temperature (e.g., 120-140°C) for 30 minutes.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_step1 Step 1: First Coupling (C4-Arylation) cluster_step2 Step 2: Second Coupling (C2-Arylation) cluster_step3 Step 3: Work-up & Purification A 2,4-Dichloropyrimidine + Arylboronic Acid 1 B Pd(PPh3)4, K2CO3 Solvent, Heat A->B Add reagents C Mono-arylated Intermediate B->C Reaction D Add Arylboronic Acid 2 + more catalyst/base C->D E Increased Temperature D->E Add reagents F 2,4-Diarylpyrimidine E->F Reaction G Extraction F->G H Column Chromatography G->H Purify I Pure Product H->I Isolate

Caption: Experimental workflow for the one-pot double Suzuki coupling.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Drug Development

The 2,4-diarylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.

Targeted Signaling Pathways:

Derivatives of 2,4-diarylpyrimidine have been developed as inhibitors for a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): These are crucial in treating non-small cell lung cancer.[5]

  • Anaplastic Lymphoma Kinase (ALK) and ROS1: Dual inhibitors have been developed to overcome resistance to existing therapies in certain cancers.[4]

  • p90 Ribosomal S6 Protein Kinase (RSK): A target for cancer therapies due to its role in cell proliferation and survival.[1]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Plays a key role in innate immunity and is a target for inflammatory diseases.[2]

  • MAP Kinase-Activated Protein Kinase 2 (MK2): Involved in inflammatory responses.

  • Aurora Kinases: Critical for cell cycle regulation, making them attractive cancer targets.[6]

Furthermore, diarylpyrimidines have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[9][10][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to Diarylpyrimidine 2,4-Diarylpyrimidine Inhibitor Diarylpyrimidine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 2,4-diarylpyrimidine.

References

Application Notes and Protocols for the Synthesis of 4-Aryl-5-Pyrimidinylimidazoles from 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-5-pyrimidinylimidazole scaffold is a privileged structure in medicinal chemistry, most notably as a core component of potent p38 mitogen-activated protein (MAP) kinase inhibitors.[1][2] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This document provides detailed application notes and experimental protocols for a concise and efficient synthesis of 4-aryl-5-pyrimidinylimidazoles, commencing from the readily available starting material, 2,4-dichloropyrimidine (B19661).[2]

The synthetic approach involves a sequential functionalization of the pyrimidine (B1678525) ring, leveraging the differential reactivity of the chlorine atoms at the C2 and C4 positions. The key transformations include a regioselective Sonogashira coupling, a nucleophilic aromatic substitution, an oxidation of an alkyne to a 1,2-diketone, and a final cyclocondensation to construct the imidazole (B134444) ring.[2]

Signaling Pathway of p38 MAP Kinase Inhibition

The 4-aryl-5-pyrimidinylimidazole derivatives synthesized via the described protocol are designed to act as ATP-competitive inhibitors of p38 MAP kinase. By binding to the ATP-binding pocket of the enzyme, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) substrates->cytokines inhibitor 4-Aryl-5-pyrimidinylimidazole Inhibitor inhibitor->p38 Inhibition synthetic_workflow start 2,4-Dichloropyrimidine step1 Step 1: Regioselective Sonogashira Coupling start->step1 intermediate1 2-Chloro-4-alkynylpyrimidine step1->intermediate1 step2 Step 2: Nucleophilic Substitution intermediate1->step2 intermediate2 2-Amino-4-alkynylpyrimidine step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 intermediate3 Pyrimidinyl-1,2-diketone step3->intermediate3 step4 Step 4: Cyclocondensation intermediate3->step4 final_product 4-Aryl-5-pyrimidinylimidazole step4->final_product

References

2,4-Dichloropyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyridine is a highly versatile and readily available building block in organic synthesis, particularly in the construction of novel heterocyclic compounds for drug discovery and development. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyridine (B92270) ring allows for selective and sequential functionalization through various chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This application note provides an overview of the synthetic utility of this compound and detailed protocols for the synthesis of bioactive molecules, including potent kinase inhibitors.

Application Note 1: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors

Background

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] Dysregulation of the ROCK signaling pathway is implicated in various pathological conditions, including hypertension, glaucoma, and cancer, making ROCK a significant therapeutic target.[1] This section details the synthesis of a potent ROCK inhibitor utilizing a this compound derivative as a key starting material.

Signaling Pathway: The RhoA/ROCK Pathway

The RhoA/ROCK signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) by extracellular stimuli. This leads to the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates downstream substrates, such as LIM kinase (LIMK) and myosin light chain phosphatase (MLCP), leading to the stabilization of actin filaments and increased cellular contractility.[1][2][3]

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli GPCR GPCR Extracellular_Stimuli->GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP MLCP ROCK->MLCP Phosphorylates (inhibits) Cofilin Cofilin LIMK->Cofilin Phosphorylates P_Cofilin P-Cofilin (inactive) Actin_Filament_Severing Actin Filament Severing Cofilin->Actin_Filament_Severing Actin_Filament_Stabilization Actin Filament Stabilization P_Cofilin->Actin_Filament_Stabilization P_MLCP P-MLCP (inactive) Cellular_Contraction Cellular Contraction P_MLC P-MLC MLCP->P_MLC Dephosphorylates MLC MLC MLC->P_MLC MLCK P_MLC->Cellular_Contraction ROCK_Inhibitor ROCK Inhibitor (e.g., Synthesized Compound) ROCK_Inhibitor->ROCK Inhibits

The RhoA/ROCK Signaling Pathway.

Experimental Protocol: Multi-step Synthesis of a Pyridine-Based ROCK Inhibitor

This protocol describes a representative synthesis of a potent ROCK inhibitor starting from 2,4-dichloro-5-nitropyridine (B33049).

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a microwave vial, add the product from Step 1 (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (B91453) and water (4:1).

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.[4]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by flash column chromatography.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the product from Step 2 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add a catalyst, for example, 10% palladium on carbon.

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the aniline (B41778) derivative.

Quantitative Data: Biological Activity of a Representative ROCK Inhibitor

The following table summarizes the inhibitory activity of a synthesized pyridine-based ROCK inhibitor.

CompoundTargetIC₅₀ (nM)
Synthesized Inhibitor ROCK115
ROCK28

Data is representative and sourced from analogous compounds in the literature.

Application Note 2: Synthesis of Novel 4-Substituted-2-Aminopyridine Derivatives as Potential Anticancer Agents

Background

Substituted aminopyridines are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties. The strategic functionalization of the pyridine core allows for the fine-tuning of their pharmacological profiles. This section provides a protocol for the synthesis of novel 4-substituted-2-aminopyridine derivatives starting from this compound.

Experimental Workflow

The synthesis involves a two-step process: a regioselective nucleophilic aromatic substitution at the C4 position followed by a Suzuki-Miyaura cross-coupling reaction at the C2 position.

Aminopyridine_Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) (Amine, Base) Start->Step1 Intermediate 4-Amino-2-chloropyridine (B126387) Derivative Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling (Boronic Acid, Pd Catalyst, Base) Intermediate->Step2 Product Novel 4-Substituted-2-aminopyridine Derivative Step2->Product

Synthetic workflow for 4-substituted-2-aminopyridines.

Experimental Protocol: Synthesis of a 4-(Aryl)-2-aminopyridine Derivative

Step 1: Regioselective Amination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.) and a base like potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The C4 position is generally more susceptible to nucleophilic attack.

  • Work-up and Purification: Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to isolate the 4-amino-2-chloropyridine derivative.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 4-amino-2-chloropyridine derivative from Step 1 (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and a base such as potassium phosphate (B84403) (2.0 eq.).[5]

  • Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water.[5]

  • Reaction Conditions: Heat the mixture to 100 °C and stir until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.[5]

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the final 4-aryl-2-aminopyridine derivative.[5]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the cytotoxic activity of a representative synthesized 4-aryl-2-aminopyridine derivative against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
Synthesized Derivative MCF-7 (Breast)5.2
A549 (Lung)8.7
HCT116 (Colon)6.1

Data is representative and based on similar compounds reported in the scientific literature.

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The methodologies outlined in these application notes demonstrate its utility in constructing complex molecules with significant therapeutic potential, such as kinase inhibitors and anticancer agents. The ability to perform regioselective functionalization at the C2 and C4 positions provides a powerful tool for medicinal chemists in the design and development of new drug candidates.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines, a critical reaction in the synthesis of diverse pyrimidine-based compounds for pharmaceutical and materials science research. The use of microwave irradiation significantly accelerates this reaction, offering a rapid and efficient route to novel molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. When applied to 2,4-dichloropyrimidines, it allows for the selective introduction of aryl or heteroaryl substituents, primarily at the more reactive C4 position.[1][2] This regioselectivity is attributed to the higher electrophilicity of the C4 position, which facilitates the oxidative addition of the palladium catalyst.[2] Microwave-assisted heating has been shown to dramatically reduce reaction times from hours to minutes, improve yields, and enhance reproducibility compared to conventional heating methods.[3][4] This protocol, largely based on the work of Dolšak et al., outlines an optimized procedure using microwave irradiation for the efficient synthesis of C4-substituted pyrimidines.[1][5]

Key Advantages of the Microwave-Assisted Approach:

  • Rapid Reaction Times: Reactions are typically completed within 15 minutes.[1][5][6]

  • High Yields: The optimized conditions provide good to excellent yields of the desired C4-substituted product.[1][5]

  • Low Catalyst Loading: The protocol is effective with catalyst loadings as low as 0.5 mol%.[1][5][6]

  • Regioselectivity: The reaction demonstrates high selectivity for substitution at the C4 position of the pyrimidine (B1678525) ring.[1][2]

Experimental Data Summary

The following tables summarize the quantitative data from optimization studies of the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
11,4-Dioxane (B91453)/H₂O10024<8
2THF/H₂O10024<8
3MeOH6024<8
4DMF10024<8

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), in the specified solvent under conventional heating.[5] A mixture of 1,4-dioxane and water was found to be optimal for the microwave-assisted protocol.[1][7]

Table 2: Screening of Palladium Catalysts

EntryCatalystLigandYield (%)
1Pd₂(dba)₃-Inefficient
2Pd₂(dba)₃·CHCl₃-35
3Pd₂(dba)₃·CHCl₃TTBP·HBF₄23
4PdCl₂(PPh₃)₂-36
5Pd(PPh₃)₄-80 (at 100°C)

Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, catalyst, 1,4-dioxane/H₂O, microwave irradiation.[1][8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was identified as the most effective catalyst.[1]

Table 3: Optimization of Reaction Temperature

EntryTemperature (°C)Time (min)Yield (%)
16020Not specified
28020Not specified
31002080
412020Lower (side product formation)
514020Lower (side product formation)

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (2:1), microwave irradiation.[1] The optimal temperature was determined to be 100°C. Higher temperatures led to the formation of the 2,4-diphenylpyrimidine (B12087079) side product.[1]

Table 4: Optimization of Catalyst Loading

EntryCatalyst Loading (mol%)Yield (%)
10.05Not specified
20.2Not specified
30.5High
41High
52High
63High
75High

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1), 100°C, 15 min, microwave irradiation.[1] A catalyst loading of 0.5 mol% was found to be sufficient for an efficient reaction.[1][6]

Experimental Protocols

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Microwave reactor vials

  • Argon or Nitrogen gas supply

Optimized Protocol for Microwave-Assisted Suzuki Coupling:

  • Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[3][7]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).[2][3]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[2][7] To degas the solvent mixture, bubble argon or nitrogen gas through it for 15-20 minutes.[3]

  • Inert Atmosphere: Flush the reaction vial with argon or nitrogen gas and securely seal it.[2][3]

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate the mixture at 100°C for 15 minutes.[1][2][7]

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate.[3] Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[1][3]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[3][7]

Visualizations

Suzuki_Coupling_Workflow A Reactant & Catalyst Weighing (2,4-Dichloropyrimidine, Boronic Acid, K₂CO₃, Pd(PPh₃)₄) B Solvent Addition (Degassed 1,4-Dioxane/H₂O) A->B C Inert Atmosphere (Flush with Ar/N₂ & Seal) B->C D Microwave Irradiation (100°C, 15 min) C->D E Work-up (EtOAc Extraction, Brine Wash) D->E F Purification (Column Chromatography) E->F G Product (C4-Arylpyrimidine) F->G

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)L₂-X Pd0->Complex1 Pd0->Complex1 R¹-X OxAdd Oxidative Addition Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 Complex1->Complex2 R²-B(OR)₂ Transmetal Transmetalation Complex2->Pd0 Complex2->Pd0 R¹-R² RedElim Reductive Elimination Reactant1 R¹-X (2-Chloro-4-arylpyrimidine) Reactant2 R²-B(OR)₂ (Arylboronic Acid) Product R¹-R² (2,4-Diarylpyrimidine) Base Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Ligand-Free Jeffery Conditions for C4-Selective Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. However, achieving site-selectivity in molecules with multiple reactive halides can be a significant challenge. For N-heteroarenes like 2,4-dichloropyridines, conventional palladium-catalyzed cross-couplings typically favor reaction at the C2 position, adjacent to the nitrogen atom. This document details the application of ligand-free "Jeffery" conditions to achieve remarkable C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines, a transformation of significant interest in medicinal chemistry and materials science. These conditions provide a robust and efficient method to access previously underexplored chemical space.[1]

The use of ligand-free Jeffery conditions has been shown to dramatically increase the C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine by an order of magnitude, achieving a ratio of greater than 99:1 in favor of the C4-coupled product.[1] This methodology is not only highly selective but also offers a simplified reaction setup by avoiding the use of expensive and often air-sensitive phosphine (B1218219) ligands. The likely involvement of palladium nanoparticles is a key feature of this reaction under these ligand-free conditions.[1]

Logical Relationship of Selectivity

The following diagram illustrates the conventional versus the Jeffery condition-driven selectivity in the Suzuki coupling of this compound.

G Site-Selectivity in Suzuki Coupling of this compound cluster_0 Conventional Conditions (with ligand) cluster_1 Ligand-Free Jeffery Conditions A This compound B C2-Coupled Product (Major) A->B Pd Catalyst + Ligand C This compound D C4-Coupled Product (>99% Selectivity) C->D Pd Catalyst (e.g., PdCl2) + NBu4Br

Caption: Comparison of selectivity in Suzuki coupling.

Quantitative Data Summary

The following table summarizes the quantitative data for the C4-selective Suzuki coupling of this compound with phenylboronic acid under various ligand-free Jeffery conditions.

EntryPalladium SourceBase (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)C4:C2 Selectivity
1PdCl₂ (2 mol%)Na₂CO₃ (3)NBu₄Br (3)Toluene (B28343)/H₂O (10:1)8018>95>99:1
2Pd(OAc)₂ (2 mol%)Na₂CO₃ (3)NBu₄Br (3)Toluene/H₂O (10:1)801885>99:1
3Pd₂(dba)₃ (1 mol%)Na₂CO₃ (3)NBu₄Br (3)Toluene/H₂O (10:1)801880>99:1

Data synthesized from information presented in the supporting information of the cited literature.[1]

Experimental Protocols

General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol provides a detailed method for the highly C4-selective Suzuki coupling of this compound with an arylboronic acid under ligand-free Jeffery conditions.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (0.02 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Tetrabutylammonium (B224687) bromide (NBu₄Br) (3.0 equiv)

  • Toluene

  • Deionized Water

Equipment:

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 148 mg).

  • Add the arylboronic acid (1.2 mmol).

  • Add sodium carbonate (3.0 mmol, 318 mg).

  • Add tetrabutylammonium bromide (3.0 mmol, 967 mg).

  • Add palladium(II) chloride (0.02 mmol, 3.5 mg).

  • Add toluene (5 mL) and deionized water (0.5 mL).

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C4-arylated pyridine.

Experimental Workflow

The following diagram outlines the general workflow for the C4-selective Suzuki coupling experiment.

G Experimental Workflow for C4-Selective Suzuki Coupling A 1. Reagent Addition - this compound - Arylboronic Acid - Na2CO3 - NBu4Br - PdCl2 - Toluene/H2O B 2. Reaction - 80 °C - 18 hours A->B C 3. Workup - Cool to RT - Dilute with EtOAc/H2O - Separate layers - Extract aqueous phase - Wash with brine - Dry and filter B->C D 4. Purification - Concentrate under vacuum - Flash column chromatography C->D E 5. Product Characterization - NMR - Mass Spectrometry D->E

Caption: Step-by-step experimental workflow.

Proposed Catalytic Cycle

While the precise mechanism under these conditions is still under investigation, a plausible catalytic cycle for the Suzuki-Miyaura coupling is presented below. The ligand-free conditions suggest the in-situ formation of palladium nanoparticles which may serve as the active catalytic species.[1] The role of the quaternary ammonium (B1175870) salt is likely to facilitate the transfer of the palladium catalyst between the aqueous and organic phases.

G Proposed Catalytic Cycle for Suzuki-Miyaura Coupling cluster_cycle A Pd(0) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Troubleshooting & Optimization

Improving yield and purity in 2,4-Dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound are:

  • Chlorination of 2,4-dihydroxypyridine (B17372): This is a widely used method where 2,4-dihydroxypyridine (which exists in tautomeric equilibrium with 2,4-pyridinedione) is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Sandmeyer reaction of 2-chloro-4-aminopyridine: This classic reaction involves the diazotization of 2-chloro-4-aminopyridine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[1]

  • Direct chlorination of pyridine: This method can be employed but often leads to a mixture of chlorinated pyridines, making purification challenging.[2]

Q2: What are the typical impurities encountered in this compound synthesis?

A2: Common impurities include:

  • Isomeric dichloropyridines: Depending on the synthetic route, other isomers such as 2,3- and 2,5-dichloropyridine (B42133) can form.[3]

  • Under-chlorinated or over-chlorinated pyridines: Incomplete or excessive chlorination can result in monochloropyridines or trichloropyridines.

  • Residual starting materials: Unreacted 2,4-dihydroxypyridine or 2-chloro-4-aminopyridine may remain.

  • Byproducts from the chlorinating agent: Decomposition products of reagents like POCl₃ can contaminate the final product.

Q3: How can I purify crude this compound?

A3: Purification can be achieved through several methods:

  • Recrystallization: This is a common and effective method. A mixed solvent system, such as isopropanol/water, can be used to crystallize the desired 2,5-isomer, which is often less soluble than other isomers.[4][5]

  • Steam Distillation: This technique is useful for separating volatile dichloropyridines from non-volatile impurities.[3][5]

  • Column Chromatography: While effective, this method may be less practical for large-scale purifications.

Troubleshooting Guides

Synthesis Route 1: Chlorination of 2,4-Dihydroxypyridine

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction Optimize reaction time and temperature. A common condition is heating at 145°C for several hours. Monitor the reaction progress by TLC or GC to ensure completion.[4]
Suboptimal Amount of Chlorinating Agent Use a sufficient molar excess of the chlorinating agent. For instance, a molar ratio of 1:5 to 1:15 of the dihydroxypyridine to POCl₃ is often employed to drive the reaction to completion.[4]
Losses During Workup During the quenching of excess POCl₃ with ice water, carefully neutralize the solution to a pH of 7-9 to maximize product precipitation.[4] Use an appropriate solvent like dichloromethane (B109758) for extraction and perform multiple extractions for complete recovery.[4]

Issue 2: Formation of Impurities

Potential Cause Recommended Solution
Side Reactions Control the reaction temperature carefully, as excessively high temperatures can lead to the formation of polymeric byproducts.
Decomposition of Product During workup, avoid prolonged exposure to high temperatures or strong acids/bases which can degrade the product.
Synthesis Route 2: Sandmeyer Reaction of 2-Chloro-4-aminopyridine

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Decomposition of Diazonium Salt Maintain a low temperature (typically 0-5°C) throughout the diazotization process. Diazonium salts are often unstable and can decompose at higher temperatures.[4]
Slow Reagent Addition Add the sodium nitrite (B80452) solution slowly to the acidic solution of the amine to control the temperature and the concentration of nitrous acid.[4]
Inefficient Copper Catalyst Ensure an adequate amount of copper(I) chloride is used. The catalyst is crucial for the conversion of the diazonium salt to the final product.

Experimental Protocols

Protocol 1: Chlorination of 2,4-Dihydroxypyridine with Phosphorus Oxychloride

This protocol is adapted from a procedure for the synthesis of a related dichloropyridine isomer.[4]

  • Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl₃).

  • Reagent Addition: While stirring, slowly add 2,4-dihydroxypyridine to the POCl₃.

  • Reaction: Heat the mixture to 145°C and maintain this temperature for 4 hours.

  • Workup:

    • Cool the reaction mixture and recover the excess POCl₃ by distillation under reduced pressure.

    • Carefully and slowly pour the residue into ice water with vigorous stirring.

    • Neutralize the aqueous solution to a pH of 7-9 with a 40% aqueous sodium hydroxide (B78521) solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent by rotary evaporation to obtain the crude this compound.

Protocol 2: Sandmeyer Reaction of 2-Chloro-4-aminopyridine

This is a general procedure for a Sandmeyer reaction.[1]

  • Diazotization:

    • Dissolve 2-chloro-4-aminopyridine in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Workup:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Visualizing Workflows

Troubleshooting_Chlorination cluster_start Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Chlorination of 2,4-Dihydroxypyridine Cause1 Incomplete Reaction? Start->Cause1 Cause2 Insufficient Chlorinating Agent? Start->Cause2 Cause3 Losses During Workup? Start->Cause3 Solution1 Optimize reaction time and temperature. Monitor with TLC/GC. Cause1->Solution1 Solution2 Increase molar excess of POCl3 (e.g., 1:10 to 1:15). Cause2->Solution2 Solution3 Carefully neutralize to pH 7-9. Perform multiple extractions. Cause3->Solution3 Troubleshooting_Sandmeyer cluster_start Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Sandmeyer Reaction Cause1 Diazonium Salt Decomposition? Start->Cause1 Cause2 Inefficient Diazotization? Start->Cause2 Cause3 Catalyst Inactivity? Start->Cause3 Solution1 Maintain low temperature (0-5°C) during diazotization. Cause1->Solution1 Solution2 Slow, dropwise addition of sodium nitrite solution. Cause2->Solution2 Solution3 Ensure sufficient amount and activity of Cu(I)Cl. Cause3->Solution3

References

Technical Support Center: Regioselective Coupling of 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective coupling of 2,4-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the C4 position of this compound is generally more reactive than the C2 position. This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[1][2] Consequently, many standard cross-coupling methods yield the C4-substituted product as the major isomer.

Q2: How can I achieve selective coupling at the C4 position?

A2: C4-selective coupling is the more common outcome and can be achieved under various conditions. For instance, Suzuki-Miyaura couplings using catalysts like Pd(PPh₃)₄ often show a high preference for the C4 position.[1][3][4] Similarly, a highly regioselective Buchwald-Hartwig amination protocol favoring the C4-isomer has been developed for related 6-aryl-2,4-dichloropyrimidines.[5][6][7]

Q3: Is it possible to achieve selective coupling at the C2 position?

A3: While more challenging, C2-selective coupling is achievable. Recent studies have shown that the choice of ligand and catalyst is crucial. For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective C-S cross-coupling.[8][9] Additionally, a highly regioselective Buchwald-Hartwig amination at the C2 position of this compound has been described using a Xantphos-based catalyst.[10]

Q4: What role does the choice of solvent play in regioselectivity?

A4: The solvent can be a critical factor in the success and regioselectivity of the coupling reaction. For one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine, alcoholic solvent mixtures have been shown to provide much greater reactivity at lower temperatures compared to polar aprotic solvents.[11]

Q5: My reaction is giving a mixture of isomers. How can I improve the regioselectivity?

A5: To improve regioselectivity, consider the following:

  • Ligand and Catalyst Screening: The choice of ligand is paramount in directing the regioselectivity. For C2 selectivity, consider bulky NHC ligands for C-S coupling or Xantphos for amination.[8][9][10] For C4 selectivity, standard catalysts like Pd(PPh₃)₄ are often effective.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

  • Base Selection: The choice of base can influence the reaction outcome. It's advisable to screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent Optimization: As mentioned, the solvent system can significantly impact the reaction. Experiment with different solvent mixtures to find the optimal conditions.[11]

Q6: I am observing low yields in my coupling reaction. What are the common causes and solutions?

A6: Low yields can stem from several factors:

  • Catalyst Decomposition: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed to prevent catalyst deactivation. For some procedures, a brief degassing of the reaction mixture by bubbling argon through it for a few minutes can help.[11]

  • Steric Hindrance: Sterically hindered substrates, such as ortho-substituted boronic acids, may give lower yields. Harsher reaction conditions, including a stronger base and higher temperatures, might be necessary.[11]

  • Catalyst Loading: In some cases, especially in one-pot double couplings, adding a second dose of the catalyst with the second coupling partner can improve yields.[11]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Microwave-assisted protocols can significantly shorten reaction times and improve yields.[1][3][4]

Troubleshooting Guides

Issue 1: Poor C2-Selectivity in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Mixture of C2 and C4 isomers, with C4 being the major product.Incorrect catalyst/ligand system.Use a Xantphos-based palladium catalyst, which has been shown to favor C2 amination with selectivities of 20:1 to 50:1.[10]
Low conversion to the C2 product.Suboptimal reaction temperature.The C2 amination may require a different temperature profile than the subsequent C4 amination if performing a sequential coupling. Optimize the temperature for the C2 coupling step first.
Issue 2: Low Yield in C4-Selective Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material.Catalyst deactivation or insufficient catalyst.Ensure rigorous inert atmosphere and degassed solvents. Consider using a slightly higher catalyst loading or a more robust catalyst.
Formation of side products (e.g., homocoupling).Presence of oxygen.Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.
Reaction stalls with sterically demanding boronic acids.Insufficient reactivity.Switch to a stronger base (e.g., K₃PO₄) and a higher reaction temperature. Consider using a different solvent system that may enhance reactivity.[11]

Data Presentation

Table 1: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntrySolventTemperature (°C)Time (h)Catalyst (mol%)Yield (%) of 4-phenyl-2-chloropyrimidine
1Toluene/Ethanol/Water5512Pd(PPh₃)₄ (2.7)>80 (for double coupling)
21,4-Dioxane (B91453)/Water1000.25 (MW)Pd(PPh₃)₄ (0.5)81
3THF/Water1000.25 (MW)Pd(PPh₃)₄ (3)65

Data synthesized from multiple sources for illustrative purposes.[1][11]

Table 2: Regioselective Buchwald-Hartwig Amination of this compound

EntryPositionAmineCatalyst SystemSelectivity (C2:C4)
1C2AnilinesXantphos-based Pd catalyst20:1 to 50:1
2C4Secondary Aliphatic AminesPd-catalyzed>30:1 (for 6-aryl derivative)

Data synthesized from multiple sources for illustrative purposes.[5][10]

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidines.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (3 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane and water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol is a general representation based on the reported C2-selective amination.[10]

Materials:

  • This compound (1.0 mmol)

  • Aniline (B41778) derivative (1.2 mmol)

  • Palladium catalyst with Xantphos ligand

  • Strong base (e.g., NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, Xantphos ligand, and base to a Schlenk tube.

  • Add the this compound and the aniline derivative.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 100°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Regioselective Coupling of this compound desired_product Desired Product? start->desired_product c2_or_c4 C2 or C4 Selectivity? desired_product->c2_or_c4 No c4_success Success c2_success Success c4_selectivity Target: C4 Selectivity c2_or_c4->c4_selectivity C4 c2_selectivity Target: C2 Selectivity c2_or_c4->c2_selectivity C2 c4_conditions Standard Conditions: - Pd(PPh3)4 - K2CO3 - Dioxane/H2O c4_selectivity->c4_conditions c4_check Good Yield & Selectivity? c4_conditions->c4_check c4_check->c4_success Yes c4_troubleshoot Troubleshoot C4: - Degas Solvents - Screen Bases - Higher Temp for  Hindered Substrates c4_check->c4_troubleshoot No c4_troubleshoot->c4_conditions c2_conditions Specialized Conditions: - Bulky NHC Ligands (C-S) - Xantphos Ligand (C-N) - Strong Base c2_selectivity->c2_conditions c2_check Good Yield & Selectivity? c2_conditions->c2_check c2_check->c2_success Yes c2_troubleshoot Troubleshoot C2: - Screen Ligands - Optimize Temp - Check Base Compatibility c2_check->c2_troubleshoot No c2_troubleshoot->c2_conditions

Caption: Decision workflow for troubleshooting regioselective coupling reactions.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Identifying and minimizing side reactions in Suzuki coupling of 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2,4-dichloropyridine. The focus is on identifying and minimizing common side reactions to improve the yield and purity of the desired C4-substituted product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: The three most prevalent side reactions are:

  • Homocoupling: The self-coupling of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

  • Protodehalogenation: The replacement of a chlorine atom on the pyridine (B92270) ring with a hydrogen atom, leading to the formation of 2-chloropyridine (B119429) or 4-chloropyridine.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom on the coupling partner.

Additionally, a lack of regioselectivity can lead to the formation of the undesired C2-substituted isomer.

Q2: Why is the C4 position of this compound generally more reactive in Suzuki coupling?

A2: The C4 position of 2,4-dihalopyrimidines (a similar substrate) is more electrophilic and therefore more susceptible to oxidative addition by the palladium catalyst.[2] This generally leads to preferential C4-arylation. While this preference is common, the choice of catalyst, ligand, and reaction conditions can influence the regioselectivity.

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: Homocoupling is often exacerbated by the presence of Pd(II) species and oxygen.[1] To minimize this side reaction:

  • Ensure a thoroughly deoxygenated reaction mixture: Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) source or an efficient precatalyst: Precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst.

  • Control the reaction temperature: Lowering the temperature may reduce the rate of homocoupling.

Q4: What strategies can be employed to reduce protodehalogenation?

A4: Protodehalogenation can be a significant issue, especially with electron-deficient heteroaryl chlorides. To mitigate this:

  • Select the appropriate catalyst and ligand: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling over dehalogenation.

  • Optimize the base and solvent system: The choice of base and solvent can have a substantial impact on the extent of dehalogenation. Anhydrous solvents are often preferred.

  • Use boronic esters or trifluoroborate salts: These reagents can sometimes be less prone to side reactions compared to boronic acids.

Troubleshooting Guide

Issue 1: Low yield of the desired C4-coupled product and significant formation of the C2-isomer.

Possible Cause: Suboptimal catalyst system leading to poor regioselectivity.

Solution: The choice of palladium catalyst and ligand is critical for controlling regioselectivity. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selectivity.

Data Presentation: Catalyst Influence on Regioselectivity

Catalyst/LigandBaseSolventTemperature (°C)C4:C2 Product Ratio
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)KFTHFRoom Temp8:1
Pd(PEPPSI)(IPr)K₂CO₃Dioxane10010.4:1
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100C4 major, C2 <8%

Data extrapolated from studies on 2,4-dichloropyridines and 2,4-dichloropyrimidines.[3][4]

Experimental Protocol: C4-Selective Suzuki Coupling

This protocol is adapted from literature demonstrating high C4 selectivity.[4]

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and KF.

  • Add the palladium precatalyst.

  • Add anhydrous, degassed THF via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship: Troubleshooting Low C4-Selectivity

Caption: Troubleshooting workflow for poor C4-selectivity.

Issue 2: Significant formation of homocoupling and protodehalogenation byproducts.

Possible Cause: Inappropriate choice of base and solvent, or presence of oxygen.

Solution: A systematic screening of bases and solvents can help identify conditions that favor the desired cross-coupling pathway.

Data Presentation: Influence of Base and Solvent on Product and Side Product Yields (Illustrative)

BaseSolventDesired Product Yield (%)Homocoupling (%)Protodehalogenation (%)
K₃PO₄Toluene/H₂O85510
K₂CO₃Dioxane/H₂O751015
Cs₂CO₃Dioxane80812
Na₂CO₃DMF/H₂O651520

Note: This data is illustrative, based on general trends in Suzuki couplings of halopyridines. Actual yields will vary with specific substrates and conditions.

Experimental Protocol: Minimizing Side Reactions

This protocol incorporates best practices for minimizing homocoupling and protodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol (B44631) ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strong stream of inert gas, add this compound, the arylboronic acid pinacol ester, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ and SPhos.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS to track the consumption of starting materials and the formation of products and byproducts.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction as described in the previous protocol.

Experimental Workflow: Optimizing Reaction Conditions

Experimental_Workflow Start Start: Suzuki Coupling of This compound Setup Reaction Setup: - Inert Atmosphere - Dry Glassware - Degassed Solvents Start->Setup Screen_Catalyst Screen Catalysts/Ligands (e.g., Pd(PPh3)4, Pd/NHC) Setup->Screen_Catalyst Screen_Base Screen Bases (e.g., K3PO4, K2CO3, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, THF) Screen_Base->Screen_Solvent Analysis Analyze Product Mixture (LC-MS, GC-MS, NMR) Screen_Solvent->Analysis Optimization Optimize Conditions Based on Yield and Purity Analysis->Optimization Final_Protocol Final Optimized Protocol Optimization->Final_Protocol

Caption: Workflow for optimizing Suzuki coupling conditions.

Signaling Pathways and Side Reaction Mechanisms

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The desired cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Side Reaction Mechanism: Homocoupling

Homocoupling of the boronic acid can occur, particularly in the presence of an oxidant, leading to the formation of a biaryl byproduct.

Homocoupling_Mechanism PdII Pd(II)X2 Transmetal1 Transmetalation PdII->Transmetal1 Ar-B(OR)2 ArPdX Ar-Pd(II)-X Transmetal1->ArPdX Transmetal2 Transmetalation ArPdX->Transmetal2 Ar-B(OR)2 ArPdAr Ar-Pd(II)-Ar Transmetal2->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Homocoupling_Product Ar-Ar (Homocoupling) RedElim->Homocoupling_Product Pd0 Pd(0) RedElim->Pd0

Caption: A possible mechanism for boronic acid homocoupling.

Side Reaction Mechanism: Protodehalogenation

Protodehalogenation involves the replacement of the halogen on the pyridine ring with a hydrogen atom, often facilitated by a palladium-hydride intermediate.

Protodehalogenation_Mechanism ArPdX Ar-Pd(II)-X ArPdH Ar-Pd(II)-H ArPdX->ArPdH Hydride Transfer Hydride_Source Hydride Source (e.g., H₂O, base) Hydride_Source->ArPdH RedElim Reductive Elimination ArPdH->RedElim Dehalogenated_Product Ar-H (Protodehalogenation) RedElim->Dehalogenated_Product Pd0 Pd(0) RedElim->Pd0

Caption: A simplified mechanism for protodehalogenation.

References

Technical Support Center: Optimization of C4-Selective Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of ligand and base conditions in C4-selective coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during C4-selective functionalization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during C4-selective coupling reactions, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Catalyst Inactivity Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Older catalysts can lose activity.[1][2][3] Consider using a more stable pre-catalyst. Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the Pd(0) catalyst.[1][2][3]
Poor Ligand Choice For sterically hindered substrates or to enhance reactivity at the C4 position, screen bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos).[2]
Incorrect Base Selection The choice of base is critical. Screen a variety of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4] The solubility and strength of the base can significantly influence the reaction rate.[4]
Sub-optimal Reaction Temperature If no reaction is observed, consider gradually increasing the reaction temperature. For some couplings, like Sonogashira with aryl bromides, higher temperatures (e.g., 100 °C) may be necessary.[5]
Issues with Starting Materials Verify the purity of your substrates, as impurities can poison the catalyst.[1] For Suzuki couplings, ensure the boronic acid or its derivative is stable and has not undergone protodeboronation.[2][4]

Issue 2: Poor C4-Selectivity (Mixture of Isomers)

Potential Cause Recommended Solution
Intrinsic Reactivity of Substrate In substrates with multiple reactive sites (e.g., C2 and C4 on a pyridine (B92270) ring), the electronic and steric environment often favors reaction at one site over the other. To favor the less reactive C4 position, a careful screening of ligands and reaction conditions is necessary.[2]
Ligand Effects The steric and electronic properties of the ligand play a crucial role in controlling regioselectivity.[6] For C4-selectivity, consider employing sterically bulky ligands that may disfavor approach at a more sterically hindered adjacent position.[2]
Solvent Effects The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane).[2]
Base-Mediated Isomerization In some cases, the base can influence the position of functionalization. For pyridine functionalization, certain strong bases like n-butylsodium have been shown to selectively deprotonate at the C4 position.[7][8]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Potential Cause Recommended Solution
Presence of Oxygen This is a common cause of catalyst decomposition.[1] Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.[1][2][3]
High Reaction Temperature Excessively high temperatures can lead to catalyst agglomeration and precipitation.[1] If possible, screen for more active catalyst/ligand systems that operate at lower temperatures.
Impurities Impurities in the starting materials or solvents can lead to the formation of palladium black.[1] Ensure all components of the reaction are of high purity.
Inappropriate Ligand Some ligands are more prone to dissociation at higher temperatures, leaving the palladium center exposed and susceptible to decomposition. Consider using more robust ligands, such as bulky electron-rich phosphines.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial ligand and base for optimizing C4-selectivity?

A1: A good starting point is to screen a set of sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) in combination with common inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][4] The optimal combination is highly substrate-dependent and will likely require empirical screening.

Q2: My C4-selective reaction is not reproducible. What are the likely causes?

A2: Poor reproducibility can stem from several factors. Inconsistent degassing, variations in the quality/age of the catalyst and ligand, and the purity of solvents and reagents are common culprits.[2][4] For bases like K₃PO₄, grinding it to a fine powder can improve consistency.[9]

Q3: I am observing a significant amount of homocoupling of my coupling partner. How can I minimize this?

A3: Homocoupling is a common side reaction, especially in Sonogashira (Glaser coupling) and Suzuki reactions.[1][4] To minimize this, ensure a strictly inert atmosphere to exclude oxygen.[1][4] For Sonogashira reactions, reducing the amount of the copper(I) co-catalyst can also be beneficial.[1] In Suzuki couplings, starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) pre-catalysts.[4]

Q4: Can the choice of solvent influence the C4-selectivity?

A4: Yes, solvent effects can be significant. A change from a less polar solvent (e.g., toluene) to a more polar one (e.g., DMF or dioxane) might influence the selectivity.[2] It is advisable to screen a few different solvents during the optimization process.

Experimental Protocols

General Protocol for Screening Ligand and Base Conditions for C4-Selective Suzuki Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (0.04 mmol) to a dry reaction vial equipped with a stir bar.

  • Solvent and Base Addition: Add the chosen inorganic base (e.g., K₂CO₃, 2.0 mmol) to the vial. Then, add the degassed solvent (e.g., 4 mL of dioxane).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain and quantify the desired C4-coupled product and any isomers.

Visualizations

Troubleshooting_Workflow start Low C4-Selectivity or Yield check_catalyst Check Catalyst and Ligand - Fresh? Stored properly? - Appropriate for C4-selectivity? start->check_catalyst check_base Evaluate Base - Correct stoichiometry? - Screen different bases? start->check_base check_conditions Assess Reaction Conditions - Temperature too low/high? - Solvent appropriate? start->check_conditions check_reagents Verify Starting Materials - Purity? - Degradation? start->check_reagents optimize_ligand Screen Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand optimize_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->optimize_base optimize_temp Optimize Temperature check_conditions->optimize_temp analyze_purity Confirm Reagent Purity check_reagents->analyze_purity success Successful C4-Coupling optimize_ligand->success optimize_base->success optimize_temp->success analyze_purity->success

Caption: A logical workflow for troubleshooting C4-selective coupling reactions.

C4_Selectivity_Factors C4_Selectivity C4-Selectivity Ligand Ligand (Sterics & Electronics) C4_Selectivity->Ligand Base Base (Strength & Solubility) C4_Selectivity->Base Solvent Solvent (Polarity) C4_Selectivity->Solvent Temperature Temperature C4_Selectivity->Temperature Substrate Substrate (Electronic & Steric Profile) C4_Selectivity->Substrate

Caption: Key factors influencing C4-selectivity in cross-coupling reactions.

References

Technical Support Center: Purification of 2,4-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 2,4-Dichloropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The primary impurities in crude this compound are typically other dichloropyridine isomers that form as byproducts during synthesis.[1] Depending on the synthetic route, unreacted starting materials and other chlorinated pyridines may also be present.[2][3] For instance, in syntheses involving chlorination of 2-chloropyridine, isomers like 2,3- and 2,6-dichloropyridine (B45657) can be common contaminants.[1]

Q2: What are the primary purification methods for this compound derivatives?

The main purification techniques for dichloropyridine derivatives include:

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline products.[3] A common approach involves using a two-solvent system, such as an isopropanol (B130326)/water mixture.[2][4]

  • Distillation: This includes simple, fractional, steam, and vacuum distillation. Fractional distillation is particularly useful for separating isomers with close boiling points.[1]

  • Column Chromatography: This technique is effective for separating closely related isomers and achieving very high purity, although it may be more suitable for smaller-scale purifications.[3][5]

  • Acid-Base Extraction: This can be used to remove non-basic impurities from the pyridine-containing product.[5]

Q3: How can I remove colored impurities from my crude this compound?

Colored impurities, often arising from oxidation or degradation products, can typically be removed by treating a solution of the crude product with activated carbon.[1] The crude material is dissolved in a suitable organic solvent, a small amount of activated carbon is added, and the mixture is gently heated. The carbon, along with the adsorbed impurities, is then removed by filtration. Subsequent recrystallization should yield a colorless product.[1]

Q4: What analytical methods are suitable for assessing the purity of this compound?

Several analytical methods can be used to determine the purity of this compound:

  • Gas Chromatography (GC): A robust and common method for assessing the purity of volatile compounds like dichloropyridines and for separating isomers.[2][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile alternative to GC, especially for analyzing non-volatile impurities.[2][6]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity, whereas a broad or depressed range suggests the presence of impurities.[2]

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSolution
Product "oils out" during cooling. The solvent may be too nonpolar, or the solution is cooling too rapidly.[1]Add a more polar co-solvent to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the initial solvent. Allow the solution to cool more slowly.[1]
No crystals form upon cooling. The solution may be too dilute, or the compound is highly soluble in the chosen solvent.[1]Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Low recovery of the solid product. The product may be too soluble in the recrystallization solvent, or it may be sticking to the apparatus.[2]Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath to maximize precipitation.
Low purity after recrystallization. Incomplete removal of isomers.[2]Ensure the correct solvent ratio is used. A second recrystallization step may be necessary.[2]
Distillation Issues
IssuePossible CauseSolution
Poor separation of isomers. The boiling points of the isomers are very close.Use fractional distillation with a column that has a high number of theoretical plates (e.g., Vigreux or packed column).[1]
Product solidifies in the condenser. The melting point of the dichloropyridine derivative is relatively high.Use a condenser with a wider bore or an air condenser.[1]
Bumping or uneven boiling. Lack of nucleation sites for smooth boiling.Add boiling chips or a magnetic stir bar to the distillation flask before heating.[1]

Experimental Protocols

Detailed Protocol for Purification by Two-Solvent Recrystallization

This protocol is a general method for the recrystallization of this compound derivatives using a solvent/anti-solvent system, adapted from procedures for similar compounds.[1][7]

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Isopropanol (Solvent)

  • Water (Anti-solvent)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, and gently heat the solution for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the solid impurities.[7]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.[1]

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold isopropanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow start Crude this compound (Low Purity) check_impurities Identify Impurities (GC, HPLC, TLC) start->check_impurities isomeric Isomeric Impurities? check_impurities->isomeric colored Colored Impurities? isomeric->colored No fractional_distillation Fractional Distillation isomeric->fractional_distillation Yes column_chromatography Column Chromatography isomeric->column_chromatography Yes (small scale) other Other Impurities? colored->other No activated_carbon Treat with Activated Carbon colored->activated_carbon Yes recrystallization Recrystallization other->recrystallization Yes fractional_distillation->recrystallization column_chromatography->recrystallization activated_carbon->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Troubleshooting workflow for purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more polar co-solvent Slow down cooling oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Induce crystallization (scratch/seed crystal) no_crystals->solution2 Yes success Successful Crystallization low_yield->success No solution3 Use less solvent Ensure complete cooling low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of ortho-substituted boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid is resulting in low to no yield. What are the primary reasons for this?

A1: The poor reactivity of ortho-substituted boronic acids is a common challenge primarily attributed to steric hindrance. The bulky ortho-substituent can impede key steps in the catalytic cycle:

  • Slow Transmetalation: The steric bulk hinders the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group from boron to palladium.[1]

  • Difficult Reductive Elimination: The final bond-forming step, where the two coupled fragments are released from the palladium catalyst, can also be sterically hindered.[2]

  • Catalyst Decomposition: The higher temperatures often required for these challenging couplings can lead to catalyst decomposition before the reaction reaches completion.

Q2: Which ligands are most effective for coupling ortho-substituted boronic acids?

A2: Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective for sterically hindered substrates.[2] The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for promoting the reaction. These ligands stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination. Highly recommended ligand classes include:

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also known to promote challenging coupling reactions.[2]

  • Specialized Ligands: In some cases, specialized ligands like AntPhos have shown high reactivity for extremely sterically demanding couplings.[3]

Q3: What is the optimal choice of base for these challenging reactions?

A3: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[2] For sterically hindered couplings, stronger bases are often required.

  • Recommended Bases: Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for difficult couplings.[4]

  • Milder Bases: In cases where protodeboronation is a significant side reaction, milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) may be beneficial, although they might require higher temperatures or longer reaction times.[5][6]

Q4: How can I minimize protodeboronation, a common side reaction?

A4: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with electron-rich or heteroaromatic boronic acids under harsh conditions.[5] To mitigate this:

  • Use Milder Bases: As mentioned, switching to bases like K₂CO₃ or KF can reduce the rate of protodeboronation.[5][6]

  • Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can minimize this side reaction, although some water is often necessary for the activity of certain bases.[4]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin), can increase stability and reduce protodeboronation.[4]

Q5: What are the recommended solvent and temperature conditions?

A5: The choice of solvent and temperature can significantly influence the reaction outcome.

  • Solvents: Aprotic polar solvents are generally preferred. Common choices include dioxane, toluene, and tetrahydrofuran (B95107) (THF), often with a small amount of water to aid in dissolving the base.[7]

  • Temperature: Higher reaction temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.[4] Temperatures typically range from 80 °C to 110 °C. It is important to monitor for catalyst decomposition at elevated temperatures.

Q6: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A6: Homocoupling, the self-coupling of the boronic acid, can be promoted by the presence of oxygen or certain palladium species.[4] To minimize homocoupling:

  • Thorough Degassing: Rigorously degassing the reaction mixture to remove oxygen is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.

Data Presentation

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids

EntryAryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
11-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidBI-DIMEK₃PO₄Toluene11094
22-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhosK₂CO₃iPrOH/H₂O6095
32-Bromo-5-methoxy-1,3-dimethylbenzeneCyclohexylboronic acidAntPhosK₃PO₄Toluene11085

Table 2: Influence of Base on the Coupling of 2-Methylphenylboronic Acid with 2-Bromo-1,3,5-trimethylbenzene

EntryBaseSolventTemp (°C)Yield (%)
1K₃PO₄Toluene11092
2Cs₂CO₃Dioxane10088
3K₂CO₃Toluene11075
4Na₂CO₃Dioxane/H₂O10065

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Ortho-Substituted Boronic Acid

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Ortho-substituted boronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Schlenk flask or sealed microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the ortho-substituted boronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%) in a small amount of the degassed solvent. Add this catalyst solution to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Factors_Affecting_Reactivity cluster_main Factors Influencing Poor Reactivity of Ortho-Substituted Boronic Acids cluster_catalytic_cycle Impact on Catalytic Cycle cluster_side_reactions Common Side Reactions Steric_Hindrance Steric Hindrance Slow_Transmetalation Slow Transmetalation Steric_Hindrance->Slow_Transmetalation impedes approach to Pd center Difficult_Reductive_Elimination Difficult Reductive Elimination Steric_Hindrance->Difficult_Reductive_Elimination prevents final bond formation Protodeboronation Protodeboronation Homocoupling Homocoupling

Caption: Factors contributing to the poor reactivity of ortho-substituted boronic acids.

Troubleshooting_Workflow Start Low Yield with Ortho-Substituted Boronic Acid Check_Ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) Start->Check_Ligand Use_Bulky_Ligand Switch to a Buchwald-type biarylphosphine ligand or an NHC ligand. Check_Ligand->Use_Bulky_Ligand No Check_Base Is a strong base being used? (e.g., K3PO4, Cs2CO3) Check_Ligand->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Strong_Base Use a stronger base like K3PO4 or Cs2CO3. Check_Base->Use_Strong_Base No Check_Temp Is the reaction temperature sufficiently high? (80-110 °C) Check_Base->Check_Temp Yes Use_Strong_Base->Check_Temp Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Side_Reactions Are side products like protodeboronation or homocoupling observed? Check_Temp->Check_Side_Reactions Yes Increase_Temp->Check_Side_Reactions Address_Side_Reactions Consider using a boronic ester, milder base, or ensure thorough degassing. Check_Side_Reactions->Address_Side_Reactions Yes Optimization_Successful Reaction Optimized Check_Side_Reactions->Optimization_Successful No Address_Side_Reactions->Optimization_Successful

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

References

Navigating Regioselectivity in SNAr Reactions of Dichloropyrimidines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dichloropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with C2 vs. C4 selectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in SNAr reactions of unsubstituted 2,4-dichloropyrimidine?

Generally, nucleophilic attack is favored at the C4 position over the C2 position. This preference is often attributed to the C4 position being more electrophilic. However, this selectivity is often moderate, and mixtures of C2 and C4 substituted products are common, with typical C4/C2 isomer ratios ranging from 1:1 to 4:1 for neutral nitrogen nucleophiles.

Q2: My reaction is yielding a difficult-to-separate mixture of C2 and C4 isomers. What are the key factors I can modify to improve selectivity?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of factors. The three main pillars you can adjust are:

  • The Pyrimidine (B1678525) Substrate: The electronic properties of substituents on the pyrimidine ring play a crucial role.

  • The Nucleophile: The nature and structure of the incoming nucleophile can dramatically shift the regioselectivity.

  • The Reaction Conditions: Solvent, temperature, base, and the use of catalysts can all be optimized to favor one isomer over the other.

Q3: How do substituents on the pyrimidine ring influence the C2/C4 selectivity?

The electronic nature of substituents on the pyrimidine ring has a predictable effect on the regioselectivity:

  • Electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -CN) enhance the inherent preference for C4 substitution.[1]

  • Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position.[2]

  • Sterically bulky groups at the C5 position can also influence the C4/C2 selectivity, potentially hindering attack at C4.[2]

Q4: Which types of nucleophiles favor C4 substitution and which favor C2?

The choice of nucleophile is a powerful tool for controlling regioselectivity:

  • Primary and Secondary Amines: These nucleophiles generally favor C4 substitution, although mixtures are common.

  • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.

  • Tertiary Amines: In a key exception, tertiary amines show excellent C2 selectivity, particularly when an electron-withdrawing group is present at the C5 position.[1][3][4] This occurs through an in-situ N-dealkylation of an intermediate.[1][3][4]

  • Alkoxides and Formamide Anions: With certain substrates, like 2-MeSO₂-4-chloropyrimidine, these nucleophiles can also exhibit high C2 selectivity.

Q5: How can I leverage reaction conditions to steer the selectivity towards C4 or C2?

Optimizing reaction conditions is critical for achieving high regioselectivity:

  • For C4 Selectivity:

    • Palladium Catalysis: The use of a palladium catalyst, particularly with ligands like dppb (1,4-bis(diphenylphosphino)butane), in combination with a strong base like LiHMDS, has been shown to strongly favor the formation of the C4-aminated product, with ratios greater than 99:1.[5]

    • Solvent and Base: For uncatalyzed reactions, conditions such as n-butanol with DIPEA have been reported to improve C4 selectivity.

  • For C2 Selectivity:

    • Temperature: In some cases, lower temperatures may improve selectivity.

    • Solvent: The choice of solvent can influence the transition state energies for attack at C2 and C4. For tertiary amine-mediated C2 substitution, solvents like CHCl₃ or CH₂Cl₂ are often used.[1]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solutions
Poor C4-selectivity / Mixture of Isomers Reaction conditions favor C2-substitution. Steric hindrance near the C4 position. The nucleophile has an inherent preference for the C2 position. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.1. For aminations, consider a Pd-catalyzed approach with a suitable ligand and a strong base like LiHMDS. 2. Screen different solvents to potentially mitigate steric effects. 3. If possible, modify the nucleophile to be less sterically demanding. 4. Lowering the reaction temperature may improve selectivity.
Difficulty Achieving C2-Substitution C4 is the more reactive site under the current conditions. Inappropriate reaction conditions to favor C2.1. Consider using a dichloropyrimidine with a C6-electron-donating group to direct substitution to C2. 2. For substrates with a C5-electron-withdrawing group, tertiary amines are highly C2-selective. 3. Explore conditions such as using TFA/IPA, which have been reported to facilitate C2 substitution in certain cases.
Low or No Conversion Insufficiently reactive nucleophile. Reaction temperature is too low. Inappropriate solvent or base. Deactivated dichloropyrimidine substrate.1. Use a stronger nucleophile or add an activating agent. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Screen a range of solvents and bases to find optimal conditions. 4. Consider if ring substituents are deactivating and if a different synthetic route is necessary.

Quantitative Data on Regioselectivity

The following tables summarize the observed C4/C2 product ratios under various reaction conditions.

Table 1: Effect of Nucleophile and Catalyst on Amination of 6-Aryl-2,4-dichloropyrimidine

NucleophileCatalystBaseSolventTemperature (°C)C4:C2 Ratio
Dibutylamine (B89481)NoneK₂CO₃DMAcRT70:30
DibutylaminePd(OAc)₂/dppbLiHMDSTHF0>99:1
N-MethylanilineNoneLiHMDSTHFRT97:3

Data compiled from a study on 6-(4-fluorophenyl)-2,4-dichloropyrimidine.[5]

Table 2: Regioselectivity of Amination of 2,4-dichloro-5-nitropyrimidine (B15318)

NucleophileBaseSolventTemperature (°C)Major Product
DiethylamineiPr₂NEtCHCl₃40C4
Triethylamine (B128534)-CHCl₃RTC2
N-methylmorpholine-CHCl₃RTC2

This table illustrates the dramatic shift from C4 to C2 selectivity when switching from a secondary to a tertiary amine nucleophile.[1]

Key Experimental Protocols

Protocol 1: Highly C2-Selective Amination using a Tertiary Amine

This protocol describes the reaction of 2,4-dichloro-5-nitropyrimidine with a tertiary amine to achieve high C2 selectivity.

Materials:

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in chloroform.

  • To this room-temperature solution, add triethylamine (2.0 eq) dropwise. A slight warming of the reaction flask may be observed.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography using an ethyl acetate/hexanes mixture as the eluent to isolate the C2-aminated product.

Protocol 2: Highly C4-Selective Palladium-Catalyzed Amination

This protocol details a highly C4-selective amination of a 6-aryl-2,4-dichloropyrimidine using a palladium catalyst.

Materials:

  • 6-(4-fluorophenyl)-2,4-dichloropyrimidine

  • Dibutylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (1 mol %) and dppb (1 mol %).

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add the 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve dibutylamine (1.1 eq) in anhydrous THF and add LiHMDS (1.2 eq) at 0 °C. Stir for 10 minutes.

  • Add the freshly prepared lithium amide solution to the reaction vessel containing the pyrimidine and catalyst at 0 °C.

  • The reaction is typically complete almost instantly. Monitor by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the C4-aminated product with >99:1 selectivity.[5]

Visualizing the Factors of Selectivity

The following diagrams illustrate the key concepts governing C2 vs. C4 selectivity.

SNAr_Selectivity_Factors cluster_factors Key Factors Influencing Selectivity cluster_outcomes Regioselective Outcomes Substrate Pyrimidine Substrate (Electronic & Steric Effects) C4_Selectivity C4-Substitution Substrate->C4_Selectivity  C5-EWG C2_Selectivity C2-Substitution Substrate->C2_Selectivity  C6-EDG Nucleophile Nature of Nucleophile Nucleophile->C4_Selectivity  Primary/Secondary Amines  Anionic Nucleophiles Nucleophile->C2_Selectivity  Tertiary Amines Conditions Reaction Conditions Conditions->C4_Selectivity  Pd-Catalysis  Strong Base (LiHMDS) Conditions->C2_Selectivity  Specific conditions for  tertiary amine reactions

Caption: Key factors determining C2 vs. C4 selectivity.

SNAr_Mechanism cluster_c4 C4 Attack cluster_c2 C2 Attack Start 2,4-Dichloropyrimidine C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Generally Favored C2_Attack Nucleophilic Attack at C2 Start->C2_Attack Favored under specific conditions Meisenheimer_C4 Meisenheimer Complex (C4) C4_Attack->Meisenheimer_C4 Formation Product_C4 C4-Substituted Product Meisenheimer_C4->Product_C4 Loss of Cl- Meisenheimer_C2 Meisenheimer Complex (C2) C2_Attack->Meisenheimer_C2 Formation Product_C2 C2-Substituted Product Meisenheimer_C2->Product_C2 Loss of Cl-

Caption: General mechanism for SNAr on 2,4-dichloropyrimidine.

Experimental_Workflow Start Start: Select Dichloropyrimidine and Nucleophile Condition_Screen Optimize Reaction Conditions (Solvent, Base, Temp, Catalyst) Start->Condition_Screen Reaction Perform SNAr Reaction Condition_Screen->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Workup and Crude Product Isolation Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analyze Product and Determine C4/C2 Ratio (NMR) Purification->Analysis

Caption: A general experimental workflow for SNAr reactions.

References

Troubleshooting unexpected product formation in dichloropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected product formation in dichloropyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a product with a higher molecular weight than expected, and it appears to be a dimer of my starting material. What could be the cause?

A1: Dimerization is a known side reaction for dichloropyridines, particularly those with reactive chloromethyl groups. This can occur under reductive or basic conditions, leading to the formation of a bipyridine ethane (B1197151) derivative through a new carbon-carbon bond. The mechanism often proceeds through a radical pathway, which can be promoted by metals or photoredox catalysis.[1]

Q2: My reaction is producing over-chlorinated species. Why is this happening and how can I prevent it?

A2: Over-chlorination, the addition of extra chlorine atoms to the pyridine (B92270) ring, is a common side reaction, especially when using strong chlorinating agents like thionyl chloride (SOCl₂).[1] To minimize this, consider using a milder chlorinating agent or optimizing the stoichiometry and reaction temperature. In some cases, incomplete or excessive chlorination during the synthesis of the dichloropyridine starting material can also lead to the presence of monochloropyridines and trichloropyridines as impurities.[2]

Q3: I am performing a Suzuki-Miyaura coupling and observing significant amounts of boronic acid homocoupling. What is the cause and how can it be minimized?

A3: Homocoupling of the boronic acid is a common side product in Suzuki reactions. This is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts. To mitigate this, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[3] Using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can also favor the desired cross-coupling over homocoupling.[3]

Q4: In my Sonogashira reaction, I'm seeing a di-alkyne byproduct. What is this and how can I avoid it?

A4: The formation of a di-alkyne, a dimer of your terminal alkyne, is known as Glaser or Hay coupling. This is a frequent side reaction in Sonogashira couplings and is often promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To prevent this, you can try running the reaction under copper-free conditions, ensuring strictly anaerobic conditions by degassing all reagents and solvents, or carrying out the reaction under a dilute hydrogen atmosphere.[3]

Q5: I'm trying to perform a mono-substitution on a dichloropyridine via Nucleophilic Aromatic Substitution (SNAr), but I'm getting a di-substituted product. How can I improve the selectivity?

A5: Achieving mono-substitution in SNAr reactions with dichloropyridines requires careful control of the reaction conditions. The key factors are:

  • Stoichiometry: Use a limited amount of the nucleophile (typically 1.0 to 1.2 equivalents).

  • Temperature: Lowering the reaction temperature can increase selectivity for the mono-substituted product.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further substitution.[3]

Q6: Why is the regioselectivity of my reaction not what I expected? I'm getting a mixture of isomers.

A6: The regioselectivity of reactions with dichloropyridines can be complex and is influenced by several factors. For instance, in 2,3-dichloropyridine (B146566), the C2 position is generally more activated towards nucleophilic attack.[4] In 2,4-dichloropyrimidines, the C4 position is typically more reactive.[5] However, this inherent selectivity can be altered by:

  • Substituents on the pyridine ring: Electron-donating or withdrawing groups can change the electronic properties of the ring and direct substitution to a different position.[5]

  • The nature of the nucleophile or coupling partner. [5]

  • Reaction conditions: Temperature, solvent, and the choice of base or catalyst can all play a crucial role.[5][6]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting common issues in Suzuki-Miyaura coupling reactions with dichloropyridines.

Troubleshooting Workflow

start Low Yield or No Reaction unreacted_sm Is Starting Material Unreacted? start->unreacted_sm complex_mixture Complex Mixture of Byproducts? unreacted_sm->complex_mixture No increase_temp Increase Temperature unreacted_sm->increase_temp Yes homocoupling Is Homocoupling Observed? complex_mixture->homocoupling No screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) complex_mixture->screen_bases Yes protodeboronation Is Protodeboronation Suspected? homocoupling->protodeboronation No degas Ensure Thorough Degassing homocoupling->degas Yes pinacol_ester Switch from Boronic Acid to Pinacol Ester or Trifluoroborate protodeboronation->pinacol_ester Yes active_catalyst Switch to a More Active Catalyst System (e.g., Pd/Buchwald Ligand) increase_temp->active_catalyst rerun Re-run Optimized Reaction active_catalyst->rerun lower_temp Lower Reaction Temperature screen_bases->lower_temp lower_temp->rerun pd0_source Use Pd(0) Source or Efficient Precatalyst degas->pd0_source pd0_source->rerun pinacol_ester->rerun

A workflow diagram for troubleshooting low yields in Suzuki coupling.
Quantitative Data: Site-Selective Suzuki Coupling of 2,5-Dichloropyridine (B42133)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)C2:C5 Ratio
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-dioxane (B91453)/H₂O10012-24Phenylboronic acid>95>20:1
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH/H₂O11012-244-Methoxyphenylboronic acid92>20:1

Data adapted from representative procedures.[7] Yields and ratios are approximate and can vary with specific substrates.

Experimental Protocol: C2-Selective Arylation of 2,5-Dichloropyridine
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (B84403) (2.0 mmol, 2.0 equiv.).[7]

  • Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[7]

  • Reaction Setup: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents. Add the catalyst premix to the reaction mixture via syringe.[7]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[7]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-5-chloropyridine product.[7]

Guide 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

This guide addresses challenges in achieving desired regioselectivity and avoiding di-substitution in SNAr reactions.

Troubleshooting Logic for Mono-substitution

start Di-substituted Product Observed check_stoich Check Nucleophile Stoichiometry start->check_stoich use_1_to_1_2_eq Use 1.0-1.2 equivalents of Nucleophile check_stoich->use_1_to_1_2_eq check_temp Check Reaction Temperature use_1_to_1_2_eq->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp check_time Check Reaction Time lower_temp->check_time monitor_closely Monitor Reaction Closely (TLC/LC-MS) and Stop at Completion check_time->monitor_closely optimized Optimized for Mono-substitution monitor_closely->optimized

A logical diagram for optimizing mono-substitution in SNAr reactions.[3]
Quantitative Data: SNAr Reactions of 2,3-Dichloropyridine

NucleophileReagents and ConditionsProductYield (%)
Hydrazine (B178648)Hydrazine hydrate (B1144303), reflux(3-chloro-2-pyridyl)hydrazine92.8
ThiophenolWater, reflux, 3h (catalyst and base-free)3-chloro-2-(phenylthio)pyridine88
4-MethylthiophenolWater, reflux, 3h (catalyst and base-free)3-chloro-2-(p-tolylthio)pyridine92
4-MethoxythiophenolWater, reflux, 3h (catalyst and base-free)3-chloro-2-((4-methoxyphenyl)thio)pyridine95
Cesium FluorideCsF, DMSO, 110 °C, 20h3-chloro-2-fluoropyridine71.9

Data is illustrative of the reactivity of the C2 position.[4]

Experimental Protocol: Synthesis of (3-chloro-2-pyridyl)hydrazine
  • Reaction Setup: To a round-bottom flask, add 2,3-dichloropyridine (1.0 g, 6.76 mmol). Add hydrazine hydrate (3.38 mL, 67.6 mmol).[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 14 hours. Monitor the reaction progress by LC-MS.[4]

  • Work-up and Isolation: Upon completion, cool the reaction mass to 80 °C and add water (50 mL). Cool the mixture further to 25-30 °C with stirring.[4]

  • Purification: Collect the resulting precipitate by filtration. Wash the solid with water (165 mL). Dry the product at 60 °C under vacuum to a constant weight to yield (3-chloro-2-pyridyl)hydrazine.[4]

Guide 3: Identification of Unexpected Byproducts

When an unexpected product is formed, a systematic approach to its identification is crucial.

General Workflow for Byproduct Characterization

start Unexpected Product Formation quench Quench Reaction start->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate gcms GC-MS Analysis dry_concentrate->gcms nmr NMR Spectroscopy dry_concentrate->nmr structure_elucidation Structure Elucidation gcms->structure_elucidation nmr->structure_elucidation

A general experimental workflow for the characterization of byproducts.[1]
Protocol: Sample Preparation for GC-MS Analysis

  • Quenching: Quench the reaction mixture with deionized water.[1]

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) (DCM).[1]

  • Drying and Concentration: Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Sample Preparation for GC-MS: Dilute a small aliquot of the crude product in DCM for GC-MS analysis.[1]

This technical support center provides a starting point for addressing unexpected product formation in dichloropyridine reactions. For more specific issues, consulting the primary literature and considering the unique electronic and steric factors of your particular substrate is always recommended.

References

Technical Support Center: Optimizing Solvent Choice for One-Pot Regioselective Double Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent choice for one-pot regioselective double Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in a one-pot regioselective double Suzuki coupling reaction?

A1: The solvent plays a critical role in one-pot regioselective double Suzuki coupling reactions, influencing several key aspects of the reaction. It affects the solubility of reagents, the stability of the catalyst, and the rate of reaction. Crucially, the solvent can significantly impact the regioselectivity of the coupling, determining which halide on a di- or polyhalogenated substrate reacts first.[1][2] The choice of solvent can sometimes even reverse the regioselectivity of the reaction.

Q2: How does solvent polarity affect regioselectivity?

A2: Solvent polarity can have a profound effect on the regioselectivity of Suzuki couplings, although the relationship is not always straightforward. In some systems, polar aprotic solvents like DMF and MeCN can favor the coupling at more electron-deficient sites or with certain leaving groups (like triflates) by stabilizing charged palladium intermediates.[2] Conversely, nonpolar solvents or alcoholic solvent mixtures may favor coupling at other positions.[1] However, it's important to note that selectivity does not always trend directly with the solvent's dielectric constant, and other solvent properties like coordinating ability can also play a significant role.[2]

Q3: My one-pot double Suzuki coupling is giving low yields. What are the likely causes related to the solvent?

A3: Low yields in one-pot double Suzuki couplings can often be attributed to solvent-related issues. Poor solubility of one or more components (substrate, boronic acid, base, or catalyst) in the chosen solvent can hinder the reaction. Additionally, the solvent may not be optimal for the stability of the palladium catalyst, leading to decomposition and reduced catalytic activity over the two coupling steps. The presence of excess water in the solvent can also lead to dehalogenation side reactions, reducing the yield of the desired coupled product.[3]

Q4: I am observing significant dehalogenation as a side reaction. How can I mitigate this by adjusting the solvent?

A4: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction. The choice of solvent can influence the extent of dehalogenation. While some water is often necessary for the Suzuki coupling to proceed, an excessive amount can promote dehalogenation.[3] Optimizing the ratio of the organic solvent to water is crucial. For instance, in the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, a 6:1 dioxane/water mixture was found to be a good compromise to minimize dehalogenation while ensuring the reaction proceeded to completion.[3]

Q5: Can the solvent choice influence the order of coupling in a dihaloarene?

A5: Absolutely. The solvent can be a determining factor in controlling which halogen of a dihaloarene reacts in the first Suzuki coupling. For instance, in the double Suzuki coupling of 2,4-dichloropyrimidine (B19661), alcoholic solvent mixtures were found to be critical for the success of the sequential reaction, allowing for regioselective coupling first at the 4-position.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the First Coupling Step
Potential Cause Troubleshooting Steps Rationale
Inappropriate Solvent Polarity Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF, MeCN).The electronic nature of the transition state can be stabilized differently by various solvents, influencing the site of oxidative addition.[2]
Suboptimal Solvent Mixture If using a mixed solvent system (e.g., dioxane/water), systematically vary the ratio of the co-solvents.The optimal ratio can balance reagent solubility and catalyst activity while minimizing side reactions like dehalogenation.[3][4]
Coordinating Ability of the Solvent Test coordinating solvents (e.g., MeCN, DMF) versus non-coordinating solvents (e.g., toluene).Coordinating solvents can alter the nature of the active catalytic species, thereby influencing regioselectivity.[2]
Issue 2: Low Yield of the Doubly Coupled Product
Potential Cause Troubleshooting Steps Rationale
Catalyst Deactivation after First Coupling Switch to a more robust solvent system. Alcoholic solvent mixtures have been shown to enhance reactivity in some cases.[1]The solvent can affect the longevity and stability of the palladium catalyst, which is crucial for the second coupling step.
Poor Solubility of Intermediates Choose a solvent or solvent mixture that ensures all components, including the mono-coupled intermediate, remain in solution.Precipitation of the intermediate can prevent the second coupling from occurring efficiently.
Competing Side Reactions Optimize the solvent to minimize side reactions like homocoupling of the boronic acid or dehalogenation.[3]A well-chosen solvent can suppress undesired reaction pathways.

Data Presentation

Table 1: Effect of Solvent on the Regioselective Mono-Suzuki Coupling of 2,4-Dichloropyrimidine

Solvent Temperature (°C) Time (h) Yield of 4-substituted product (%)
Toluene/Ethanol/H₂O5512High (Specific yield not reported, but led to successful double coupling)[1]
Dioxane/H₂O (2:1)100 (Microwave)0.2580[4]
THF/H₂O (1:1)100 (Microwave)0.2575[4]
DMF10024Lower reactivity compared to alcoholic mixtures[1]

Table 2: Solvent Optimization for the One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde

Dioxane:Water Ratio (v/v) Outcome of First Coupling Overall Yield of Doubly Coupled Product
4:1Major dehalogenationNot reported
8:1Incomplete reaction after 24hNot reported
6:1Complete conversion in 5h, <10% dehalogenationGood yields[3]

Experimental Protocols

Protocol 1: One-Pot Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine[1]
  • First Coupling:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of toluene, ethanol, and water.

    • Degas the solution with argon for 5 minutes.

    • Add the first arylboronic acid (1.0 eq), Pd(PPh₃)₄ (catalyst), and K₂CO₃ (base).

    • Heat the reaction at 55 °C for 12 hours.

  • Second Coupling:

    • To the same reaction vessel, add the second arylboronic acid (1.1-1.2 eq), additional Pd(PPh₃)₄, and K₂CO₃.

    • Increase the temperature to 90 °C and stir for another 12 hours.

    • After cooling, perform a standard aqueous work-up and purify the product by chromatography.

Protocol 2: One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde[3]
  • First Coupling:

    • To a solution of 4,5-dibromothiophene-2-carboxaldehyde (1.0 eq) in a 6:1 mixture of dioxane and water, add the first boronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Second Coupling:

    • Add the second boronic acid (1.2 eq) and additional K₂CO₃ (2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux until the mono-coupled intermediate is consumed.

    • Cool the reaction, perform an aqueous work-up, and purify by column chromatography.

Visualizations

Solvent_Selection_Workflow start Start: Define Desired Regioselectivity initial_screening Initial Solvent Screening (e.g., Toluene, THF, Dioxane/H2O, DMF) start->initial_screening check_selectivity Acceptable Regioselectivity? initial_screening->check_selectivity optimize_yield Optimize Yield (Temperature, Concentration, Base) check_selectivity->optimize_yield Yes troubleshoot Troubleshoot Regioselectivity check_selectivity->troubleshoot No end_success Successful Protocol optimize_yield->end_success vary_polarity Vary Solvent Polarity (e.g., MeCN, Alcohols) troubleshoot->vary_polarity check_dehalogenation Dehalogenation Observed? vary_polarity->check_dehalogenation adjust_water Adjust Water Content in Mixed Solvents check_dehalogenation->adjust_water Yes end_failure Re-evaluate Substrate/Catalyst check_dehalogenation->end_failure No, still poor selectivity adjust_water->initial_screening

Caption: Workflow for solvent selection in regioselective double Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)2 Base PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining 2,4-Dichloropyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 2,4-Dichloropyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Therefore, robust and reliable analytical methods for determining its purity are essential. This guide provides an objective comparison of the most common and effective analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This comparison is supported by established methodologies for analogous compounds, providing a strong foundation for method development and validation for this compound analysis.

Comparison of Analytical Method Performance

The selection of an analytical method for purity determination is a multifactorial decision, weighing the required accuracy, sensitivity, sample throughput, and available instrumentation. Gas chromatography is frequently the method of choice for routine purity assessment of volatile and semi-volatile compounds like this compound. HPLC presents a powerful alternative, especially for the analysis of non-volatile impurities.

Table 1: Comparison of GC and HPLC for this compound Purity Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol)
Temperature High-temperature oven program (e.g., 50°C to 280°C)Typically ambient or slightly elevated (e.g., 25-40°C)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis or Diode Array Detector (DAD), Mass Spectrometer (MS)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Primary Application Routine purity testing, separation of volatile impurities.Purity testing, analysis of non-volatile impurities.

Note: The quantitative data presented is based on typical performance for analogous compounds due to the limited availability of specific validation data for this compound.[1]

Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of this compound by GC and HPLC. These are based on established methods for similar dichloropyridine isomers and may require optimization for specific laboratory conditions and instrumentation.[1][2]

Gas Chromatography (GC) Protocol

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound. The method separates the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile gas phase.[1]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier gas: Helium or Hydrogen.[1]

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.[2]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.[2]

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[1]

    • Injection Volume: 1 µL.[1]

    • Split Ratio: 50:1.[1]

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile, making it a valuable tool for identifying a wider spectrum of potential impurities in this compound.[2]

Instrumentation:

  • HPLC system with a binary or quaternary pump, a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.[2]

  • HPLC Conditions:

    • Mobile Phase:

      • A: 0.1% Formic acid in Water.

      • B: Acetonitrile.[2]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 265 nm (or a wavelength determined by UV spectral analysis of this compound).[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

Visualization of Analytical Workflow

The general workflow for determining the purity of a chemical substance like this compound involves a series of logical steps from sample reception to the final purity report. This process can be visualized to provide a clear understanding of the analytical pathway.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting Sample_Reception Sample Reception and Login Sample_Dissolution Dissolution in Appropriate Solvent Sample_Reception->Sample_Dissolution GC_Analysis Gas Chromatography (GC) Sample_Dissolution->GC_Analysis Volatile Analytes HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Sample_Dissolution->HPLC_Analysis Non-Volatile Analytes Chromatogram_Integration Chromatogram Integration and Peak Area Determination GC_Analysis->Chromatogram_Integration HPLC_Analysis->Chromatogram_Integration Purity_Calculation Purity Calculation (Area % Method) Chromatogram_Integration->Purity_Calculation Final_Report Issuance of Certificate of Analysis Purity_Calculation->Final_Report

Caption: General analytical workflow for purity determination.

The decision to use GC versus HPLC often depends on the known and potential impurities. The following decision tree illustrates a logical approach to selecting the appropriate technique.

Method_Selection Start Purity Analysis of this compound Check_Volatility Are potential impurities volatile and thermally stable? Start->Check_Volatility Use_GC Utilize Gas Chromatography (GC) Check_Volatility->Use_GC Yes Use_HPLC Utilize High-Performance Liquid Chromatography (HPLC) Check_Volatility->Use_HPLC No Consider_Both Consider both GC and HPLC for a comprehensive profile Check_Volatility->Consider_Both Unknown

Caption: Decision tree for selecting between GC and HPLC.

References

Navigating the Analysis of 2,4-Dichloropyridine: A Comparative Guide to GC-MS and HPLC Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2,4-Dichloropyridine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, robust analytical methods are paramount for ensuring reaction monitoring, purity assessment, and quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its principal reaction products. While specific validated protocols for this compound are not extensively published, this comparison draws upon established methods for structurally similar chlorinated pyridines to provide a strong foundation for method development and validation.

The primary reaction pathways for this compound involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions typically result in the substitution of one or both chlorine atoms, most commonly at the C4 position, followed by the C2 position, to yield a variety of functionalized pyridine (B92270) derivatives. The choice between GC-MS and HPLC for the analysis of these compounds depends largely on the volatility and thermal stability of the analytes, as well as the specific requirements of the analysis in terms of sensitivity and sample matrix.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for the analysis of the volatile this compound and many of its less polar derivatives.Well-suited for a broader range of products, including non-volatile and thermally labile compounds that may be formed in subsequent synthetic steps.[1]
Sample Requirements Sample must be volatile and thermally stable.Sample must be soluble in the mobile phase.
Detection Mass spectrometry provides high sensitivity and structural information for confident identification.Commonly uses UV-Vis detection; can be coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.
Throughput Generally offers high throughput for routine analysis.Can also be high-throughput, especially with modern UHPLC systems.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for GC-MS and HPLC methods based on data from the analysis of analogous chlorinated aromatic compounds. These values can serve as a benchmark for methods developed for this compound.

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) 0.01 - 1 µg/kg0.01 - 0.1% (for purity)
Limit of Quantitation (LOQ) 0.03 - 5 µg/kg0.03 - 0.3% (for purity)
Accuracy (% Recovery) 85 - 110%98 - 102%
Precision (% RSD) < 15%< 2%

Experimental Workflows

The general workflows for the analysis of this compound and its products by GC-MS and HPLC are outlined below.

cluster_0 GC-MS Workflow Sample Preparation (GC) Sample Preparation (Dissolution in a volatile solvent like Dichloromethane (B109758) or Ethyl Acetate) GC Separation Gas Chromatographic Separation (e.g., DB-5 column) Sample Preparation (GC)->GC Separation Ionization (EI) Electron Ionization (70 eV) GC Separation->Ionization (EI) Mass Analysis Mass Analysis (Quadrupole or Ion Trap) Ionization (EI)->Mass Analysis Data Analysis (GC) Data Analysis (Quantification and Identification) Mass Analysis->Data Analysis (GC)

GC-MS analysis workflow for this compound.

cluster_1 HPLC Workflow Sample Preparation (HPLC) Sample Preparation (Dissolution in mobile phase, e.g., Acetonitrile (B52724)/Water) HPLC Separation Liquid Chromatographic Separation (e.g., C18 column) Sample Preparation (HPLC)->HPLC Separation UV Detection UV Detection (e.g., 230-280 nm) HPLC Separation->UV Detection Data Analysis (HPLC) Data Analysis (Quantification) UV Detection->Data Analysis (HPLC)

HPLC-UV analysis workflow for this compound and its products.

Detailed Experimental Protocols

The following protocols are suggested starting points for the analysis of this compound and its reaction products, adapted from established methods for similar compounds. Optimization will be necessary for specific applications and instrumentation.

GC-MS Protocol

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer (e.g., equipped with a quadrupole or ion trap analyzer).

  • Sample Preparation : Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions :

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature : 280 °C.

    • Injection Volume : 1 µL.

    • Injection Mode : Split (e.g., 50:1 ratio).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ion Source Temperature : 230 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-500.

    • Data Analysis : Purity can be estimated by area percent, and quantification can be achieved using an internal or external standard calibration curve.

HPLC-UV Protocol

This method is versatile and suitable for a wider range of this compound derivatives, including those that are less volatile or thermally sensitive.

  • Instrumentation : HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Sample Preparation : Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization depending on the specific products.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 230 nm or 254 nm.

    • Injection Volume : 10 µL.

  • Data Analysis : Purity is calculated using the area percent method from the resulting chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Signaling Pathway and Reaction Logic

The following diagram illustrates the general synthetic utility of this compound, highlighting the formation of common product types that would require analysis.

DCP This compound NuSub Nucleophilic Aromatic Substitution (SNAr) DCP->NuSub Suzuki Suzuki Coupling DCP->Suzuki C4_Nu 4-Substituted-2-chloropyridine NuSub->C4_Nu Primary Product C2_Nu 2-Substituted-4-chloropyridine NuSub->C2_Nu Secondary/Minor Product Di_Nu 2,4-Disubstituted Pyridine NuSub->Di_Nu C4_Aryl 4-Aryl-2-chloropyridine Suzuki->C4_Aryl Regioselective Di_Aryl 2,4-Diarylpyridine Suzuki->Di_Aryl C4_Nu->NuSub Further Reaction C4_Aryl->Suzuki Further Coupling

Key reaction pathways of this compound.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Dichloropyridines, common building blocks in pharmaceutical synthesis, require precise purity assessment. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the absolute purity determination of dichloropyridines.

Comparison of Analytical Methods

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of substances.[1] Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR allows for direct quantification against a certified internal standard of known purity.[2] This key difference establishes qNMR as a highly accurate and valuable tool for certifying reference materials and for instances where a specific reference standard for the analyte is unavailable.[3]

The choice of analytical technique often depends on the specific requirements of the analysis, including the nature of the impurities, the required accuracy, and available instrumentation.[1] While GC is well-suited for volatile compounds and HPLC for a broader range of non-volatile or thermally labile substances, qNMR offers a universal detection method for proton-containing molecules.[4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the purity analysis of dichloropyridines and their analogues, based on available experimental data.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on partitioning between a mobile and stationary phase.[1]Separation based on volatility and interaction with a stationary phase.[1]
Purity Determination Absolute (molar %)Relative (area %)Relative (area %)
Typical Reported Purity (%) 99.7[1]99.6[1]99.5[1]
Precision (% RSD) < 1%< 2%< 2%
Limit of Detection (LOD) ~0.1%0.01 - 0.1%0.01 - 0.1%
Limit of Quantitation (LOQ) ~0.3%0.03 - 0.3%0.03 - 0.3%
Throughput Low to MediumHighHigh
Sample Consumption Non-destructiveDestructiveDestructive
Reference Standard Requires a certified internal standard of a different compound.Requires a reference standard of the analyte for accurate quantification.Requires a reference standard of the analyte for accurate quantification.
Impurity Identification Provides structural information about proton-containing impurities.[4]Requires hyphenated techniques (e.g., LC-MS) for structural elucidation.Requires hyphenated techniques (e.g., GC-MS) for structural elucidation.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative experimental protocols for the purity determination of dichloropyridines using qNMR, HPLC, and GC.

Quantitative ¹H-NMR Spectroscopy Protocol

Objective: To determine the absolute purity of a dichloropyridine sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the dichloropyridine sample into a vial.

    • Accurately weigh approximately 10 mg of a suitable certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should be stable, have a simple ¹H NMR spectrum with signals that do not overlap with the analyte, and have a known purity.[1]

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons of interest, to ensure complete relaxation of all signals.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the dichloropyridine and a signal from the internal standard.

    • The purity of the analyte is calculated using the following equation[5]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = dichloropyridine sample

      • IS = internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the relative purity of a dichloropyridine sample by area percentage.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dichloropyridine sample.

    • Dissolve the sample in the mobile phase to a final concentration of about 0.1 mg/mL.[1]

  • HPLC Conditions:

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid) is often used. A typical gradient might start at 30% acetonitrile and increase linearly to 95% over 15 minutes.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 254 nm[1]

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main dichloropyridine peak relative to the total area of all observed peaks in the chromatogram.[1]

Gas Chromatography (GC) Protocol

Objective: To determine the relative purity of a dichloropyridine sample, particularly for volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[4]

Procedure:

  • Sample Preparation:

    • Accurately weigh the dichloropyridine sample and dissolve it in a suitable solvent (e.g., dichloromethane, acetone) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C[4]

    • Detector Temperature: 300 °C[1]

    • Oven Temperature Program: An example program is to start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Data Analysis:

    • Purity is determined by the area percent method, where the peak area of the dichloropyridine is expressed as a percentage of the total area of all peaks.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and the rationale for selecting a particular analytical technique, the following diagrams illustrate the experimental workflow for qNMR and a logical decision-making process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh dichloropyridine dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set quantitative parameters (D1, pulse angle, scans) load_sample->setup_params acquire_spectrum Acquire ¹H NMR spectrum setup_params->acquire_spectrum process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum integrate_signals Integrate analyte and internal standard signals process_spectrum->integrate_signals calculate_purity Calculate absolute purity using the qNMR equation integrate_signals->calculate_purity report_result Report final purity value calculate_purity->report_result Method_Selection start Purity Analysis Required absolute_purity Absolute purity required? start->absolute_purity volatile_impurities Volatile impurities a primary concern? absolute_purity->volatile_impurities No qnmr Use qNMR absolute_purity->qnmr Yes reference_standard Analyte reference standard available? volatile_impurities->reference_standard No gc Use GC volatile_impurities->gc Yes hplc Use HPLC reference_standard->hplc Yes hplc_relative Use HPLC for relative purity reference_standard->hplc_relative No

References

A Comparative Guide to the Reactivity of 2,4-Dichloropyridine and 2,4-Dibromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Dihalopyridines are versatile building blocks, and the choice between a dichloro- or dibromo-substituted precursor can significantly influence reaction outcomes in cross-coupling catalysis. This guide provides an objective, data-driven comparison of the reactivity of 2,4-dichloropyridine and 2,4-dibromopyridine (B189624) in key cross-coupling reactions, offering insights into substrate selection and reaction optimization.

General Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 2,4-dibromopyridine lies in the inherent properties of their carbon-halogen (C-X) bonds. The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy (BDE).[1] This makes the oxidative addition of a palladium catalyst to the C-Br bond, often the rate-determining step in cross-coupling reactions, more facile than to a C-Cl bond.[2] Consequently, the general order of reactivity for halopyridines in palladium-catalyzed cross-coupling is I > Br > Cl.[3]

This principle suggests that 2,4-dibromopyridine is generally more reactive than this compound, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the regioselectivity of mono-functionalization at either the C2 or C4 position is a nuanced interplay of electronics, sterics, and the chosen catalytic system.

Suzuki-Miyaura Coupling: A Tale of Two Positions

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The regioselectivity of this reaction on 2,4-dihalopyridines is highly dependent on the nature of the halogen and the catalytic system employed.

For This compound , the C4 position is electronically more activated, making it the preferred site for mono-arylation under many standard conditions.[3][4] However, recent advances have demonstrated that this selectivity can be inverted. The use of sterically hindered N-heterocyclic carbene (NHC) ligands can favor coupling at the C4 position with high selectivity.[5] Conversely, under specific ligand-free conditions, exceptional C4-selectivity can also be achieved.[5][6]

In the case of 2,4-dibromopyridine , conventional palladium catalysts, particularly mononuclear species, tend to favor mono-arylation at the C2 position.[7][8] Interestingly, the selectivity can be switched to the C4 position by employing multinuclear palladium species, a factor that can be controlled by the palladium-to-ligand ratio.[6][7]

A direct comparison in one study noted that the Suzuki coupling of phenylboronic acid with 2,4-dibromopyridine did not result in a better yield than with 2,4-dichloropyrimidine (B19661) under microwave-assisted conditions, suggesting that other factors beyond C-X bond strength can influence the overall outcome.[9]

Comparative Data: Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst SystemConditionsPosition of CouplingYield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane (B91453)/H₂O, 100°C, 15 min (µW)C481[9]
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 100°C, 15 min (µW)C4Not improved vs. dichloro[9]
This compound4-Methylphenylboronic acidPd(PEPPSI)(IPr), Na₂CO₃, KI, NaOAcDioxane/H₂O, 100°C, 12 hC485 (C4:C2 > 20:1)[6]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / 4 PPh₃, K₃PO₄Toluene, 23°C, 18 hC287 (C2:C4 = 96:4)[7]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / 1 PPh₃, K₃PO₄Toluene, 23°C, 18 hC470 (C2:C4 = 7:93)[7]

Buchwald-Hartwig Amination: A Focus on C2-Selectivity

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyridines. For This compound , this reaction can be highly regioselective for the C2 position, providing a reliable route to 4-chloro-2-aminopyridine derivatives.[10] This is in contrast to the typical C4-selectivity observed in Suzuki couplings.

While less data is available for direct comparisons, the established principles of C-X bond reactivity suggest that 2,4-dibromopyridine would also be a highly effective substrate, likely reacting under milder conditions than its dichloro counterpart.

Comparative Data: Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemConditionsPosition of CouplingYield (%)Reference
This compoundAnilinePd₂(dba)₃, Xantphos, NaOtBuToluene, 100°C, 16 hC295[10]
This compoundMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 80°C, 16 hC287[10]

Heck Coupling and Other Cross-Coupling Reactions

Data directly comparing this compound and 2,4-dibromopyridine in the Heck reaction is less prevalent in the literature. However, the general reactivity trend of C-Br > C-Cl is expected to hold true. Aryl bromides are typically more reactive substrates than aryl chlorides in Heck couplings.

Similarly, in other palladium-catalyzed reactions like Sonogashira and Negishi couplings, the higher reactivity of the C-Br bond in 2,4-dibromopyridine would be anticipated to lead to more efficient reactions compared to this compound. For instance, C4-selective Negishi and Kumada couplings have been successfully demonstrated for this compound using a Pd/IPr catalytic system.[5]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of this compound[11]

A mixture of 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) is placed in a microwave reactor vial. Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) is added. A mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) is added. The vial is flushed with argon. The reaction mixture is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture is extracted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for C2-Selective Buchwald-Hartwig Amination of this compound[12]

To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol), Xantphos (0.012 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are added. The reaction mixture is heated at the specified temperature for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R Base Base Base->Transmetalation R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X 2,4-Dihalopyridine Ar-X->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Dihalopyridine, Coupling Partner, Base, Catalyst, and Ligand Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between this compound and 2,4-dibromopyridine as a starting material in cross-coupling reactions is a strategic decision that hinges on a balance of reactivity, desired regioselectivity, and cost.

  • Reactivity: 2,4-Dibromopyridine is the more reactive substrate due to the weaker C-Br bond, generally allowing for milder reaction conditions.

  • Regioselectivity: The site of mono-functionalization is highly tunable. For this compound, C4-selectivity is common in Suzuki couplings, while C2-selectivity is achievable in Buchwald-Hartwig aminations. For 2,4-dibromopyridine, C2-selectivity is often observed in Suzuki couplings, with the potential to switch to C4 by modifying the catalyst system.

  • Cost and Availability: this compound is often more readily available and less expensive than its dibromo counterpart, which can be a significant factor in large-scale synthesis.

Ultimately, the optimal substrate depends on the specific synthetic target and the desired substitution pattern. For transformations where the higher reactivity of the C-Br bond is advantageous or where C2-selectivity in Suzuki coupling is desired, 2,4-dibromopyridine is an excellent choice. When cost is a primary concern, or when C4-selectivity in Suzuki coupling or C2-selectivity in amination is the goal, this compound provides a versatile and economical alternative. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Navigating the Pyridine Maze: A Comparative Guide to Alternatives for 2,4-Dichloropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the journey of discovery. 2,4-Dichloropyridine has long been a staple in the medicinal chemist's toolbox for the synthesis of 2,4-disubstituted pyridine (B92270) derivatives, which are prevalent scaffolds in a myriad of biologically active compounds. However, the exploration of alternative dichlorinated heterocycles is crucial for expanding chemical space, modulating physicochemical properties, and overcoming synthetic challenges. This guide provides an objective, data-driven comparison of viable alternatives to this compound, focusing on their reactivity in key cross-coupling reactions and their potential impact on biological activity.

This guide will delve into a comparative analysis of this compound and its alternatives, including other dichloropyridine isomers and the bioisosteric 2,4-dichloropyrimidine (B19661). We will explore their differential reactivity in cornerstone reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, supported by quantitative data and detailed experimental protocols. Furthermore, we will examine the implications of these structural changes on the biological activity of resulting compounds, particularly in the context of kinase inhibitors.

Reactivity Profiles: A Head-to-Head Comparison

The regioselectivity of cross-coupling reactions on dichlorinated heterocycles is a key consideration for synthetic chemists. The electronic properties of the pyridine and pyrimidine (B1678525) rings, influenced by the position of the nitrogen atom(s) and chlorine substituents, dictate the preferred site of reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The following table summarizes the typical regioselectivity and yields observed for the mono-arylation of this compound and its alternatives.

Starting MaterialMajor ProductTypical Yield (%)C4:C2 RatioC5:C2 RatioReference
This compound 2-Chloro-4-arylpyridine70-95%>99:1-[1]
2,5-Dichloropyridine (B42133) 5-Chloro-2-arylpyridine80-95%->95:5[2][3]
2,4-Dichloropyrimidine 2-Chloro-4-arylpyrimidine51% (mono-arylation)>95:5-[4]

Note: Yields and regioselectivity can be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Under typical palladium-catalyzed conditions, the reaction on this compound and 2,4-dichloropyrimidine overwhelmingly favors substitution at the C4 position.[1][4] In contrast, 2,5-dichloropyridine preferentially reacts at the C2 position.[2] Interestingly, ligand-free "Jeffery" conditions have been shown to dramatically increase the C4-selectivity in the Suzuki coupling of this compound and can promote C5-selective coupling of 2,5-dichloropyridine.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The regioselectivity of this reaction on dichloropyridines can be influenced by the choice of catalyst and ligands.

Starting MaterialMajor ProductTypical Yield (%)C2:C4 RatioReference
This compound 2-Amino-4-chloropyridine70-90%>95:5[5][6][7]
2,5-Dichloropyridine 2-Amino-5-chloropyridine75-90%-[2]

For this compound, highly regioselective amination at the C2 position can be achieved using specific Buchwald-Hartwig conditions.[5][6][7] This provides a complementary approach to the C4-selective Suzuki coupling, allowing for the synthesis of a wider range of 2,4-disubstituted pyridines.

The Bioisosteric Alternative: 2,4-Dichloropyrimidine

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy for lead optimization. 2,4-Dichloropyrimidine is a classic bioisostere of this compound, where a CH group at the 5-position is replaced by a nitrogen atom. This seemingly subtle change can have a significant impact on the molecule's properties.

The pyrimidine core is a common feature in a multitude of approved drugs, including kinase inhibitors like Gleevec and Crestor.[4] 2,4-Dichloropyrimidine is a key intermediate in the synthesis of several important anticancer drugs, such as AZD9291 and Pazopanib.[8][9]

The replacement of a pyridine ring with a pyrimidine ring can influence:

  • Hydrogen bonding capacity: The additional nitrogen atom in the pyrimidine ring can act as a hydrogen bond acceptor, potentially leading to altered binding interactions with the target protein.

  • Metabolic stability: The pyrimidine ring can exhibit different metabolic profiles compared to the pyridine ring.

  • Solubility and other physicochemical properties: The introduction of another nitrogen atom can affect the molecule's polarity and solubility.

A study on covalent inhibitors of the kinase MSK1 demonstrated that both chloropyrimidine and chlorocyanopyridine scaffolds can be effective, highlighting the potential for isosteric replacement in this class of compounds.[10]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of dichlorinated heterocycles.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dichloropyridine or dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the dichlorinated heterocycle, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dichloropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a flame-dried reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the dichloropyridine and the amine.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical reaction pathway for the sequential functionalization of this compound and a general experimental workflow.

G cluster_reaction Sequential Functionalization of this compound This compound This compound Suzuki (C4) Suzuki Coupling (C4-selective) This compound->Suzuki (C4) Buchwald (C2) Buchwald-Hartwig (C2-selective) This compound->Buchwald (C2) Intermediate_A 2-Chloro-4-Arylpyridine Suzuki (C4)->Intermediate_A Final_Product_BA 4-Aryl-2-aminopyridine Suzuki (C4)->Final_Product_BA Intermediate_B 4-Chloro-2-aminopyridine Buchwald (C2)->Intermediate_B Final_Product_AB 2-Amino-4-Arylpyridine Buchwald (C2)->Final_Product_AB Intermediate_A->Buchwald (C2) Intermediate_B->Suzuki (C4)

Caption: Synthetic routes to 2,4-disubstituted pyridines.

G Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice of a dichlorinated heterocyclic starting material has profound implications for both the synthetic strategy and the biological profile of the final compound. While this compound remains a valuable and versatile building block, a thorough understanding of its alternatives is essential for modern drug discovery. Isomers such as 2,5-dichloropyridine offer different reactivity patterns, providing access to alternative substitution patterns. Furthermore, bioisosteric replacements like 2,4-dichloropyrimidine can significantly impact a molecule's interaction with its biological target and its pharmacokinetic properties. By carefully considering the comparative reactivity and potential biological consequences outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

References

Navigating Regioselectivity in Dichloropyrimidine Reactions: A Comparative Guide to C2 and C4 Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of medicinal chemistry. The inherent reactivity differences at the C2 and C4 positions of 2,4-dichloropyrimidines present both a challenge and an opportunity for the synthesis of diverse molecular architectures. This guide provides a comparative analysis of the factors governing C2 versus C4 selectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, supported by experimental data and detailed protocols.

The regiochemical outcome of reactions involving 2,4-dichloropyrimidine (B19661) is a delicate interplay of electronic and steric effects of substituents on the pyrimidine ring, the nature of the incoming nucleophile, and the specific reaction conditions employed. While C4 substitution is often the thermodynamically favored pathway, strategic selection of reagents and catalysts can steer the reaction towards the C2 position, opening avenues for novel compound libraries.

Factors Influencing C2 vs. C4 Selectivity

The preferential site of attack on the 2,4-dichloropyrimidine ring is dictated by a hierarchy of influencing factors:

  • Electronic Effects of Ring Substituents: The electronic nature of groups at other positions on the pyrimidine ring plays a pivotal role. Electron-donating groups (EDGs) at the C6 position can enhance the reactivity of the C2 position, favoring nucleophilic attack at that site. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.

  • Nature of the Nucleophile: The structure and properties of the nucleophile are critical. For instance, in SNAr reactions of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[1] In contrast, neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[2][3]

  • Steric Hindrance: Bulky substituents on the pyrimidine ring or on the nucleophile can influence the regioselectivity by sterically hindering approach to one of the reactive sites.

  • Catalysis: The use of transition metal catalysts, particularly palladium, has revolutionized the control of regioselectivity. Palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been uniquely shown to favor C2-selective C-S cross-coupling reactions, a stark contrast to the typically observed C4 selectivity.[4][5][6][7]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the ratio of C2 and C4 products.

Comparative Data on Selectivity

The following tables summarize quantitative data from various studies, highlighting the impact of different factors on the C2/C4 product ratio.

Table 1: Selectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

2,4-Dichloropyrimidine DerivativeNucleophileReaction ConditionsC4:C2 RatioYield (%)Reference
2,4-dichloropyrimidineNeutral Nitrogen NucleophilesVaries1:1 to 4:1Moderate to Good[2][3]
6-aryl-2,4-dichloropyrimidineAliphatic Secondary AminesPd-catalyst, LiHMDS>99:1High[2]
5-substituted-2,4-dichloropyrimidineTertiary AminesNot specifiedHighly C2-selectiveModerate to Excellent[1]
2-MeSO2-4-chloropyrimidineAlkoxidesLow temperature (-78°C)Exclusively C2Not specified[8]
2-MeSO2-4-chloropyrimidineAminesNot specifiedSelectively C4Not specified[8]

Table 2: Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dichloropyrimidine DerivativeCoupling PartnerCatalyst SystemC4:C2 RatioYield (%)Reference
2,4-dichloropyrimidineThiolsPd(II) with bulky NHC ligandsHighly C2-selectiveHigh[4][5][6][7]
2,4-dichloropyrimidineThiolsPd-PEPPSI-IPent22:1Not specified[4]
6-aryl-2,4-dichloropyrimidineAliphatic Secondary AminesPd(OAc)2/dppb, LiHMDS>99:1High[2]

Experimental Protocols

Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)

This procedure is adapted from a reported highly regioselective palladium-catalyzed amination that strongly favors the C4 isomer.[2]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq), Pd(OAc)₂ (0.01 eq), and dppb (0.01 eq) in anhydrous THF.

  • In a separate flask, add the aliphatic secondary amine (1.1 eq) to a solution of LiHMDS (1.1 eq) in THF at 0 °C.

  • Slowly add the pre-formed lithium amide solution to the solution of the dichloropyrimidine and catalyst at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete almost instantly.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective Thiolation of 2,4-Dichloropyrimidine (Pd-catalyzed)

This protocol is based on the discovery of C2-selective Pd-catalyzed C-S coupling using bulky N-heterocyclic carbene ligands.[4][5][6][7]

Materials:

  • 2,4-Dichloropyrimidine

  • Thiol (primary or thiophenol)

  • Palladium(II) precatalyst with a bulky NHC ligand (e.g., (IPr)Pd(allyl)Cl)

  • A suitable base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2,4-dichloropyrimidine (1.0 eq), the Pd(II)-NHC precatalyst (e.g., 2-5 mol%), and the base (e.g., 1.2 eq) to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the thiol (1.1 eq).

  • Seal the vessel and stir the reaction mixture at the optimized temperature (e.g., room temperature to elevated temperatures, depending on the specific substrates and catalyst).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms governing the selectivity in these reactions.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Path A: C4 Attack cluster_2 Path B: C2 Attack DCP 2,4-Dichloropyrimidine Meisenheimer_C4 Meisenheimer Complex (Attack at C4) DCP->Meisenheimer_C4 More Favorable (Generally) Meisenheimer_C2 Meisenheimer Complex (Attack at C2) DCP->Meisenheimer_C2 Favored by: - EDG at C6 - Specific Nucleophiles Nuc Nucleophile (Nu-) Nuc->DCP Product_C4 C4-Substituted Product Meisenheimer_C4->Product_C4 - Cl- Product_C2 C2-Substituted Product Meisenheimer_C2->Product_C2 - Cl-

Caption: General mechanism for SNAr on 2,4-dichloropyrimidine.

G cluster_0 Palladium-Catalyzed C2-Selective Cross-Coupling Pd0 Pd(0)L_n OA Oxidative Addition (C2-Cl bond) Pd0->OA Bulky NHC Ligand Directs C2 Selectivity DCP 2,4-Dichloropyrimidine DCP->OA R_X R-X (Coupling Partner) TC Transmetalation R_X->TC Product C2-Coupled Product OA->TC RE Reductive Elimination TC->RE RE->Pd0 Catalyst Regeneration RE->Product

Caption: Simplified catalytic cycle for C2-selective cross-coupling.

Conclusion

The selective functionalization of 2,4-dichloropyrimidines at either the C2 or C4 position is a highly tunable process. While traditional SNAr reactions often favor the C4 position, a nuanced understanding of substituent effects, nucleophile choice, and, most significantly, the application of modern palladium catalysis provides chemists with the tools to predictably access either isomer. The development of C2-selective cross-coupling reactions, in particular, has opened up new avenues in medicinal chemistry, allowing for the exploration of previously less accessible chemical space. The experimental data and protocols provided herein serve as a practical guide for researchers aiming to harness the versatile reactivity of the dichloropyrimidine scaffold in their synthetic endeavors.

References

A Comparative Guide to Validating 2,4-Dichloropyridine Reaction Products with ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the products of chemical reactions involving 2,4-dichloropyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We offer detailed experimental protocols, comparative data tables, and a logical workflow to facilitate the unambiguous structural elucidation of reaction outcomes, particularly in distinguishing between potential regioisomers.

Introduction

This compound is a common heterocyclic building block in organic synthesis due to its two reactive sites for nucleophilic aromatic substitution (SNAr). Reactions can potentially yield substitution at the C2 or C4 position, making robust analytical validation essential. NMR spectroscopy is the primary analytical technique for confirming the structure of reaction products, providing detailed information on the chemical environment of each proton and carbon atom.[1] This guide compares the expected NMR spectral data of the starting material against potential monosubstituted products, enabling clear identification of the resulting isomer.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol outlines a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine or thiol.

  • Materials : this compound, a suitable nucleophile (e.g., morpholine), a base (e.g., K₂CO₃ or Et₃N), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure :

    • Dissolve this compound (1.0 eq.) and the nucleophile (1.1 eq.) in the chosen solvent in a round-bottom flask.

    • Add the base (1.5 eq.) to the mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

    • Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired product(s).

NMR Sample Preparation and Data Acquisition

A standardized protocol for sample preparation and data acquisition ensures reproducibility and high-quality spectra.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified product.[2]

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a glass wool plug.[4]

  • Instrument Parameters (400 MHz Spectrometer) : The following are typical parameters that may require optimization for the specific instrument used.[2][4]

Parameter¹H NMR Specification¹³C NMR Specification
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Solvent CDCl₃CDCl₃
Number of Scans (NS) 161024
Relaxation Delay (D1) 1-2 seconds2 seconds
Acquisition Time 2-4 seconds1-2 seconds
Spectral Width ~12 ppm~200 ppm

Data Presentation and Comparison

The key to validating the reaction outcome is a direct comparison of the NMR spectra of the product against the starting material. The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicity are diagnostic.

Table 1: NMR Data for this compound (Starting Material)

The spectrum of this compound is characterized by three distinct signals in both ¹H and ¹³C NMR due to the molecule's asymmetry.

Atom¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm)
H-3 ~7.25 (dd)-
H-5 ~7.40 (d)-
H-6 ~8.35 (d)-
C-2 -~151.5
C-3 -~124.0
C-4 -~144.5
C-5 -~121.0
C-6 -~150.0
Note: Predicted and literature values may vary based on solvent and concentration.[5][6]
Table 2: Comparative NMR Data for Potential Monosubstituted Products

Substitution of a chlorine atom with a nucleophile significantly alters the electronic environment of the pyridine (B92270) ring, leading to predictable changes in the NMR spectrum. This comparison uses a generic amine (e.g., morpholine) as the nucleophile for illustrative purposes.

Alternative 1: 4-substituted Product (e.g., 4-(2-chloropyridin-4-yl)morpholine)

Atom¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm)
H-3 ~6.70 (d)-
H-5 ~6.80 (s)-
H-6 ~8.10 (d)-
C-2 -~152.0
C-3 -~108.0
C-4 -~155.0
C-5 -~106.0
C-6 -~149.0

Alternative 2: 2-substituted Product (e.g., 4-(4-chloropyridin-2-yl)morpholine)

Atom¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm)
H-3 ~6.60 (s)-
H-5 ~7.10 (d)-
H-6 ~8.20 (d)-
C-2 -~160.0
C-3 -~107.0
C-4 -~143.0
C-5 -~112.0
C-6 -~149.5
Note: Values are estimates for comparison and will vary with the specific nucleophile used.[7][8]

Interpretation:

  • Disappearance of Starting Material: Successful reaction is confirmed by the absence of the characteristic signals of this compound.

  • Regioselectivity: The number of signals and their splitting patterns are key differentiators. In the 4-substituted product, H-3 and H-5 are adjacent to the new substituent and show significant upfield shifts. In the 2-substituted product, it is H-3 that experiences a dramatic upfield shift and often appears as a singlet.

  • 2D NMR: For complex structures or ambiguous assignments, 2D NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) are invaluable for confirming atomic connectivity.[4][9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the chemical reaction to the final validation of the product structure.

G Workflow for Validation of this compound Reaction Products cluster_reaction Synthesis cluster_analysis Analysis cluster_validation Validation start This compound + Nucleophile reaction SNAг Reaction start->reaction workup Workup & Purification reaction->workup product Isolated Product workup->product nmr_prep NMR Sample Prep product->nmr_prep nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq spectra Raw NMR Spectra nmr_acq->spectra data_proc Data Processing (Integration, Peak Picking) spectra->data_proc comparison Compare Spectra to Starting Material & Alternatives data_proc->comparison validation Structure Validated comparison->validation

Caption: Experimental workflow from synthesis to NMR-based structural validation.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrimidines is a critical endeavor, given their prevalence in a wide array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, and the choice of an appropriate palladium catalyst is paramount for achieving high yields and selectivity in the coupling of dichloropyrimidines. This guide provides a comparative analysis of various palladium catalysts, supported by experimental data and detailed protocols, to facilitate catalyst selection and reaction optimization.

The reactivity of dichloropyrimidines in Suzuki coupling is significantly influenced by the electronic and steric nature of the pyrimidine (B1678525) ring, with the C4 position generally being more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[1] This inherent reactivity often leads to preferential mono-arylation at the C4 position.[1][2] However, the catalyst system, including the palladium precursor and its associated ligands, plays a crucial role in modulating reactivity and selectivity.[3]

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is a multifactorial equation involving the palladium source, the nature of the ligand, the base, the solvent system, and the reaction temperature. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic systems for the Suzuki coupling of dichloropyrimidines.

DichloropyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
2,4-Dichloropyrimidine (B19661)Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane (B91453)/H₂O10015 min>95[4][5]
2,4-DichloropyrimidineAryl/Heteroarylboronic acidsPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O10015 minGood to Excellent[5]
4,6-Dichloropyrimidine (B16783)Arylboronic acidsPd(OAc)₂ (4)PPh₃K₃PO₄1,4-Dioxane10012-24 hReasonable[6]
4,6-DichloropyrimidineArylboronic acidsPdCl₂(PPh₃)₂ (4)-K₃PO₄1,4-Dioxane10012-24 hReasonable[6]
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/Heteroarylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-22 hGood[7][8][9]
2,4-Dichloropyridines (Adaptable for Pyrimidines)Arylboronic acid[Pd(IPr)(cinnamyl)Cl] (3)-K₂CO₃1,4-DioxaneRT24 h-[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of dichloropyrimidines.

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study optimizing the reaction using microwave irradiation.[4][5]

Reaction Setup:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[1][4]

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[4]

  • Purge the mixture with an inert gas (e.g., argon) for 10 minutes.[4]

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[1][4]

Microwave Irradiation:

  • Seal the tube and place it in the microwave reactor.[4]

  • Irradiate the mixture at 100 °C for 15 minutes.[1][4]

Work-up and Purification:

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.[1][4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

General Procedure for Conventional Suzuki Coupling of 4,6-Dichloropyrimidines

This procedure is based on conventional heating methods.[4]

Reaction Setup:

  • In a Schlenk flask under an inert atmosphere, dissolve the 4,6-dichloropyrimidine (1.0 mmol) in 1,4-dioxane.[4]

  • Add the arylboronic acid (2.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/PPh₃ (4 mol%) or PdCl₂(PPh₃)₂ (4 mol%)).[4]

Reaction Conditions:

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.[4]

  • Monitor the progress of the reaction by TLC or GC-MS.[4]

Work-up and Purification:

  • Cool the reaction to room temperature and filter off the solids.[4]

  • Concentrate the filtrate and purify the residue by recrystallization or column chromatography.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R ArX Ar-X ArX->Oxidative_Addition R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand and Catalyst System Considerations

The choice of ligand is critical for modulating the reactivity and selectivity of the palladium catalyst.[3] Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) have demonstrated significant utility in promoting the coupling of challenging substrates like chloro-heteroarenes.[3][10] These ligands can enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]

For instance, the use of a Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalytic system has been shown to be effective for the C4-selective Suzuki coupling of 2,4-dichloropyridines, a methodology that can be adapted for dichloropyrimidines.[4][10] In some cases, "ligand-free" conditions have also been explored, which may involve the in-situ formation of catalytically active palladium nanoparticles.[10]

Conclusion

The Suzuki-Miyaura coupling of dichloropyrimidines is a versatile and powerful method for the synthesis of novel pyrimidine-containing compounds. The selection of the palladium catalyst and reaction conditions is crucial for achieving optimal results. While traditional catalysts like Pd(PPh₃)₄ remain effective, particularly under microwave irradiation for rapid synthesis, the development of specialized ligands has expanded the scope and efficiency of this transformation. This guide provides a foundation for researchers to make informed decisions in the design and execution of Suzuki coupling reactions involving dichloropyrimidines, ultimately accelerating the discovery and development of new chemical entities.

References

Reactivity of 2,4-Dichloropyridine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry. Among the dihalopyridine building blocks, 2,4-dichloropyridine offers two distinct reactive sites for nucleophilic aromatic substitution (SNAr). Understanding its reactivity in comparison to other dihalopyridines is crucial for predictable and efficient synthesis design. This guide provides an objective comparison of the reactivity of this compound with other dihalopyridine isomers, supported by established principles of SNAr reactions and including detailed experimental protocols for validation.

Executive Summary

The reactivity of dihalopyridines in nucleophilic aromatic substitution (SNAr) is primarily governed by the position of the halogen atoms and the inherent electronic properties of the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. In this compound, the chlorine atom at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position. This preferential reactivity is attributed to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the para position.

Compared to other dihalopyridine isomers, the reactivity of this compound is moderate. For instance, 2,6-dichloropyridine (B45657) is also activated towards SNAr at both positions. In contrast, 3,5-dichloropyridine (B137275) is significantly less reactive as the meta positions are not electronically activated by the ring nitrogen. The nature of the halogen also plays a critical role, with fluorine substituents generally leading to higher reactivity than chlorine, a phenomenon known as the "element effect" in SNAr reactions.

Reactivity Comparison: this compound vs. Other Dihalopyridines

The nucleophilic aromatic substitution on dihalopyridines is a cornerstone of heterocyclic chemistry. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

Regioselectivity in this compound

In SNAr reactions involving this compound, nucleophilic attack predominantly occurs at the C4 position. The rationale for this selectivity lies in the resonance stabilization of the Meisenheimer intermediate. Attack at C4 allows for the delocalization of the negative charge onto the electronegative ring nitrogen, which is a more stable arrangement than when the attack occurs at C2.

However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For example, bulky nucleophiles may show a different selectivity profile due to steric hindrance at the C2 position, which is flanked by the nitrogen atom.

Comparative Reactivity with Isomeric Dichloropyridines
  • 2,6-Dichloropyridine: This isomer has two electronically activated positions (C2 and C6). Both chlorine atoms are susceptible to nucleophilic attack, and the reactivity at each site is generally considered to be similar, making selective monosubstitution challenging without specific directing groups or reaction conditions.

  • 3,5-Dichloropyridine: In this isomer, both chlorine atoms are at meta positions relative to the ring nitrogen. These positions are not electronically activated for nucleophilic attack, as the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. Consequently, 3,5-dichloropyridine is substantially less reactive in SNAr reactions compared to 2,4- and 2,6-dichloropyridines and often requires harsh reaction conditions.

The "Element Effect": Chloro- vs. Fluoro- and Bromo- Pyridines

In the context of SNAr, the "element effect" dictates a reactivity order of F > Cl > Br > I for the leaving group. This is in stark contrast to SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the rate-determining nucleophilic attack. Therefore, 2,4-difluoropyridine (B1303125) is expected to be more reactive than this compound, which in turn is generally more reactive than 2,4-dibromopyridine.

Quantitative Reactivity Data

DihalopyridinePosition of AttackExpected Relative Rate Constant (k_rel)Notes
This compound C4 100 Reference compound. Preferential attack at C4.
This compound C2 < 10 Attack at C2 is significantly slower.
2,6-DichloropyridineC2/C6~150Both positions are activated and exhibit similar reactivity.
3,5-DichloropyridineC3/C5< 1Significantly less reactive due to lack of electronic activation.
2,4-DifluoropyridineC4> 1000The "element effect" leads to much higher reactivity.
2,4-DibromopyridineC4~80Slightly less reactive than the dichloro analogue.

Disclaimer: The relative rate constants presented in this table are illustrative and based on established principles of SNAr reactivity. Actual experimental values may vary depending on the nucleophile, solvent, and specific reaction conditions.

Experimental Protocols

To quantitatively assess the relative reactivity of this compound and other dihalopyridines, a competitive reaction experiment can be performed. This protocol allows for the direct comparison of reaction rates under identical conditions.

Competitive SNAr Reaction of Dihalopyridines

Objective: To determine the relative reactivity of this compound and a competing dihalopyridine (e.g., 2,6-dichloropyridine) towards a common nucleophile.

Materials:

  • This compound

  • Competing dihalopyridine (e.g., 2,6-dichloropyridine)

  • Nucleophile (e.g., morpholine (B109124) or piperidine)

  • Internal standard (e.g., dodecane (B42187) or a non-reactive aromatic compound)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Reaction vials

  • Stirring apparatus

  • GC-MS or HPLC for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent containing the internal standard at a known concentration.

    • Prepare a separate stock solution of the competing dihalopyridine (e.g., 0.1 M) in the same solvent with the same concentration of the internal standard.

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M) in the same solvent.

  • Reaction Setup:

    • In a reaction vial, combine equal volumes of the this compound stock solution and the competing dihalopyridine stock solution.

    • Add the base (e.g., 1.2 equivalents relative to the total amount of dihalopyridines).

    • Initiate the reaction by adding the nucleophile stock solution (e.g., 1.0 equivalent relative to the total amount of dihalopyridines).

    • Stir the reaction mixture at a constant temperature (e.g., 80 °C).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a dilute acid solution (e.g., 0.1 M HCl).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracted sample by GC-MS or HPLC to determine the concentration of the remaining starting materials (this compound and the competitor) relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of each dihalopyridine versus time.

    • Determine the initial rate of consumption for each substrate.

    • The ratio of the initial rates will give the relative reactivity of the two dihalopyridines.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow for the competitive reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex Nucleophilic Attack (rate-determining) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyridine 4-Substituted-2-chloropyridine Meisenheimer_Complex->Substituted_Pyridine Elimination of Leaving Group Leaving_Group Chloride Ion Meisenheimer_Complex->Leaving_Group

Caption: The addition-elimination (SNAr) mechanism for the reaction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing A Prepare Stock Solutions (Substrates, Nucleophile, Internal Std.) B Combine Substrates and Base A->B C Initiate with Nucleophile at Constant Temp. B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Extract Organics E->F G Analyze by GC-MS/HPLC F->G H Plot Concentration vs. Time G->H I Determine Initial Rates H->I J Calculate Relative Reactivity I->J

Caption: Experimental workflow for determining the relative reactivity of dihalopyridines.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,4-Dichloropyridine are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This chemical is considered hazardous and requires careful management to prevent accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2]

In Case of Spills: Spills should be immediately contained and cleaned up. Absorb the spill using an inert material such as sand or vermiculite.[1][3] The collected material should then be placed into a designated, sealed container for hazardous waste.[1][3] It is critical to prevent the chemical from entering drains or waterways.[1]

Quantitative Data Summary

The following table summarizes the key hazard classifications and physical properties of this compound to inform safe handling and disposal.

Hazard Classification & Physical PropertiesDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed or if inhaled.[2]Avoid direct contact and inhalation. Use appropriate PPE.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2]Wear eye protection.[2]
Flammability Combustible liquid.[2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
Boiling Point 189 - 190 °C / 372.2 - 374 °F[2]N/A
Flash Point 89 °C / 192.2 °F[2]N/A
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides.[2]Do not mix with incompatible materials.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed in accordance with institutional, local, and federal regulations for hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Classification: this compound is a halogenated organic compound and must be treated as hazardous waste.[1]

  • Waste Collection:

    • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable, but always check for compatibility.[1]

    • Segregation: Do not mix this compound waste with incompatible materials such as strong acids or bases.[1]

  • Labeling:

    • Affix a hazardous waste label to the container.[1]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound" (no abbreviations or formulas).[1]

      • A clear indication of the hazards (e.g., "Combustible," "Harmful," "Irritant").

      • For mixtures, list all constituents and their approximate percentages.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat and sources of ignition.[2]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Waste will be disposed of by a licensed hazardous waste management company, likely through incineration at a permitted facility.[6]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded.

    • Rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.[1]

    • After thorough rinsing, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1][7]

Disposal Workflow

Figure 1. This compound Disposal Workflow A Initial Handling & Use B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate this compound Waste A->C H Decontaminate Empty Containers A->H D Collect in a Labeled, Compatible Hazardous Waste Container C->D E Store in a Designated Cool, Well-Ventilated Area D->E F Contact EHS for Pickup E->F G Professional Disposal (e.g., Incineration) F->G I Collect Rinsate as Hazardous Waste H->I J Dispose of Clean Container H->J I->D

References

Personal protective equipment for handling 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dichloropyridine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 26452-80-2) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 26452-80-2[1]

  • Molecular Formula: C₅H₃Cl₂N[2]

  • Molecular Weight: 147.99 g/mol [2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] It is a combustible liquid that can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled.[1][3]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4[1]
Acute Inhalation ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[1]
Flammable LiquidsCategory 4[1]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4]Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Protection Appropriate protective gloves (e.g., Nitrile rubber).Wear appropriate protective gloves to prevent skin exposure.[4]
Body Protection Lab coat or appropriate protective clothing.Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][5] If ventilation is inadequate, use a NIOSH/MSHA approved respirator.A dust mask type N95 (US) or type ABEK (EN14387) respirator filter may be appropriate.[2]
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the chemical's stability and preventing accidents.

ProcedureGuideline
Handling Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke when using this product.[1][3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][5] Use only in a well-ventilated area.[1][5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5] Keep away from heat, sparks, and flame.[1] Incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
First Aid Measures

Immediate response is critical in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If breathing is difficult, give oxygen.[1] Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash it before reuse.[3][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]
Spill and Disposal Plan

A clear and immediate plan for spills and waste disposal is essential for laboratory safety.

Accidental Release Measures:

  • Minor Spills:

    • Ensure adequate ventilation.

    • Remove all sources of ignition.

    • Absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).

    • Sweep up and shovel into suitable containers for disposal.[5]

  • Major Spills:

    • Evacuate personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill to prevent it from entering drains or waterways.

    • Follow the same clean-up procedure as for minor spills.

Waste Disposal:

  • Disposal of this chemical must be in accordance with federal, state, and local environmental control regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

  • Dispose of contents/container to an approved waste disposal plant.[3] Do not allow this chemical to enter the environment.[5]

Emergency Workflow for this compound Spill

G Workflow for this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained ppe Don Appropriate PPE minor_spill->ppe notify Notify Safety Officer major_spill->notify ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Use inert absorbent material) ventilate->contain cleanup Collect Residue into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose notify->ppe

Caption: Emergency response workflow for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloropyridine
Reactant of Route 2
2,4-Dichloropyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。